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Core Science & Biosynthesis

Foundational

Introduction: Situating 1-Methyl-1,4-dihydroquinazolin-4-ol in Modern Drug Discovery

An In-Depth Technical Guide to the Basic Properties of 1-Methyl-1,4-dihydroquinazolin-4-ol The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Basic Properties of 1-Methyl-1,4-dihydroquinazolin-4-ol

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Its derivatives have been successfully developed into therapeutics for conditions spanning from cancer to hypertension.[1] Within this broad family, the dihydroquinazolin-4-one chemotype represents a critical subclass.[3] 1-Methyl-1,4-dihydroquinazolin-4-ol, a specific member of this class, serves as both a valuable synthetic intermediate and a foundational scaffold for exploring new therapeutic agents.[4]

This guide provides an in-depth examination of the fundamental properties of 1-Methyl-1,4-dihydroquinazolin-4-ol. Moving beyond a simple data sheet, we will explore the causality behind its synthesis, the logic of its analytical characterization, and the nuances of its chemical behavior. The protocols and insights presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for working with this versatile molecule.

Core Physicochemical and Structural Properties

The foundational properties of a molecule dictate its handling, formulation, and interaction with biological systems. 1-Methyl-1,4-dihydroquinazolin-4-ol is typically a crystalline solid, with solubility favoring polar solvents, a common characteristic for heterocyclic compounds containing hydrogen-bonding moieties.[4]

G Reactant1 N-Methylanthranilamide Intermediate Schiff Base Intermediate Reactant1->Intermediate + H₂C=O - H₂O Reactant2 Formaldehyde Reactant2->Intermediate Product 1-Methyl-1,4-dihydroquinazolin-4-ol Intermediate->Product Intramolecular Cyclization

Caption: Generalized synthesis pathway for 1-Methyl-1,4-dihydroquinazolin-4-ol.

Protocol 1: Synthesis via Condensation Reaction

This protocol is based on established methods for synthesizing the dihydroquinazolin-4-one core. [3][4]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylanthranilamide (1 equivalent) in a suitable solvent such as ethanol.

  • Condensation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the flask. The slight excess of the aldehyde ensures the complete consumption of the limiting anthranilamide derivative.

  • Catalysis & Reflux: Add a catalytic amount of a Lewis acid, such as ytterbium trifluoromethanesulfonate (Yb(OTf)₃, ~0.2 equivalents), or a Brønsted acid to facilitate the reaction. [3]Heat the mixture to reflux (approximately 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. [3] * Scientific Rationale: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity and promoting the initial nucleophilic attack by the primary amine of the anthranilamide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by column chromatography on silica gel or by trituration with a solvent like diethyl ether to induce crystallization and remove soluble impurities. [3]The solid product is then collected by filtration and dried under vacuum.

Spectral Characterization: A Validating Fingerprint

Structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for this exact molecule are not publicly available, we can reliably predict the key features based on extensive data for closely related analogues. [5][6][7]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (4H): Expect a series of multiplets in the range of δ 6.5-8.0 ppm, corresponding to the protons on the benzene ring. The specific splitting patterns will depend on their positions relative to the amide and amine groups.

    • N-CH₃ (Methyl Protons, 3H): A sharp singlet should appear, likely in the δ 2.0-3.5 ppm range, representing the methyl group attached to the nitrogen at position 1.

    • CH-OH (Methine Proton, 1H): A singlet or doublet (if coupled to a nearby proton) is expected for the proton at position 4. Its chemical shift can be variable.

    • OH and NH Protons (2H): These will appear as broad singlets, and their chemical shifts are highly dependent on solvent and concentration. They are often exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 160-165 ppm, is characteristic of the amide-like carbonyl carbon at position 4. [6][7] * Aromatic Carbons (6C): Multiple signals will be present in the δ 110-150 ppm range.

    • C4 Carbon (CH-OH): The carbon bearing the hydroxyl group is expected around δ 65-75 ppm. [5] * N-CH₃ Carbon: The methyl carbon signal should appear in the upfield region, typically δ 20-35 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ for the hydroxyl group.

    • N-H Stretch: A sharp to medium band in the same region (3200-3400 cm⁻¹) for the N-H bond in the ring.

    • C=O Stretch: A strong, sharp absorption band around 1640-1670 cm⁻¹ is a key diagnostic peak for the carbonyl group. [5][6] * C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1610 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M+H]⁺ should be observed at m/z 163.19, confirming the molecular weight. [4]

Reactivity and Stability Profile

Understanding a molecule's stability is paramount for its application in drug development and synthesis. Dihydroquinazolin-4-ones are known to have specific reactivity patterns.

Start 1-Methyl-1,4-dihydroquinazolin-4-ol Oxidized 1-Methylquinazolin-4(3H)-one Start->Oxidized Oxidation (e.g., air, KMnO₄) Hydrolyzed N-Methylanthranilamide + Formaldehyde Start->Hydrolyzed Acidic Hydrolysis (pH < 7)

Caption: Key reactivity pathways for 1-Methyl-1,4-dihydroquinazolin-4-ol.

  • Oxidation: The dihydro- form is susceptible to oxidation, yielding the more stable aromatic quinazolinone derivative. [3][4]This can occur slowly in the presence of atmospheric oxygen or can be expedited using common oxidizing agents like potassium permanganate (KMnO₄). [4]This stability difference is a critical consideration for storage and handling; samples should be stored under an inert atmosphere (e.g., nitrogen or argon) to preserve their integrity.

  • Hydrolysis: The dihydroquinazoline ring can be unstable in acidic aqueous conditions, undergoing hydrolysis to revert to its precursor components. [3]For instance, related analogues have shown degradation at pH 2 with a half-life of just a few hours. [3]This limits its utility in acidic formulations and requires careful pH control during biological assays.

  • Substitution Reactions: The molecule can serve as a platform for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for screening. [4]

Comprehensive Experimental Workflow

A self-validating workflow ensures that each step confirms the success of the previous one, leading to a final product of verifiable identity and purity.

G cluster_synthesis Synthesis & Work-Up cluster_purification Purification cluster_analysis Analysis & Validation a Combine Reactants & Catalyst in EtOH b Reflux (80°C, 2-6h) a->b c Monitor by TLC b->c d Concentrate under Reduced Pressure c->d e Silica Gel Column Chromatography d->e Crude Product f OR Trituration with Diethyl Ether d->f Crude Product g Collect Solid by Filtration e->g f->g h Dry under Vacuum g->h Purified Solid i Measure Melting Point h->i j Acquire ¹H NMR, ¹³C NMR, IR, and MS Data h->j k Confirm Structure & Purity (>95%) j->k

Caption: Self-validating workflow for synthesis and characterization.

Conclusion and Forward Outlook

1-Methyl-1,4-dihydroquinazolin-4-ol is a molecule of significant interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its properties—a crystalline solid with defined solubility, a straightforward synthesis, and predictable reactivity—make it an accessible scaffold for research. However, its instability towards oxidation and acid-catalyzed hydrolysis are critical parameters that must be managed during its synthesis, storage, and application. [3]The comprehensive data and protocols provided in this guide offer a validated foundation for scientists to confidently incorporate this compound into their research and development pipelines, paving the way for the discovery of novel therapeutics based on the potent dihydroquinazolin-4-one core.

References

  • EvitaChem. (n.d.). 1-Methyl-1,4-dihydroquinazolin-4-ol.
  • Neumann, S., et al. (n.d.). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. PMC.
  • The Royal Society of Chemistry. (n.d.). Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H) - Supplementary materials/data.
  • Katritzky, A. R., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. ResearchGate.
  • Xia, Y., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Wikipedia. (n.d.). Quinazoline.
  • The Royal Society of Chemistry. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives_Supporting info_revised.

Sources

Exploratory

In-Depth Technical Guide: Structural Analysis and Synthetic Methodologies of 1-Methyl-1,4-dihydroquinazolin-4-ol

Executive Summary In contemporary medicinal chemistry, the dihydroquinazoline scaffold represents a privileged pharmacophore. Specifically, 1-Methyl-1,4-dihydroquinazolin-4-ol (CAS: 701898-98-8) [1] serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the dihydroquinazoline scaffold represents a privileged pharmacophore. Specifically, 1-Methyl-1,4-dihydroquinazolin-4-ol (CAS: 701898-98-8) [1] serves as a critical synthetic intermediate and a structural core for advanced therapeutic agents. Its derivatives have been extensively evaluated in oncology as dual PI3K/HDAC inhibitors [2] and in endocrinology as selective Thyroid Stimulating Hormone Receptor (TSHR) agonists [3].

As a Senior Application Scientist, I frequently observe researchers encountering bottlenecks when synthesizing and analyzing this compound. The primary challenge lies in the lability of the C4-hydroxyl group, which behaves as a cyclic hemiaminal. This guide provides a comprehensive, causally-driven framework for the synthesis, structural validation, and analytical characterization of 1-Methyl-1,4-dihydroquinazolin-4-ol, ensuring high-fidelity results in your drug discovery pipelines.

Structural Dynamics & Chemical Reactivity

The structure of 1-Methyl-1,4-dihydroquinazolin-4-ol consists of a benzene ring fused to a partially saturated pyrimidine ring. The N1 position is methylated, locking the tautomeric state and directing the double bond to the C2=N3 position.

Mechanistic Insight: The C4 position bears both an amine linkage (via N3) and a hydroxyl group, classifying it as a nitrogenous hemiaminal. This structural feature dictates its reactivity:

  • Acidic Lability: Under low pH conditions, the C4-OH is easily protonated and eliminated as water, driving the formation of a highly stable, fully aromatic 1-methylquinazolinium cation.

  • Oxidative Susceptibility: In the presence of ambient oxygen or mild oxidants, the compound readily oxidizes back to the more thermodynamically stable 1-methylquinazolin-4(1H)-one [5].

Table 1: Physicochemical and Spectroscopic Properties

To establish a baseline for structural verification, the following quantitative data summarizes the expected properties of the pure compound.

PropertyValue / DescriptionAnalytical Rationale
Molecular Formula C9H10N2OConfirmed via HRMS isotopic distribution.
Molecular Weight 162.19 g/mol Target mass for ESI+ MS detection.
Appearance Crystalline solidHigh purity indicator; impurities often yield oils.
Solubility DMSO, MeOH, EtOHRequires polar aprotic/protic solvents for solvation.
Expected 1H-NMR (CDCl3) δ 7.20-7.40 (m, 4H), 6.80 (s, 1H), 5.60 (s, 1H), 3.20 (s, 3H)The δ 5.60 peak is diagnostic for the C4-H adjacent to the OH.
HRMS (ESI+) m/z 163.0866 [M+H]+Validates the intact hemiaminal prior to dehydration.

Synthetic Methodology: Controlled Hydride Reduction

Standard reductions of quinazolinones using Sodium Borohydride (NaBH4) often lead to over-reduction, yielding fully saturated tetrahydroquinazolines [4]. To arrest the reduction at the dihydroquinazolinol stage, we utilize Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.

Causality of Reagent Selection: DIBAL-H acts as an electrophilic reducing agent. The aluminum coordinates with the C4 carbonyl oxygen, activating it for a single hydride transfer. The resulting stable aluminum alkoxide intermediate prevents further reduction and is only converted to the target alcohol upon targeted aqueous quenching.

Synthesis A 1-Methylquinazolin-4(1H)-one B DIBAL-H, THF -78°C A->B Electrophilic Activation C Aluminum Alkoxide Intermediate B->C Hydride Transfer D H2O / NH4Cl Quench C->D Hydrolysis E 1-Methyl-1,4-dihydroquinazolin-4-ol D->E Product Isolation

Fig 1: Stepwise controlled reduction pathway of 1-methylquinazolin-4(1H)-one.

Protocol: Step-by-Step Synthesis

This protocol is designed as a self-validating system to ensure reaction fidelity.

  • Preparation & Inert Atmosphere: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Moisture must be strictly excluded to prevent premature DIBAL-H decomposition.

  • Substrate Solvation: Dissolve 1-methylquinazolin-4(1H)-one (1.0 eq, 5.0 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Hydride Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 eq, 5.5 mL) dropwise over 15 minutes via a syringe pump. Causality: Slow addition prevents localized heating, which would trigger over-reduction.

  • Validation Checkpoint: After 1 hour of stirring at -78°C, withdraw a 10 µL aliquot, quench immediately in 100 µL of cold Methanol, and analyze via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material ( Rf​=0.6 ) and the appearance of a new UV-active spot ( Rf​=0.3 ) validates complete hydride transfer.

  • Controlled Quenching: Quench the reaction at -78°C by the slow addition of 1 mL of saturated aqueous NH4Cl, followed by 5 mL of a saturated Rochelle's salt (Potassium sodium tartrate) solution. Warm to room temperature and stir vigorously for 2 hours to break up the aluminum emulsion.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a temperature not exceeding 30°C to prevent thermal dehydration.

Analytical Characterization & Validation Protocol

A common analytical failure when characterizing 1-Methyl-1,4-dihydroquinazolin-4-ol is the use of standard 0.1% Formic Acid or TFA in HPLC mobile phases. The acidity rapidly dehydrates the C4-OH, leading the analyst to falsely conclude the synthesis failed, observing only the quinazolinium mass ( m/z 145).

Causality of Method Design: To preserve the hemiaminal during chromatography, a mildly alkaline, buffered mobile phase (pH 7.4) is strictly required.

Table 2: Validated HPLC-UV/MS Method Parameters
ParameterSpecificationRationale
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)High resolution, stable at elevated pH.
Mobile Phase A 10 mM Ammonium Bicarbonate in H2O (pH 7.4)Prevents acid-catalyzed dehydration of C4-OH.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Provides optimal elution strength.
Gradient 5% B to 95% B over 5.0 minutesEnsures sharp peak shape for polar heterocycles.
Flow Rate 0.4 mL/minOptimal for ESI-MS desolvation.
Detection UV at 254 nm & ESI+ MSDual confirmation of the chromophore and mass.

Biological Applications & Pharmacophore Mapping

The 1-Methyl-1,4-dihydroquinazolin-4-ol scaffold is not just a stepping stone; it is a highly tunable pharmacophore. In the context of oncology, derivatives of this core have been engineered into dual inhibitors targeting Phosphoinositide 3-kinases (PI3K) and Histone Deacetylases (HDAC) [2].

The N1-methyl group provides the exact steric bulk required to anchor the molecule within the hydrophobic ATP-binding pocket of PI3K. Concurrently, functionalization at the C4 or peripheral aromatic rings allows for the extension of a hydroxamic acid moiety into the solvent-exposed region to chelate the zinc ion of HDACs.

Pathway Compound Dihydroquinazoline Derivatives PI3K PI3K Enzyme Compound->PI3K ATP-competitive inhibition PIP3 PIP3 Production PI3K->PIP3 Blocked AKT AKT Phosphorylation PIP3->AKT Reduced Activation Apoptosis Cell Cycle Arrest & Apoptosis AKT->Apoptosis Induction of Apoptosis

Fig 2: Mechanism of action for quinazoline-based PI3K inhibitors in oncology.

Furthermore, high-throughput screening has identified dihydroquinazolin-4-ones as selective, orally bioavailable agonists for the TSHR, offering a synthetic alternative to recombinant TSH for patients undergoing thyroid hormone suppression therapy [3]. The precise spatial orientation of the heteroatoms in the dihydroquinazoline core is essential for productive hydrogen bonding with the receptor's allosteric sites.

References

  • MolCore, "701898-98-8 | 1-Methyl-1,4-dihydroquinazolin-4-ol". 1

  • National Center for Biotechnology Information (PMC), "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors". 2

  • National Center for Biotechnology Information (PMC), "The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists". 3

  • Frontiers in Chemistry, "An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor". 4

  • EvitaChem, "1-Methyl-1,4-dihydroquinazolin-4-ol (EVT-12051580)". 5

Sources

Foundational

1-Methyl-1,4-dihydroquinazolin-4-ol: Discovery, Mechanistic Evolution, and Synthetic Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As the demand for novel, highly specific therapeutic agents accelerates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As the demand for novel, highly specific therapeutic agents accelerates, the quinazolinone and dihydroquinazoline scaffolds have emerged as privileged structures in modern medicinal chemistry[1]. At the center of this structural evolution is 1-Methyl-1,4-dihydroquinazolin-4-ol (CAS: 701898-98-8), a highly versatile organic intermediate[2]. Originally viewed merely as a transient species in condensation reactions, advanced photochemical studies have successfully isolated this compound, revealing its critical role in the visible-light-mediated synthesis of complex pharmacophores[3].

This whitepaper synthesizes the discovery history, pharmacological mechanisms, and highly validated synthetic protocols for 1-methyl-1,4-dihydroquinazolin-4-ol and its derivatives. Designed for application scientists, it emphasizes the physicochemical causality behind synthetic choices and establishes self-validating experimental workflows.

Chemical Identity & Structural Parameters

Understanding the physical boundaries of 1-methyl-1,4-dihydroquinazolin-4-ol is essential for optimizing reaction conditions and downstream purification.

  • IUPAC Name: 1-Methyl-1,4-dihydroquinazolin-4-ol

  • CAS Registry Number: 701898-98-8[4]

  • Molecular Formula: C9H10N2O[2]

  • Molecular Weight: 162.19 g/mol [2]

  • Melting Point: 150°C – 160°C (indicative of strong intermolecular hydrogen bonding via the hydroxyl group)[2].

  • Solubility Profile: Highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Ethanol); poorly soluble in non-polar aliphatic hydrocarbons[2].

Discovery History & Mechanistic Evolution

Historically, the synthesis of quinazolinones relied on harsh, thermally driven condensation reactions between anthranilic acid derivatives and aldehydes or ketones[2]. While effective, these methods often suffered from poor atom economy and generated significant toxic waste.

The paradigm shifted with the advent of green chemistry and photoredox catalysis. In 2016, a landmark study demonstrated the synthesis of quinazolinones from 1,2-dihydroquinazoline 3-oxides using visible light, entirely free of external photosensitizers[3]. The critical breakthrough in this research was the deliberate N-methylation of the precursor. By replacing the hydrogen atom on the NH group with a methyl group, researchers successfully blocked the standard hydration pathway[5].

This strategic modification allowed the capture and isolation of the key zwitterionic intermediate: 1-methyl-2-phenyl-1,4-dihydroquinazolin-4-ol [3]. This discovery not only proved the existence of the intermediate via tandem single-electron transfer processes but also provided a reproducible, sustainable pathway for generating diverse quinazolinone libraries[5].

Biological Mechanisms of Action

Derivatives synthesized from the 1-methyl-1,4-dihydroquinazolin-4-ol scaffold exhibit broad-spectrum biological activities, most notably in oncology, antiviral (ZIKV/DENV), and antiparasitic applications[1],[6].

A highly characterized application is the inhibition of Trypanothione Reductase (TryR) in Trypanosoma brucei, the causative agent of African sleeping sickness[7]. Dihydroquinazoline derivatives act as competitive inhibitors, binding directly to the TryR active site.

Causality of Action: By blocking TryR, the derivatives prevent the reduction of trypanothione. This disrupts the parasite's delicate intracellular redox balance, leading to a lethal accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis[8].

BioPathway A Quinazolinone Scaffold B Trypanothione Reductase (TryR) A->B Competitive Binding C Enzyme Inhibition B->C Active Site Blockade D Intracellular ROS Accumulation C->D Redox Imbalance E Parasite Apoptosis D->E Cytotoxicity

Pharmacological mechanism of quinazolinone derivatives inhibiting Trypanothione Reductase.

Advanced Synthetic Methodologies & Protocols

As an application scientist, establishing robust, self-validating protocols is paramount. Below are two primary methodologies for synthesizing and utilizing the 1-methyl-1,4-dihydroquinazolin-4-ol scaffold.

Protocol A: Visible-Light-Mediated Photochemical Synthesis

This protocol isolates the 1-methyl-1,4-dihydroquinazolin-4-ol intermediate via photoinduced intramolecular electron transfer[3],[5].

Causality & Design: Acetonitrile (MeCN) is explicitly chosen as the solvent. Its polar aprotic nature stabilizes the highly reactive zwitterionic species generated during excitation, preventing the premature quenching of the excited state. The absence of an external photosensitizer ensures high atom economy.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 1,4-dimethyl-2-phenyl-1,2-dihydroquinazoline 3-oxide in 10 mL of anhydrous Acetonitrile in a borosilicate glass vial.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Oxygen acts as a radical scavenger and will quench the excited state, severely depressing yields.

  • Irradiation: Irradiate the solution using a 14W compact fluorescent lamp (visible light) at 25°C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (7:3 Hexane:Ethyl Acetate). The reaction is validated when the starting material (Rf = 0.6) completely disappears, replaced by a distinct intermediate spot (Rf = 0.35).

  • Isolation: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography to isolate 1-methyl-1,4-dihydroquinazolin-4-ol. Validate via LC-MS (Expected m/z: [M+H]+ = 163.08).

SynthesisWorkflow A 1,2-Dihydroquinazoline 3-oxide B Visible Light Irradiation (MeCN) A->B C Intramolecular Electron Transfer B->C Excitation D 1-Methyl-1,4-dihydro- quinazolin-4-ol C->D Zwitterion Intermediate E Dehydration / Rearrangement D->E -H2O F Quinazolinone Derivatives E->F Final Yield

Visible-light-mediated synthesis isolating the 1-methyl-1,4-dihydroquinazolin-4-ol intermediate.

Protocol B: Grignard-Mediated Nucleophilic Addition

To generate 4-substituted 3,4-dihydroquinazolin-4-ols (critical for structure-activity relationship studies), Grignard reagents are reacted with quinazolinone precursors[7],[8].

Causality & Design: The reaction must be initiated at 0°C. The nucleophilic attack of the Grignard reagent on the electrophilic imine carbon is highly exothermic. Strict thermal control prevents over-alkylation and undesired ring-opening side reactions.

Step-by-Step Workflow:

  • Preparation: Suspend 1.0 mmol of the quinazolinone precursor in 15 mL of anhydrous Diethyl Ether (Et2O) under an Argon atmosphere. Cool to 0°C using an ice bath.

  • Addition: Dropwise add 1.2 equivalents of the selected Grignard reagent (e.g., 4-chlorophenylmagnesium bromide).

  • Propagation: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation (Quenching): Quench the reaction carefully with saturated aqueous NH4Cl. Causality: Using a mild proton source like NH4Cl instead of a strong acid prevents the acid-catalyzed degradation of the sensitive dihydroquinazoline core. A distinct phase separation validates successful quenching.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and recrystallize from MeCN to yield the pure substituted dihydroquinazolin-4-ol[8].

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and validation metrics for the methodologies discussed, providing a benchmark for laboratory execution.

Reaction StepSubstrateReagents / ConditionsCatalyst / Energy SourceExpected Yield (%)Purity Validation (LC-MS)
Photochemical Conversion 1,2-Dihydroquinazoline 3-oxideAcetonitrile, 25°C, 12h, Argon atm.Visible Light (No photosensitizer)78 - 85%> 98%
Grignard Addition QuinazolinoneR-MgBr, Et2O, 0°C to RT, 4hNone (Stoichiometric)41 - 65%> 95%
Green Condensation Anthranilic acid + AldehydeAqueous Media, 80°C, 6hGraphene Oxide80 - 92%> 97%

Conclusion

1-Methyl-1,4-dihydroquinazolin-4-ol has transcended its status as a mere transient intermediate to become a foundational pillar in modern heterocyclic drug discovery. By leveraging visible-light-mediated photochemistry and precise nucleophilic additions, researchers can exploit this scaffold to develop highly targeted therapeutics with exceptional atom economy and structural diversity. Adhering to the self-validating protocols outlined in this guide ensures high reproducibility and scientific integrity in the synthesis of these privileged structures.

References

  • EvitaChem Product Data:Buy 1-Methyl-1,4-dihydroquinazolin-4-ol (EVT-12051580). EvitaChem.
  • MDPI / PubMed:4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Int J Mol Sci. (2025).
  • RSC Publishing:Visible-light-mediated reaction: synthesis of quinazolinones from 1,2-dihydroquinazoline 3-oxides. RSC Advances. (2016).
  • ACS Publications:Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography. Journal of Medicinal Chemistry. (2011).

Sources

Exploratory

A Technical Guide to 1-Methyl-1,4-dihydroquinazolin-4-ol (CAS: 701898-98-8)

Prepared by: Senior Application Scientist This document provides a comprehensive technical overview of 1-Methyl-1,4-dihydroquinazolin-4-ol, a heterocyclic small molecule belonging to the dihydroquinazoline class. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

This document provides a comprehensive technical overview of 1-Methyl-1,4-dihydroquinazolin-4-ol, a heterocyclic small molecule belonging to the dihydroquinazoline class. This guide is intended for researchers, chemists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound and its derivatives. The dihydroquinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[1]

Introduction and Significance

1-Methyl-1,4-dihydroquinazolin-4-ol is a derivative of quinazoline, a core heterocyclic structure found in numerous bioactive compounds and clinically used drugs.[2][3] The dihydro- form, specifically, serves as a versatile synthetic intermediate and a key pharmacophore in the design of novel therapeutic agents.[4] Compounds featuring the dihydroquinazolinone core have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating activities.[1][3][5][6] This versatility makes 1-Methyl-1,4-dihydroquinazolin-4-ol a compound of significant interest for scaffold-based drug discovery and synthetic chemistry.[2][4]

Physicochemical and Structural Properties

The fundamental properties of 1-Methyl-1,4-dihydroquinazolin-4-ol are critical for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 701898-98-8N/A
Molecular Formula C₉H₁₀N₂OCalculated
Molecular Weight 162.19 g/mol Calculated
Appearance Typically a crystalline solid[4]
Melting Point Generally reported between 150°C to 160°C[4]
Solubility Soluble in polar solvents like DMSO and ethanol[4]
Chemical Structure

The structural representation of 1-Methyl-1,4-dihydroquinazolin-4-ol is crucial for understanding its reactivity and potential biological interactions.

Caption: Chemical structure of 1-Methyl-1,4-dihydroquinazolin-4-ol.

Synthesis and Purification Protocol

The synthesis of dihydroquinazolinone derivatives is well-established, often involving the condensation of anthranilic acid derivatives.[4] A common and efficient laboratory-scale synthesis for this class of compounds involves a one-pot, three-component reaction.

Rationale for Method Selection

A multi-component reaction (MCR) approach is chosen for its efficiency, atom economy, and operational simplicity.[7] Using isatoic anhydride as the starting material provides a reliable source for the core anthranilamide structure following in-situ decarboxylation.[7][8] Tetrahydrofuran (THF) is selected as the solvent due to its aprotic nature and ability to solubilize the reactants and intermediates effectively.[7]

Step-by-Step Synthesis Protocol

Materials:

  • Isatoic anhydride

  • Methylamine (40% in H₂O)

  • Formaldehyde (37% in H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to isatoic anhydride).

  • Amine Addition: To the stirred suspension, add methylamine (1.2 eq) dropwise at room temperature. The reaction is mildly exothermic. Stir for 30 minutes to allow for the formation of the intermediate N-methylanthranilamide.

  • Aldehyde Addition: Add formaldehyde (1.2 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 65-68°C) and maintain for 4-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate:hexanes mobile phase.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in ethyl acetate (100 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude solid is purified by recrystallization from an ethyl acetate/hexanes solvent system.

    • Alternatively, for higher purity, column chromatography on silica gel can be performed using a gradient elution from 30% to 70% ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent to yield 1-Methyl-1,4-dihydroquinazolin-4-ol as a crystalline solid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Analytical Characterization Methods
TechniquePurposeExpected Observations
¹H NMR Structural confirmationSignals corresponding to the methyl group, aromatic protons, N-H, O-H, and methylene protons. Chemical shifts and coupling patterns will be unique to the structure.[3]
¹³C NMR Carbon skeleton confirmationResonances for all 9 unique carbon atoms, including aromatic, aliphatic, and carbonyl-like (C4-OH) carbons.[3]
Mass Spectrometry (ESI-MS) Molecular weight verificationA prominent ion peak corresponding to [M+H]⁺ at m/z 163.08.
HPLC Purity assessmentA single major peak (>95% purity) under appropriate chromatographic conditions (e.g., C18 column, water/acetonitrile mobile phase).
Melting Point Purity and identity checkA sharp melting point within the expected range (150-160°C) indicates high purity.[4]

Potential Applications and Further Reactions

The 1-Methyl-1,4-dihydroquinazolin-4-ol scaffold is a valuable starting point for creating a diverse library of compounds for drug discovery and biological research.[4]

Chemical Derivatization

The structure offers several handles for chemical modification:

  • Oxidation: The dihydro-scaffold can be easily oxidized to the corresponding quinazolin-4(3H)-one using agents like potassium permanganate.[4] This is significant as quinazolinones themselves are a highly bioactive class of compounds.[1][9]

  • Reduction: The C4-hydroxyl group can be reduced.[4]

  • Substitution: Nucleophilic substitution reactions can be explored to introduce a variety of functional groups, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.[4]

Biological Screening Cascade

Given the broad pharmacological profile of the quinazoline family, this compound is an excellent candidate for various biological screening programs.[10] The parent scaffold and its derivatives have been investigated for roles as:

  • Anticancer Agents: Many quinazolinone hybrids show potent anti-proliferative activity against various cancer cell lines.[2]

  • CNS Agents: Derivatives have been developed as agonists for muscarinic acetylcholine receptors (M1/M4), with potential applications as antipsychotics.[6]

  • Enzyme Inhibitors: The scaffold is used in designing inhibitors for targets like cholinesterases (relevant to Alzheimer's disease) and cathepsins.[5][11]

  • Antimicrobial and Antimalarial Agents: The quinazoline core is present in compounds with activity against Plasmodium falciparum and various bacteria.[2][3]

Hypothetical Screening Workflow

A logical workflow for assessing the biological potential of a novel derivative synthesized from 1-Methyl-1,4-dihydroquinazolin-4-ol is outlined below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Lead Optimization A Novel Derivative Library (from 1-Methyl-1,4-dihydroquinazolin-4-ol) B High-Throughput Screen (e.g., Cell Viability Assay on Cancer Cell Panel) A->B C Identify 'Hits' (Compounds with >50% inhibition) B->C D Dose-Response Curve (Determine IC₅₀) C->D Advance Hits E Target-Based Assay (e.g., Kinase Inhibition Assay) D->E F Selectivity Profiling (Test against related targets) E->F G Structure-Activity Relationship (SAR) (Synthesize new analogs) F->G Advance Leads H In Vivo Model Testing (Efficacy and PK/PD studies) G->H I Lead Candidate H->I

Caption: A typical workflow for biological screening of novel compounds.

Handling, Storage, and Safety

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.

Conclusion

1-Methyl-1,4-dihydroquinazolin-4-ol is a valuable heterocyclic compound that serves as both a synthetic intermediate and a core structure for medicinal chemistry exploration. Its straightforward synthesis, coupled with the proven biological relevance of the dihydroquinazoline scaffold, makes it an attractive starting point for developing novel compounds with potential therapeutic applications across oncology, neuroscience, and infectious diseases. Rigorous analytical characterization is essential to ensure the quality and reproducibility of any downstream research.

References

  • EvitaChem. (n.d.). Buy 1-Methyl-1,4-dihydroquinazolin-4-ol (EVT-12051580).
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  • ResearchGate. (n.d.). Some marketed drugs and natural products with dihydroquinazolinone and quinazolinone core skeleton.
  • National Center for Biotechnology Information. (n.d.). Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease. PMC.
  • PubMed. (2015, November 15). Discovery of dihydroquinazolinone derivatives as potent, selective, and CNS-penetrant M(1) and M(4) muscarinic acetylcholine receptors agonists.
  • MDPI. (2021, December 29). 2,3-Dihydroquinazolin-4(1H)
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC.
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  • Google Patents. (n.d.). US3696102A - Process for the synthesis of substituted quinazolin-4-ones.
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  • MDPI. (2023, July 3). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.
  • IntechOpen. (2020, January 29). Biological Activity of Quinazolinones.
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Sources

Foundational

The Multifaceted Therapeutic Potential of Quinazolinone Derivatives: A Technical Guide for Researchers

Abstract The quinazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad and potent biological activities. This technical guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad and potent biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic applications of quinazolinone derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the quinazolinone core in their therapeutic discovery programs.

The Quinazolinone Scaffold: A Versatile Core in Medicinal Chemistry

Quinazolinone, a fused heterocyclic system of a benzene ring and a pyrimidinone ring, represents a cornerstone in the development of new therapeutic agents.[1] The two primary isomers are 2-quinazolinone and 4-quinazolinone, with the 4(3H)-quinazolinone isomer being the more common and extensively studied scaffold in medicinal chemistry.[1] The structural versatility of the quinazolinone ring system allows for substitutions at various positions, most notably at positions 2 and 3, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities.[2] This inherent adaptability has made quinazolinones a focal point for the design and synthesis of novel drugs targeting a multitude of diseases.[3]

Anticancer Activity: Targeting Key Pathways in Oncology

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds having been approved as frontline cancer therapies.[4] Their efficacy stems from their ability to modulate various critical pathways involved in cancer cell proliferation, survival, and metastasis.[4]

Mechanism of Action: A Two-Pronged Attack

The anticancer effects of quinazolinone derivatives are primarily attributed to their ability to inhibit key enzymes and proteins essential for tumor growth, most notably Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.[4][5]

Overexpression of EGFR, a receptor tyrosine kinase, is a common feature in many cancers, including non-small-cell lung carcinoma, and is associated with uncontrolled cell proliferation and survival.[6][7] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that lead to tumor growth.[6][8] The 4-anilinoquinazoline scaffold is a key pharmacophoric feature for potent EGFR inhibition.[8]

Signaling Pathway of EGFR Inhibition by Quinazolinone Derivatives

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling cascade and its inhibition by quinazolinone derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, motility, and intracellular transport.[4] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy.[9] Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of functional microtubules.[10]

Mechanism of Tubulin Polymerization Inhibition

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Quinazolinone Quinazolinone Derivative Quinazolinone->Tubulin Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by quinazolinone derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core.

  • Position 2: Substitution with an aromatic or heteroaromatic ring is often crucial for activity. For EGFR inhibitors, a 4-anilino group is a key feature.[8]

  • Position 3: The substituent at this position can significantly influence potency and selectivity.

  • Positions 6 and 7: Introduction of small, electron-donating groups like methoxy can enhance activity.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines.

Compound IDSubstituent at Position 2Substituent at Position 3Cancer Cell LineIC50 (µM)Reference
Gefitinib N-(3-chloro-4-fluorophenyl)-A549 (Lung)0.015[12]
Erlotinib N-(3-ethynylphenyl)-NCI-H460 (Lung)0.045[13]
Compound 6d 2-thienyl4-chlorophenylNCI-H460 (Lung)0.789[13]
Compound E 4-fluorophenylL-glutamineMCF-7 (Breast)0.43[14]

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[11][15]

Mechanism of Action

The antimicrobial mechanism of quinazolinones is not fully elucidated but is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, and disruption of the bacterial cell wall.[11]

Structure-Activity Relationship (SAR)
  • Positions 2 and 3: Substitutions at these positions with various aromatic and heterocyclic moieties are critical for antimicrobial potency.[11]

  • Positions 6 and 8: The presence of halogen atoms at these positions often enhances antimicrobial activity.[11]

  • Position 4: Substitution with an amine or a substituted amine group can also improve activity.[11]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) of selected quinazolinone derivatives against various microbial strains.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Derivative II Staphylococcus aureus6.25[11]
Derivative IV Staphylococcus aureus12.5[11]
N-hexyl substituted isatin-quinazoline Escherichia coli25[11]
Fused pyrolo-quinazolinone 8 Candida albicans32[16]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Quinazolinone derivatives have shown significant anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.[10][17]

Mechanism of Action: Targeting NF-κB

The anti-inflammatory effects of quinazolinone derivatives are often linked to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[18][19] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[18] By inhibiting NF-κB activation, quinazolinones can effectively suppress the inflammatory response.[18]

Inhibition of the NF-κB Signaling Pathway

NFkB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocation Quinazolinone Quinazolinone Derivative Quinazolinone->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by quinazolinone derivatives.

Structure-Activity Relationship (SAR)
  • Positions 2 and 3: The nature of the substituents at these positions significantly impacts anti-inflammatory activity.[10]

  • Cyclization: Cyclization of Schiff bases derived from quinazolinones into azetidinones and thiazolidinones has been shown to enhance anti-inflammatory potential.[10]

Quantitative Data on Anti-inflammatory Activity

The following table shows the percentage inhibition of carrageenan-induced paw edema in rats by various quinazolinone derivatives.

Compound ID% Inhibition of EdemaReference
Compound 9 20.4%[10]
Azetidinone 15 27.3%[10]
Thiazolidinone 21 32.5%[10]
Compound QA-2 82.75%[20]

Anticonvulsant Activity: A Potential for Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have demonstrated significant anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[2][21]

Mechanism of Action

The anticonvulsant activity of quinazolinones is thought to be mediated through their interaction with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[22] By potentiating GABAergic inhibition, these compounds can reduce neuronal excitability and suppress seizure activity.[22]

Structure-Activity Relationship (SAR)
  • Position 2: A methyl group at this position is often associated with anticonvulsant activity, as seen in the prototypical compound methaqualone.[23]

  • Position 3: A substituted aromatic ring at this position is crucial for activity.[23]

  • Position 6: The presence of a halogen substituent can enhance anticonvulsant potency.[21]

Quantitative Data on Anticonvulsant Activity

The following table summarizes the protective effects of quinazolinone derivatives in the maximal electroshock (MES) seizure test.

Compound ID% Protection against MES-induced SeizuresReference
Compound 5 69.5%[21]
Compound 8 73.0%[21]
Compound IIa Comparable to Diazepam[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative quinazolinone derivative and for the evaluation of its biological activities.

General Experimental Workflow

Workflow Synthesis Synthesis of Quinazolinone Derivatives Purification Purification & Characterization (TLC, Column, NMR, MS) Synthesis->Purification Anticancer Anticancer Activity (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity (Broth Microdilution) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Activity (Carrageenan-induced Paw Edema) Purification->Antiinflammatory Anticonvulsant Anticonvulsant Activity (Maximal Electroshock Seizure) Purification->Anticonvulsant SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Antiinflammatory->SAR Anticonvulsant->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the synthesis and biological evaluation of quinazolinone derivatives.

Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

This protocol describes a general one-pot, two-step microwave-promoted synthesis.[2]

Materials:

  • Anthranilic acid

  • Acyl chloride or carboxylic acid

  • Triphenyl phosphite

  • Pyridine

  • Primary amine

  • Microwave reactor

Procedure:

  • Step 1: Formation of Benzoxazinone Intermediate:

    • In a microwave-safe vessel, combine anthranilic acid (1.0 eq), the appropriate acyl chloride (1.5 eq) or carboxylic acid (1.0 eq), triphenyl phosphite (1.2 eq), and pyridine.

    • If using an acyl chloride, stir the mixture at room temperature for 60 minutes.

    • If using a carboxylic acid, heat the mixture in a microwave reactor at 150 °C for 10 minutes.

  • Step 2: Amination and Cyclization:

    • To the reaction mixture from Step 1, add the desired primary amine (1.0-1.5 eq).

    • Heat the mixture in a microwave reactor at 250 °C for 3-10 minutes.

    • After cooling, the reaction mixture is purified by column chromatography to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][8]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Resazurin (as a growth indicator, optional)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial inoculum. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[4][20]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Pletysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Grouping and Dosing: Divide the rats into groups: control (vehicle), standard drug, and test compound groups (different doses). Administer the test compounds and standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

This model is used to screen for drugs that prevent seizure spread.[16][24]

Materials:

  • Mice or rats

  • Electroconvulsometer with corneal electrodes

  • Standard anticonvulsant drug (e.g., phenytoin, diazepam)

Procedure:

  • Animal Grouping and Dosing: Divide the animals into groups: control (vehicle), standard drug, and test compound groups. Administer the compounds at various doses, typically 30-60 minutes before the test.

  • MES Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The abolition of the tonic hindlimb extension is considered as the endpoint of protection. Calculate the percentage of protection for each group.

Conclusion and Future Perspectives

Quinazolinone derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their proven efficacy as anticancer agents, coupled with their significant potential in antimicrobial, anti-inflammatory, and anticonvulsant therapies, underscores their importance in modern drug discovery. The continued exploration of the vast chemical space around the quinazolinone scaffold, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of novel and more effective therapeutic agents for a range of human diseases. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new quinazolinone derivatives, thereby contributing to the advancement of this exciting field.

References

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  • Wang, D., Li, Y., & Li, R. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 19(1), 161. [Link]

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  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15-31. [Link]

  • Engelman, J. A., & Jänne, P. A. (2008). Mechanisms of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer. Clinical cancer research, 14(10), 2895-2899. [Link]

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  • Abdel-Aziz, M., Abdel-Maksoud, M. S., & El-Azab, A. S. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2316-2331. [Link]

  • Giri, R. S., Thaker, H. M., Giordano, T., Chen, B., Nuthalapaty, S., Vasu, K. K., & Sudarsanam, V. (2010). Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer. European journal of medicinal chemistry, 45(9), 3558-3563. [Link]

  • Kaur, R., & Kumar, K. (2016). Quinazolinone derivatives as anticancer agents: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 1-10.
  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. *Hilaris Publisher. [Link]

  • Raffa, D., Cascio, A., & Maggio, B. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1039474. [Link]

  • Rungrotmongkol, T., Nunthaboot, N., & Malaisree, M. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters, 14(9), 1269-1275. [Link]

  • Abbas, S. E., & Awadallah, F. M. (2014). Synthesis, modelling, and anticonvulsant studies of new quinazolines showing three highly active compounds with low toxicity and high affinity to the GABA-A receptor. Molecules, 19(10), 16467-16487. [Link]

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  • Wang, D., Li, Y., & Li, R. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 19(1), 161. [Link]

  • Wang, Y., Liu, X., & Zhang, S. (2018). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry, 42(18), 15007-15017. [Link]

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Exploratory

1-Methyl-1,4-dihydroquinazolin-4-ol: A Strategic Precursor for the Synthesis of Bioactive Quinazoline Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The quinazoline framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The quinazoline framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] These heterocyclic systems are particularly prominent in oncology, with several blockbuster drugs targeting key cellular signaling pathways.[3][4][5] At the heart of synthesizing these complex molecules lies the need for versatile and strategically functionalized precursors. 1-Methyl-1,4-dihydroquinazolin-4-ol is one such precursor, a stable carbinolamine that serves as a pivotal intermediate. Its structure offers a unique combination of functionalities that can be selectively manipulated to access diverse quinazoline derivatives. This guide provides a comprehensive overview of the synthesis, core reactivity, and synthetic utility of 1-Methyl-1,4-dihydroquinazolin-4-ol, presenting it as a key building block for the efficient construction of medicinally relevant scaffolds.

Physicochemical Properties and Characterization

1-Methyl-1,4-dihydroquinazolin-4-ol is a small organic molecule whose structure provides a foundation for significant chemical diversity.[6] Understanding its fundamental properties is critical for its effective use in synthesis, including handling, reaction setup, and purification.

PropertyValueReference
IUPAC Name 1-methyl-1,4-dihydroquinazolin-4-ol[6]
Molecular Formula C₉H₁₀N₂O[6]
Molecular Weight 162.19 g/mol [6]
Appearance Typically a crystalline solid[6]
Melting Point 150°C to 160°C[6]
Solubility Soluble in polar solvents (DMSO, ethanol)[6]
Canonical SMILES CN1C=NC(C2=CC=CC=C21)O[6]
InChI Key ALSOPSFXZCSFRW-UHFFFAOYSA-N[6]

Spectroscopic Insights: The structural assignment of 1-Methyl-1,4-dihydroquinazolin-4-ol and its derivatives relies on standard spectroscopic techniques. In ¹H NMR spectroscopy, one would expect to see characteristic signals for the N-methyl group, distinct aromatic protons, and methine protons on the dihydropyrimidine ring. The hydroxyl proton may appear as a broad singlet. In ¹³C NMR, the spectrum would show signals for the methyl carbon, aromatic carbons, and the key C4 carbon bearing the hydroxyl group, typically in the range of 60-80 ppm. Infrared (IR) spectroscopy would confirm the presence of the O-H and N-H (if applicable) stretching bands.

Synthesis of the Precursor: A Foundational Workflow

The most direct and common approach to synthesizing the dihydroquinazolin-4-ol core involves the cyclocondensation of an appropriate anthranilic acid derivative. For the title compound, this involves N-methylanthranilamide reacting with a one-carbon electrophile, typically an orthoester, which serves as a synthetic equivalent of formic acid.

G cluster_start Starting Materials cluster_process Process cluster_product Product A N-Methylanthranilamide C Cyclocondensation A->C B Triethyl Orthoformate (Formic Acid Equivalent) B->C D 1-Methyl-1,4-dihydroquinazolin-4-ol C->D Yields typically moderate to high

Caption: General workflow for the synthesis of the precursor.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a representative method for synthesizing 1-Methyl-1,4-dihydroquinazolin-4-ol.

Objective: To prepare the title compound from N-methylanthranilamide and triethyl orthoformate.

Materials:

  • N-methylanthranilamide

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylanthranilamide (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add triethyl orthoformate (1.2 eq) to the solution, followed by a catalytic amount of p-TsOH (0.05 eq). The acid catalyst is crucial for promoting the initial imine formation and subsequent cyclization.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the resulting solid and wash with cold ethanol to remove residual reagents. If necessary, the crude product can be recrystallized from an appropriate solvent system like ethanol/water to afford the pure 1-Methyl-1,4-dihydroquinazolin-4-ol.

Core Reactivity and Synthetic Utility

The synthetic power of 1-Methyl-1,4-dihydroquinazolin-4-ol stems from its ability to undergo controlled transformations into three key classes of quinazoline derivatives: quinazolin-4-ones, C4-substituted quinazolines, and tetrahydroquinazolines.

G Precursor 1-Methyl-1,4-dihydroquinazolin-4-ol Quinazolinone 1-Methylquinazolin-4(3H)-one (Bioactive Core) Precursor->Quinazolinone Oxidation (e.g., KMnO4, H2O2) Chloroquinazoline 4-Chloro-1-methyl- quinazolinium Salt Precursor->Chloroquinazoline Activation/Dehydration (e.g., SOCl2, POCl3) C4_Substituted C4-Substituted Quinazoline (e.g., Anilino-quinazoline) Chloroquinazoline->C4_Substituted Nucleophilic Substitution (e.g., R-NH2)

Caption: Key synthetic transformations of the precursor.

Oxidation to 1-Methylquinazolin-4(3H)-one

The oxidation of the dihydroquinazolin-4-ol to the corresponding quinazolin-4-one is a fundamental and highly valuable transformation. The quinazolin-4-one scaffold is a ubiquitous feature in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[7][8]

Causality: This reaction proceeds by removing two hydrogen atoms (one from the hydroxyl group and one from the C4 position), creating a stable, aromatic pyrimidinone ring. The choice of a mild oxidizing agent is key to prevent over-oxidation of the benzene ring.

Experimental Protocol: Oxidation
  • Setup: Suspend 1-Methyl-1,4-dihydroquinazolin-4-ol (1.0 eq) in a suitable solvent such as acetone or a mixture of water and acetic acid.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (approx. 0.7 eq) in water dropwise while maintaining the temperature below 10°C with an ice bath. The reaction is exothermic.

  • Execution: Stir the mixture vigorously. The disappearance of the purple permanganate color indicates its consumption. The reaction is typically complete within 1-2 hours.

  • Quenching & Work-up: Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄, resulting in the formation of a brown manganese dioxide precipitate.

  • Isolation: Filter the mixture through a pad of celite to remove the manganese dioxide. The filtrate can then be concentrated and the product extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to yield the crude product.

  • Purification: Purify by column chromatography or recrystallization to obtain pure 1-Methylquinazolin-4(3H)-one.

Dehydration-Substitution for C4-Functionalization

Perhaps the most powerful application of this precursor is its conversion to C4-substituted quinazolines, a core structure in many tyrosine kinase inhibitors like Gefitinib and Erlotinib.[5] This is a two-step process involving activation of the C4-hydroxyl group followed by nucleophilic displacement.

Causality: The C4-hydroxyl group is a poor leaving group. It must first be activated, typically by conversion to a halide (e.g., chloride) using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This generates a highly reactive 4-chloro-1-methylquinazolinium salt. This salt is an excellent electrophile, readily undergoing nucleophilic aromatic substitution (SₙAr) with a wide range of nucleophiles, most notably anilines, to forge the critical C-N bond.[9][10]

Experimental Protocol: Two-Step C4-Anilino Substitution
  • Activation (Chlorination): In a fume hood, carefully add 1-Methyl-1,4-dihydroquinazolin-4-ol (1.0 eq) portion-wise to an excess of phosphorus oxychloride (POCl₃) at 0°C. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Removal of Excess Reagent: Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done with caution.

  • Isolation of Intermediate: The 4-chloroquinazoline intermediate can be isolated by basifying the aqueous solution with ammonium hydroxide and extracting with dichloromethane or used directly in the next step after neutralization.

  • Nucleophilic Substitution: Dissolve the crude 4-chloroquinazoline intermediate in a solvent like isopropanol. Add the desired aniline (e.g., 3-ethynylaniline for an Erlotinib analog) (1.1 eq).

  • Execution: Heat the mixture to reflux. The reaction progress is monitored by TLC. Completion typically takes 4-12 hours.

  • Purification: Cool the reaction. The product, often an HCl salt, may precipitate. It can be collected by filtration or isolated after solvent evaporation and purified by column chromatography.

Application Workflow: Synthesis of a Tyrosine Kinase Inhibitor Scaffold

To illustrate the practical utility of 1-Methyl-1,4-dihydroquinazolin-4-ol, the following workflow outlines the synthesis of a core scaffold analogous to the EGFR inhibitor family. This process integrates the key transformations discussed previously into a cohesive, goal-oriented synthetic plan.

G A 1-Methyl-1,4- dihydroquinazolin-4-ol B 4-Chloro-1-methyl- quinazolinium Salt A->B Step 1: Activation (POCl3, Reflux) D Target Scaffold (4-(3-Ethynylanilino)- 1-methylquinazoline) B->D Step 2: SNAr Reaction (Isopropanol, Reflux) C Nucleophile (e.g., 3-Ethynylaniline) C->D

Caption: Workflow for synthesizing a drug-like scaffold.

This multi-step sequence demonstrates how the stable, easily prepared precursor is efficiently converted into a high-value, functionalized heterocyclic system. The choice of aniline in the final step can be varied extensively, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies—a critical task in modern drug discovery.[1]

Conclusion

1-Methyl-1,4-dihydroquinazolin-4-ol is more than a simple heterocyclic compound; it is a strategic linchpin in the synthesis of complex quinazoline-based molecules. Its accessibility via straightforward cyclocondensation reactions and its predictable reactivity make it an invaluable tool for organic and medicinal chemists. The ability to selectively oxidize it to the corresponding quinazolinone or convert it into C4-functionalized quinazolines provides direct entry into two of the most important classes of this scaffold. For researchers and drug development professionals, mastering the chemistry of this precursor opens a reliable and efficient pathway to novel therapeutic candidates.

References

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Quinazoline Derivatives in Pharmaceutical and Material Sciences. Available from: [Link]

  • SUE Academics. Quinazoline Derivatives and it is Applications - Erbil. Available from: [Link]

  • PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]

  • Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Available from: [Link]

  • ResearchGate. (PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. Available from: [Link]

  • ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Available from: [Link]

  • IntechOpen. Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • MDPI. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Available from: [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

  • The Royal Society of Chemistry. A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives_Supporting info_revised. Available from: [Link]

  • European Society of Medicine. Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Available from: [Link]

  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]

  • ARKAT USA. A short review on synthetic strategies towards quinazoline based anticancer drugs. Available from: [Link]

  • Frontiers. An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Available from: [Link]

  • Baghdad Science Journal. Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Available from: [Link]

  • PMC. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. Available from: [Link]

  • Royal Society of Chemistry. Some reactions of 2-amino-1,4-dihydro-1-methylquinazoline with electrophilic reagents. Available from: [Link]

  • MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available from: [Link]

Sources

Foundational

Investigating the Mechanism of Action of 1-Methyl-1,4-dihydroquinazolin-4-ol: A Technical Guide to Dihydroquinazoline-Based Anticancer Scaffolds

Executive Summary 1-Methyl-1,4-dihydroquinazolin-4-ol is a privileged small organic molecule that serves as a foundational scaffold in the design of novel therapeutic agents[1]. While the compound itself acts primarily a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-1,4-dihydroquinazolin-4-ol is a privileged small organic molecule that serves as a foundational scaffold in the design of novel therapeutic agents[1]. While the compound itself acts primarily as a synthetic intermediate, its structural versatility allows for the generation of potent quinazolinone derivatives that exhibit profound pharmacological activity, particularly in oncology[1]. This whitepaper provides an authoritative, self-validating framework for deconvoluting the mechanism of action (MoA) of these derivatives. By bridging structural pharmacology with rigorous experimental workflows, we present a systematic approach to validating kinase inhibition, tubulin polymerization interference, and mitochondrial apoptosis.

Structural Pharmacology & Target Landscape

The dihydroquinazoline core of 1-Methyl-1,4-dihydroquinazolin-4-ol provides a highly tunable pharmacophore[1]. Through condensation, oxidation, and substitution reactions, researchers synthesize diverse quinazolinone derivatives capable of multi-target engagement[1][2]. The primary mechanistic pathways include:

  • Kinase Inhibition: Quinazolinones frequently act as ATP-competitive inhibitors of receptor tyrosine kinases (e.g., EGFR, ERBB2, SRC) and cell cycle regulators like Cdk1[3][4].

  • Mitochondrial Apoptosis: Active derivatives induce reactive oxygen species (ROS) and facilitate the translocation of cytochrome c from the mitochondria to the cytoplasm, triggering the caspase cascade[3][4].

  • Tubulin Polymerization Inhibition: Certain structural analogs prevent the assembly of tubulin into functional microtubules, leading to G2/M-phase mitotic arrest[3].

MoA Scaffold 1-Methyl-1,4-dihydroquinazolin-4-ol (Core Scaffold) Derivatives Quinazolinone Derivatives (Active Agents) Scaffold->Derivatives Synthetic Diversification Kinase Kinase Inhibition (EGFR, Cdk1, p38) Derivatives->Kinase Tubulin Tubulin Polymerization Inhibition Derivatives->Tubulin Apoptosis Mitochondrial Apoptosis (Cyt c, Caspases) Derivatives->Apoptosis

Chemical transformation of the core scaffold into multi-target anticancer derivatives.

Mechanistic Workflows: Protocols & Causality

To ensure scientific integrity, the investigation of these pathways requires self-validating experimental systems. The following workflows detail the methodologies for proving target engagement and downstream phenotypic effects.

Workflow 1: Kinase Target Engagement & Profiling

Rationale & Causality: Enzymatic assays alone can yield false positives due to compound aggregation or assay interference. Therefore, we utilize Surface Plasmon Resonance (SPR) to confirm direct, physical binding kinetics before validating functional inhibition via ADP-Glo kinase assays. This two-step process ensures that observed cytotoxicity is a direct result of target engagement[4].

Step-by-Step Protocol:

  • Sensor Chip Functionalization (SPR): Immobilize the recombinant target kinase (e.g., EGFR or Cdk1) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Dilute the synthesized derivative in HBS-EP+ running buffer to create a concentration gradient (0.1 µM to 10 µM). Inject over the functionalized surface at 30 µL/min to determine the dissociation constant ( KD​ ).

  • Functional Kinase Assay (ADP-Glo): Incubate the target kinase with its specific substrate, ATP, and the derivative at varying concentrations for 60 minutes.

  • Signal Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity. Calculate the IC50​ .

Workflow 2: Apoptosis & Mitochondrial Pathway Deconvolution

Rationale & Causality: Quinazolinone derivatives are known to activate Cdk1, regulating Bcl-2-mediated apoptosis and triggering intracellular Ca2+ release[3]. To prove that cell death is driven by the intrinsic mitochondrial pathway rather than non-specific necrosis, we employ a self-validating flow cytometry protocol utilizing a pan-caspase inhibitor rescue cohort.

Step-by-Step Protocol:

  • Cell Treatment: Seed MCF-7 or CAL 27 cells and expose them to the derivative at its IC50​ concentration for 24 hours[3][5].

  • Inhibitor Validation Cohort: In parallel, pretreat a control cohort of cells with 20 µM Z-VAD-FMK (a pan-caspase inhibitor) for 2 hours prior to compound exposure.

  • Staining: Harvest all cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Acquisition: Analyze the populations using a flow cytometer.

  • Causality Check: If the compound induces apoptosis via the caspase-dependent mitochondrial pathway (cytochrome c release activating caspase-9 and -3/7), the Z-VAD-FMK cohort will show rescued cell viability[3]. Failure to rescue indicates a caspase-independent mechanism.

Signaling Drug Quinazolinone Derivative EGFR EGFR / Cdk1 Inhibition Drug->EGFR Direct Binding Mito Mitochondrial Stress (Bax/Bcl-2 Modulation) Drug->Mito ROS Generation EGFR->Mito Downregulates Survival CytC Cytochrome c Release Mito->CytC Caspase Caspase-9 & 3/7 Activation CytC->Caspase Death Apoptotic Cell Death Caspase->Death

Intracellular signaling cascade induced by quinazolinone derivatives leading to apoptosis.

Workflow 3: Tubulin Polymerization Inhibition

Rationale & Causality: Because uncontrolled cell division is a cancer hallmark, targeting tubulin is highly effective[3]. A cell-free fluorescence assay is utilized to differentiate direct tubulin binding from downstream cell cycle arrest caused by other kinase targets.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction mix containing >99% pure porcine brain tubulin, GTP, and a fluorescent reporter in PEM buffer.

  • Incubation: Add the quinazolinone derivative to the mix in a 96-well half-area plate on ice.

  • Kinetic Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes. A reduction in the maximum slope of the polymerization curve compared to the vehicle control confirms direct tubulin inhibition[3].

Data Presentation

The structural modifications of the 1-Methyl-1,4-dihydroquinazolin-4-ol scaffold lead to divergent pharmacological profiles. The table below summarizes representative quantitative data for synthesized derivatives, highlighting the shift in target selectivity.

Compound / Derivative TypeEGFR IC50​ (nM)Tubulin Polymerization IC50​ (µM)MCF-7 Viability IC50​ (µM)ROS Generation (Fold Change)
Derivative A (Halogenated)45.2 ± 3.1>5012.4 ± 1.23.2x
Derivative B (Methoxy-substituted)120.5 ± 8.44.5 ± 0.38.9 ± 0.81.5x
Gefitinib (Kinase Control)1.5 ± 0.2>5015.2 ± 1.51.1x
Colchicine (Tubulin Control)>10001.2 ± 0.10.5 ± 0.11.0x

Note: Data represents a synthesized summary of typical quinazolinone profiling metrics[4][5].

Experimental Validation Strategy

To ensure robust preclinical data, the workflows described above must be executed in a specific sequential order. Phenotypic profiling should only proceed after in vitro cytotoxicity and target engagement have been established.

Workflow Phase1 In Vitro Cytotoxicity (MTT / CellTiter-Glo) Phase2 Target Engagement (SPR / Kinase Assays) Phase1->Phase2 Phase3 Phenotypic Profiling (Flow Cytometry) Phase2->Phase3 Phase4 Molecular Validation (Western Blot / qPCR) Phase3->Phase4

Sequential experimental workflow for deconvoluting the mechanism of action.

References

  • [3] Deng, Z., Li, J., Zhu, P., et al. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms". MDPI Biomolecules, 2025. URL:[Link]

  • [4] National Institutes of Health (NIH). "Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents". PMC Archive. URL: [Link]

  • [5] National Institutes of Health (NIH). "An insight into the therapeutic potential of quinazoline derivatives as anticancer agents". PMC Archive. URL: [Link]

  • [2] Deng, Z., et al. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms". Biomolecules 2025, 15(2), 210. URL:[Link]

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Exploratory

A Technical Guide to the Preliminary Bioactivity Screening of 1-Methyl-1,4-dihydroquinazolin-4-ol

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological activity screening of 1-Methyl-1,4-dihydroquinazolin-4-ol. The quinazoline core is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological activity screening of 1-Methyl-1,4-dihydroquinazolin-4-ol. The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1][2] Derivatives of quinazoline have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3][4][5] The specific compound, 1-Methyl-1,4-dihydroquinazolin-4-ol, as a member of the dihydroquinazoline class, serves as a versatile starting point for drug discovery campaigns.[6]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-tiered screening cascade designed to efficiently characterize the compound's potential, from broad, cost-effective computational predictions to specific, target-oriented in vitro assays. The rationale behind each experimental choice is detailed, providing not just a protocol, but a strategic approach to early-stage drug discovery.

Tier 1: In Silico and Physicochemical Profiling

The initial phase of screening begins in silico, a crucial step to "fail fast and fail cheap" by identifying potential liabilities and hypothesizing mechanisms of action before committing to resource-intensive wet lab experiments. This stage focuses on predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and identifying likely biological targets through molecular docking.[7][8]

Preliminary ADMET Prediction

Early assessment of ADMET properties is fundamental to modern drug discovery, helping to rank compounds and guide optimization.[7][9] Various computational models can predict key physicochemical and pharmacokinetic parameters.

Rationale: A compound with high potency against a target is of little therapeutic value if it has poor oral bioavailability, is rapidly metabolized, or exhibits off-target toxicity.[8] In silico ADMET screening provides an early warning system, highlighting properties such as solubility, permeability, and potential for drug-drug interactions via Cytochrome P450 (CYP) inhibition.[7][9][10]

Predicted Property Predicted Value (Hypothetical) Interpretation & Rationale
LogP (Lipophilicity) 2.1Indicates good balance between aqueous solubility and lipid membrane permeability.
Aqueous Solubility ModerateSuggests the compound should be sufficiently soluble for in vitro assays and potentially for oral absorption.
Caco-2 Permeability HighPredicts good intestinal absorption, a key factor for oral bioavailability.[10]
Plasma Protein Binding 85%Moderate binding; a high free fraction is available to interact with targets.
CYP2D6 Inhibition Low RiskLow predicted affinity for this major drug-metabolizing enzyme reduces the risk of drug-drug interactions.[9]
hERG Inhibition Low RiskCrucial safety checkpoint; predicts low risk of cardiac toxicity.
Molecular Docking for Target Identification

Given that the quinazoline scaffold is a well-established ATP-competitive inhibitor of various protein kinases, a logical first step is to perform molecular docking against a panel of clinically relevant kinases.[1][2] The Epidermal Growth Factor Receptor (EGFR) is a prominent target for quinazoline-based anticancer drugs and serves as an excellent starting point.[2][11]

Rationale: Molecular docking predicts the preferred orientation of a ligand within a target's binding site and estimates the strength of the interaction.[12][13][14] This allows for the prioritization of potential biological targets for subsequent in vitro validation and provides structural insights into the binding mode, which can guide future lead optimization.[15]

Workflow for Molecular Docking:

  • Target Preparation: Obtain crystal structures of target proteins (e.g., EGFR, VEGFR, other kinases) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Ligand Preparation: Generate a 3D conformation of 1-Methyl-1,4-dihydroquinazolin-4-ol and perform energy minimization.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, GOLD, LeDock) to dock the ligand into the prepared receptor's active site.[15][16] The software will sample numerous poses and score them based on binding affinity.

  • Analysis: Analyze the top-scoring poses. A favorable pose is one that exhibits key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical residues in the active site, similar to known inhibitors.

Tier 2: In Vitro General Cytotoxicity Screening

Before assessing specific bioactivities, it is imperative to establish the compound's general cytotoxicity profile. This determines the concentration range for subsequent assays and provides an initial indication of the therapeutic window. Cytotoxicity assays are widely used to measure the harmful effects of a substance on living cells.[17]

Experimental Workflow: Cytotoxicity Assessment

The workflow below outlines a standard approach for assessing cytotoxicity across multiple cell lines.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Compound Compound Stock (10 mM in DMSO) Treatment Treat cells with serial dilutions of compound (e.g., 0.1-100 µM) Compound->Treatment Cells Cell Seeding (Cancer & Non-Cancerous Lines) Cells->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Analysis Calculate IC50 Values (50% Inhibitory Concentration) MTT->Analysis LDH->Analysis

Caption: General workflow for in vitro cytotoxicity screening.

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[17] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[18]

Methodology:

  • Cell Seeding: Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer, and HEK293 non-cancerous) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 1-Methyl-1,4-dihydroquinazolin-4-ol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The LDH assay measures this released enzyme, which is proportional to the number of dead or damaged cells.[18] This assay provides complementary information to the MTT assay, which focuses on metabolic activity.[19]

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure (Steps 1-3) as for the MTT assay.

  • Collection of Supernatant: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate at room temperature, protected from light, for 10-30 minutes.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance of the controls and determine the IC₅₀ value.

Tier 3: Target-Focused Bioactivity Assays

Based on the in silico docking results and the known pharmacology of the quinazoline scaffold, this tier involves testing the compound against specific, hypothesized biological targets.[1] Given the prevalence of protein kinases as targets for quinazolines, a kinase inhibition assay is a highly relevant primary screen.[1][2]

Hypothetical Target Pathway: EGFR Signaling

Many quinazoline-based drugs function by inhibiting receptor tyrosine kinases like EGFR, which are critical for cell proliferation and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[1]

G cluster_pathway Downstream Signaling Cascade EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates Compound 1-Methyl-1,4-dihydroquinazolin-4-ol Compound->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and potential point of inhibition.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of a specific kinase. It quantifies the phosphorylation of a substrate by the kinase in the presence of ATP. A decrease in phosphorylation indicates inhibition.

Methodology:

  • Reagents: Prepare assay buffer, recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Preparation: Perform serial dilutions of 1-Methyl-1,4-dihydroquinazolin-4-ol in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • The test compound at various concentrations.

    • EGFR kinase enzyme.

    • Incubate briefly to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate and ATP mixture to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or antibody-based methods (e.g., ELISA) that detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tier 4: Data Integration and Hit Prioritization

The final step in this preliminary screen is to synthesize all generated data to make an informed decision about the compound's future.

Assay Type Hypothetical Result Interpretation and Next Steps
Cytotoxicity (A549) IC₅₀ = 15 µMModerate activity against a cancer cell line.
Cytotoxicity (HEK293) IC₅₀ > 100 µMHigh selectivity index (>6.6), suggesting cancer-specific toxicity rather than general toxicity. This is a favorable outcome.
EGFR Kinase Inhibition IC₅₀ = 1.2 µMPotent inhibition of a hypothesized target. The enzymatic inhibition is stronger than the cellular cytotoxicity, which is expected as the compound must first cross the cell membrane.
ADMET Prediction Favorable ProfileThe in silico data supports the potential for good drug-like properties.

References

  • Alagarsamy, V. (2018). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Retrieved from [Link]

  • Shi, D. F., & Gao, M. (2016). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 39(10), 1331–1353. Retrieved from [Link]

  • Shi, D. F., & Gao, M. (2016). Quinazoline derivatives: Synthesis and bioactivities. UQ eSpace. Retrieved from [Link]

  • Al-Ostath, A., & El-Shorbagi, A.-N. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Retrieved from [Link]

  • Al-Suhaimi, K. S., & Al-Salahi, R. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6489. Retrieved from [Link]

  • Aman, O., & Aman, S. (2023). In silico target specific design of potential quinazoline-based anti-NSCLC agents. Journal of Biomolecular Structure & Dynamics, 41(2), 522–536. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. Retrieved from [Link]

  • Xu, Z., & Yang, H. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1083. Retrieved from [Link]

  • Ammar, Y. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(8), 4079–4102. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Creative Biolabs. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2022). Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus. IntechOpen. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

  • Kumar, D., & Luthra, R. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10403–10408. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Early Hit-to-Lead ADME screening bundle. IQVIA. Retrieved from [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. Admescope. Retrieved from [Link]

  • Gize, A., & Tadesse, S. (2023). Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. Biologics, 3(4), 349–367. Retrieved from [Link]

  • Brasca, M. G., et al. (2010). Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 53(5), 2026–2044. Retrieved from [Link]

  • Koyama, S., et al. (1993). Comparison of Various Methods of Assaying the Cytotoxic Effects of Ethanol on Human Hepatoblastoma Cells (HUH-6). Acta Medica Okayama, 47(4), 251-256. Retrieved from [Link]

  • Rahman, M. M., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Heliyon, 9(6), e16723. Retrieved from [Link]

  • Ammar, Y. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(8), 4079-4102. Retrieved from [Link]

  • Al-Ghanimi, A. A., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 30(3), 567. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Saitkulov, F. E., et al. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‑4-ONE. Science and innovation, 3(3), 20-25. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Multi-Step Synthesis of 1-Methyl-1,4-dihydroquinazolin-4-ol from Anthranilic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, step-by-step synthetic protocols, and pseudo-base isolation strategies. Executive Summary 1-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, step-by-step synthetic protocols, and pseudo-base isolation strategies.

Executive Summary

1-Methyl-1,4-dihydroquinazolin-4-ol is a highly versatile pseudo-base intermediate with significant relevance in drug discovery, particularly as a scaffold for novel therapeutic agents[1]. Direct condensation routes to this specific 1,4-dihydro-4-ol architecture often fail due to competitive tautomerization and over-oxidation. To bypass these limitations, this protocol outlines a robust, self-validating five-step de novo assembly starting from anthranilic acid. The workflow leverages the unique thermodynamic stability of the 1-methylquinazolinium pseudo-base to achieve selective isolation without the need for complex chromatography[2].

Mechanistic Pathway & Causality

As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the electronic and steric environment of the quinazoline core. The rationale for this specific five-step route is as follows:

  • Core Assembly (Niementowski Condensation): Anthranilic acid is condensed with formamide. Formamide acts as both solvent and reagent, efficiently providing the C2 and N3 atoms to close the pyrimidine ring[3].

  • Deoxygenation via Halogenation: Direct reduction of the quinazolin-4-one amide carbonyl is notoriously resistant to standard hydride donors. By converting the tautomeric C4-hydroxyl group into a highly labile chloride using POCl3, we activate the position for palladium-catalyzed hydrogenolysis.

  • Regioselective Quaternization: Alkylation of the resulting fully aromatic quinazoline with methyl iodide exhibits a kinetic preference for the N3 position (forming a 5:1 ratio of 3-methyl to 1-methyl isomers) due to the steric shielding of N1 by the adjacent C8 proton[2].

  • Thermodynamic Pseudobase Isolation: The protocol uses pH-controlled precipitation as a thermodynamic sink. At pH 9.5, the minor 1-methylquinazolinium isomer undergoes selective nucleophilic attack by hydroxide at C4. The resulting 1-methyl-1,4-dihydroquinazolin-4-ol precipitates out, driven by amidinium-type resonance stabilization—a stabilization pathway structurally impossible for the 3-methyl isomer[2].

SynthesisWorkflow A Anthranilic Acid (Starting Material) B Quinazolin-4(3H)-one (Niementowski Condensation) A->B Formamide, 130-150°C C 4-Chloroquinazoline (Chlorination) B->C POCl3, Reflux D Quinazoline (Hydrogenolysis) C->D H2, Pd/C, Base E 1-Methylquinazolinium Iodide (N-Alkylation) D->E CH3I, EtOH, Reflux F 1-Methyl-1,4-dihydroquinazolin-4-ol (Pseudobase Formation) E->F KOH (aq), pH 9.5

Figure 1: Multi-step synthetic workflow from anthranilic acid to the target pseudo-base.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements, operational conditions, and expected yields for each phase of the synthesis.

StepReaction TypeReagents & CatalystsTemp / TimeExpected YieldProduct
1 CyclocondensationAnthranilic Acid, Formamide130–150 °C, 2 h~96%Quinazolin-4(3H)-one
2 ChlorinationQuinazolin-4(3H)-one, POCl3Reflux, 3 h~85%4-Chloroquinazoline
3 Hydrogenolysis4-Chloroquinazoline, H2, Pd/C25 °C, 4 h~80%Quinazoline
4 N-AlkylationQuinazoline, CH3I, EtOHReflux, 4 hQuantitativeQuaternary Salt Mix
5 Pseudobase FormationQuat-salt mix, 1 M KOH (aq)25 °C, pH 9.5Selective1-Methyl-1,4-dihydroquinazolin-4-ol

Step-by-Step Experimental Protocols

Phase 1: Assembly of Quinazolin-4(3H)-one
  • In a round-bottom flask equipped with a reflux condenser, combine 0.1 moles (13.7 g) of anthranilic acid with 0.4 moles (18.0 g) of formamide[3].

  • Submerge the flask in an oil bath and heat the mixture to 130–150 °C for 2 hours.

  • Allow the reaction mixture to cool to room temperature, then pour it into ice-cold water.

  • Filter the resulting crystalline precipitate under vacuum, wash with cold water, and dry to yield quinazolin-4(3H)-one.

Phase 2: Synthesis of 4-Chloroquinazoline
  • Suspend 10.0 g of quinazolin-4(3H)-one in 30 mL of phosphorus oxychloride (POCl3).

  • Reflux the mixture for 3 hours until a clear solution is obtained, indicating complete conversion of the tautomeric hydroxyl group.

  • Distill off the excess POCl3 under reduced pressure.

  • Carefully quench the viscous residue by pouring it over crushed ice. Extract the aqueous layer with dichloromethane (3 × 50 mL), dry over anhydrous Na2SO4, and evaporate to yield 4-chloroquinazoline.

Phase 3: Dehalogenation to Quinazoline
  • Dissolve 5.0 g of 4-chloroquinazoline in 50 mL of methanol. Add 3.0 g of sodium carbonate (Na2CO3) to neutralize the HCl generated during reduction.

  • Add 0.5 g of 10% Palladium on Carbon (Pd/C).

  • Stir the suspension vigorously at room temperature under a hydrogen atmosphere (using a balloon) for 4 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst. Evaporate the filtrate to obtain the fully aromatic quinazoline core.

Phase 4: Quaternization with Methyl Iodide
  • Dissolve 1.0 g of quinazoline in 5 mL of absolute ethanol.

  • Add 1.0 mL of methyl iodide (CH3I) and reflux the solution for 4 hours[2].

  • Evaporate the solvent under reduced pressure to yield a yellow, viscous oil. This residue contains a mixture of 1-methylquinazolinium iodide and 3-methylquinazolinium iodide (approx. 1:5 ratio)[2].

Phase 5: Selective Pseudobase Isolation
  • Dissolve the crude quaternary salt mixture in water to create a 1 M solution.

  • While stirring at room temperature, add 1 M aqueous potassium hydroxide (KOH) dropwise until the solution reaches exactly pH 9.5 [2].

  • A white precipitate will selectively form. This is the target pseudo-base.

  • Filter the precipitate. For high-purity analytical samples, redissolve the solid in 2 mL of water containing 1 drop of dilute HCl, and reprecipitate by adding KOH back to pH 9.5[2].

  • Dry the solid under vacuum to yield pure 1-methyl-1,4-dihydroquinazolin-4-ol (Expected melting point: 161–162 °C)[2].

References

  • Title: Structure, aromatic properties and preparation of the quinazolin-4-one molecule Source: E3S Web of Conferences URL: [Link]

  • Title: Quaternization of quinazoline with methyl iodide Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]

Sources

Application

Application Note: Advanced One-Pot Multicomponent Synthesis of 3,4-Dihydroquinazolines

Executive Summary The 3,4-dihydroquinazoline core is a privileged, nitrogen-containing heterocyclic scaffold embedded in numerous bioactive natural products (such as the alkaloid vasicine) and synthetic therapeutics. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydroquinazoline core is a privileged, nitrogen-containing heterocyclic scaffold embedded in numerous bioactive natural products (such as the alkaloid vasicine) and synthetic therapeutics. These compounds exhibit a broad pharmacological spectrum, acting as antiparasitic, antiviral, antifungal, and anticancer agents, as well as T-type calcium channel blockers[1],[2]. Historically, constructing this core required harsh conditions, heavy metal catalysis, or hazardous reagents like carbodiimides and isocyanides[1]. This application note details modern, highly efficient one-pot multicomponent reactions (MCRs) that bypass intermediate isolation. By doing so, these protocols maximize atom economy, minimize intermediate degradation, and expand the accessible chemical space for drug development professionals.

Mechanistic Framework & Causality

The transition from stepwise synthesis to one-pot MCRs relies on cascading bond formations triggered by specific catalysts or thermal conditions. We highlight two primary, field-proven pathways:

Pathway A: Metal-Free Domino Three-Component Assembly This couples arenediazonium salts, nitriles, and bifunctional aniline derivatives[3],[4].

  • Causality of Reagent Choice : The arenediazonium salt acts as a highly reactive electrophile. When heated in a nitrile (which serves dual duty as both reactant and solvent), nitrogen gas is extruded. This irreversible step drives the equilibrium forward to form a highly reactive N-arylnitrilium intermediate[3].

  • Cascade Cyclization : The bifunctional aniline then performs a nucleophilic attack on the nitrilium ion, initiating an intramolecular cyclization that forms three new C–N bonds in a single pot[3]. This completely avoids the isolation of unstable intermediates.

Pathway B: Acid-Catalyzed Enaminone Cleavage A utilizing ynones and 2-(aminomethyl)anilines in the presence of acetic acid[5].

  • Causality of the Acid Catalyst : Acetic acid (HOAc) acts as a weak Brønsted acid. It selectively catalyzes the cleavage of the C=C double bond of the in situ generated enaminone. Stronger acids (like TFA) lead to substrate degradation, while the absence of acid stalls the reaction entirely[6].

  • Solvent Synergy : Ethanol is utilized as a green, protic solvent. It stabilizes the highly polar transition states via hydrogen bonding, enabling the reaction to proceed under strict transition-metal-free and oxidant-free conditions[5].

Mechanistic Visualization

The following diagram illustrates the logical flow of the domino three-component assembly (Pathway A), highlighting the critical intermediates and the cascade sequence.

Pathway A Arenediazonium Salt + Nitrile B N-Arylnitrilium Intermediate A->B N2 Extrusion (In Situ) C Bifunctional Aniline Addition B->C C-N Bond Formation D Intramolecular Cyclization C->D Cascade Rearrangement E 3,4-Dihydroquinazoline Product D->E Final C-N Closure

Mechanistic pathway of the domino three-component assembly of 3,4-dihydroquinazolines.

Quantitative Data & Optimization

To demonstrate the critical nature of reaction conditions, Table 1 summarizes the optimization data for the acid-catalyzed enaminone cleavage pathway. The data underscores exactly why specific solvents and additives are mandated to achieve high yields[6].

Table 1: Optimization of Acid-Catalyzed One-Pot Synthesis

SolventAdditive (20 mol%)Temp (°C)Yield (%)Mechanistic Causality / Observation
DMFNone100TraceLack of proton source prevents C=C bond cleavage.
DMFTFA10045Strong acidity induces off-target side reactions.
DMFTsOH10052Brønsted acid improves yield, but aprotic solvent limits stabilization.
EtOHHOAc8065Insufficient thermal energy to overcome the cyclization activation barrier.
EtOH HOAc 100 86 Optimal weak acid and protic solvent synergy for high conversion.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring, closed-flask environments) are explicitly defined to ensure reproducibility and high fidelity across different laboratory setups.

Protocol 1: Metal-Free Domino Three-Component Synthesis

Objective: Synthesis of 3-aryl-4-carbonylmethyl-3,4-dihydroquinazolines[3].

  • Preparation : To a reaction vial, add the arenediazonium salt (0.10–0.15 mmol, 1.0 equiv)[3].

  • Solvent/Reactant Addition : Suspend the salt in the chosen nitrile (R-CN, 1.0–1.5 mL, 0.1 M)[3].

    • Causality: Using the nitrile in vast excess (as a solvent) drives the formation of the highly reactive N-arylnitrilium intermediate via Le Chatelier's principle.

  • Amine Addition : Add the bifunctional aniline derivative (0.13–0.20 mmol, 1.3 equiv) to the solution[3].

  • Thermal Activation : Seal the flask (closed flask under air) and stir at 60 °C[3].

    • Causality: A closed system prevents the evaporation of volatile nitriles, maintaining the optimal 0.1 M concentration, while 60 °C provides the exact thermal energy required for the cascade cyclization without degrading the diazonium salt prematurely.

  • Validation & Isolation : Monitor the reaction via TLC until the diazonium spot disappears. Once complete, concentrate the reaction mixture in vacuo[3].

  • Purification : Purify the residue via silica gel column chromatography to afford the pure 3,4-dihydroquinazoline derivative[3].

Protocol 2: Acid-Catalyzed Synthesis via Ynones

Objective: Synthesis of 2-substituted 3,4-dihydroquinazolines via C=C cleavage[6],[5].

  • Reagent Mixing : In a round-bottom flask, combine the ynone (1.0 equiv) and 2-(aminomethyl)aniline (1.0 equiv)[6].

  • Solvent & Catalyst : Dissolve the mixture in absolute ethanol (0.2 M concentration) and add glacial acetic acid (HOAc, 20 mol%)[6].

    • Causality: Ethanol acts as a green, protic medium that stabilizes the polar transition states, while HOAc provides the precise pKa required to protonate the enaminone intermediate without hydrolyzing the final product.

  • Reflux : Heat the reaction mixture to 100 °C for 4 hours[6].

  • Validation : Perform a TLC check (Hexane/EtOAc). The disappearance of the highly conjugated ynone indicates successful C=C cleavage and cyclization.

  • Workup : Cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Purification : Isolate the target compound via column chromatography.

    • Self-Validation Note: For gram-scale synthesis (e.g., 10 mmol scale), this protocol consistently yields >85%, proving the robustness of the metal-free conditions and ruling out radical-based degradation[6].

Conclusion

The shift toward one-pot multicomponent reactions for 3,4-dihydroquinazoline synthesis represents a significant leap in sustainable medicinal chemistry. By leveraging intrinsic chemical reactivities—such as in situ nitrilium ion formation or acid-catalyzed enaminone cleavage—researchers can bypass toxic metal catalysts and unstable intermediate isolation. These protocols provide highly reproducible, scalable, and structurally diverse pathways essential for accelerating modern drug discovery pipelines.

References

  • Title : One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones Source : The Journal of Organic Chemistry (ACS Publications), 2024. URL :[Link]

  • Title : Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines Source : Molecules (MDPI), 2025, 30(2), 350. URL :[Link]

  • Title : Triflic Anhydride Mediated Synthesis of 3,4-Dihydroquinazolines: A Three-Component One-Pot Tandem Procedure Source : Organic & Biomolecular Chemistry (RSC), 2019, 17, 7995–8000. URL :[Link]

  • Title : Synthesis of 4-Tetrazolyl-Substituted 3,4-Dihydroquinazoline Derivatives with Anticancer Activity via a One-Pot Sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction Source : The Journal of Organic Chemistry (ACS Publications), 2022. URL :[Link]

Sources

Method

Advanced Microwave-Assisted Synthesis of Quinazoline Derivatives: Protocols, Mechanisms, and Green Chemistry Applications

Introduction & Scientific Rationale Quinazoline and quinazolinone derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Quinazoline and quinazolinone derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-acetylcholinesterase properties[1][2]. Historically, the construction of the quinazoline core relied on conventional thermal heating (e.g., oil baths), which often necessitated harsh conditions, prolonged reaction times (12–24 hours), and toxic organic solvents, frequently resulting in moderate yields and unwanted side reactions[2][3].

As a Senior Application Scientist, I advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS) . The causality behind the superiority of MAOS lies in dielectric heating . Unlike conventional conductive heating, microwave irradiation directly couples with the dipoles of polar molecules (solvents, reagents, and catalysts) in the reaction mixture[4]. This direct energy transfer causes rapid molecular friction, leading to instantaneous, uniform internal heating. Consequently, reaction kinetics are drastically accelerated, activation energy barriers are overcome more efficiently, and side-reaction pathways are suppressed, leading to significantly enhanced atom economy and product yields[1][4].

Mechanistic Insights: Copper-Catalyzed Oxidative Cyclization

A highly efficient route to quinazolinones involves the copper-catalyzed aerobic oxidative coupling of 2-aminobenzamides with alcohols or aldehydes[2].

Causality of the Catalyst: Copper (e.g., CuI or Cu(OAc)₂), acting as a Lewis acid and redox-active center, orchestrates a multi-step cascade[2][5]. When starting from an alcohol, the copper catalyst first facilitates aerobic oxidation to an aldehyde. The primary amine of 2-aminobenzamide then condenses with the aldehyde to form an imine (Schiff base) intermediate[2]. The copper center coordinates with the imine nitrogen, increasing the electrophilicity of the carbon center, thereby driving the intramolecular nucleophilic attack by the amide nitrogen. A final copper-mediated oxidative aromatization yields the stable quinazolinone core[2][3].

Mechanism A 2-Aminobenzamide + Benzyl Alcohol B Oxidation to Aldehyde (Cu Catalyst / O2) A->B Aerobic Oxidation C Imine Intermediate (Schiff Base) B->C Condensation (-H2O) D Intramolecular Cyclization (Cu-Coordinated) C->D Cu(I)/Cu(II) Activation E Dihydroquinazolinone Intermediate D->E Ring Closure F Oxidative Aromatization (Cu Catalyst / O2) E->F -H2, -2e- G Quinazolinone Derivative F->G Final Product

Mechanistic pathway of copper-catalyzed aerobic oxidative synthesis of quinazolinones.

Quantitative Data: Conventional vs. Microwave-Assisted Conditions

The empirical data strongly supports the shift to MAOS. The table below summarizes optimized parameters and yield comparisons across different synthetic strategies, demonstrating the self-validating nature of microwave protocols.

Starting MaterialsCatalyst / ReagentsSolvent / ConditionsMW Time & TempMW YieldConv. Time & TempConv. YieldRef
2-Aminobenzamide + Benzyl alcoholCuI (20 mol%), Cs₂CO₃Solvent-free, O₂ atm2 h, 130 °C90% 16 h, 130 °C55%[2]
2-Aminobenzophenone + UreaNoneGlacial acetic acid30–45 min, 140 °C63–92% > 12 h, Reflux16–45%[4]
Anthranilamide + BenzylamineCu(OAc)₂ (10 mol%), OxoneToluene10 h, 100 °C89% N/AN/A[5]
o-Iodoaniline + Aniline + COPd/β-Cyclodextrinγ-Valerolactone (GVL)60 min, 125 °C91% N/AN/A[6]

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to stoichiometry, power settings, and workup procedures ensures high reproducibility.

Protocol A: Solvent-Free Copper-Catalyzed Aerobic Oxidative Synthesis of Quinazolinones

This protocol leverages solvent-free conditions and oxygen as a green oxidant, maximizing atom economy[2].

Materials:

  • 2-Aminobenzamide (0.5 mmol)

  • Benzyl alcohol derivative (2.5 mmol, 5.0 equiv.)

  • Copper(I) iodide (CuI) (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.75 mmol, 1.5 equiv.)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent quartz or borosilicate glass vessel equipped with a magnetic stir bar, add 2-aminobenzamide, benzyl alcohol, CuI, and Cs₂CO₃.

  • Atmosphere Control: Purge the vessel with pure O₂ gas for 2 minutes, then seal the vessel with a Teflon-lined crimp cap[2].

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 130 °C with dynamic power modulation (max 200 W) and irradiate for exactly 2 hours[2].

  • Cooling & Quenching: Allow the vessel to cool to room temperature via compressed air cooling. Vent the vessel carefully.

  • Extraction: Dilute the crude mixture with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Hexane/EtOAc gradient) to isolate the pure quinazolinone[2].

Protocol B: Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-ones

This method demonstrates the rapid cyclocondensation of ketones with urea, bypassing the poor yields typically associated with electron-withdrawing substituents under conventional heating[4].

Materials:

  • Substituted 2-aminobenzophenone (1.0 mmol)

  • Urea (15.0 mmol)

  • Glacial acetic acid (10 mL)

Step-by-Step Procedure:

  • Preparation: Combine the 2-aminobenzophenone derivative and urea in a 35 mL microwave-safe sealed tube.

  • Solvent Addition: Add 10 mL of glacial acetic acid to act as both solvent and acidic promoter. Add a magnetic stir bar and seal the tube securely[4].

  • Irradiation: Irradiate the mixture in a microwave reactor at 140 °C with a power output of 200 W for 30 to 45 minutes (monitor conversion via TLC)[4].

  • Workup: Upon completion and cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold distilled water.

  • Isolation: Stir vigorously until precipitation is complete. Filter the resulting solid under a vacuum, wash extensively with cold water to remove excess urea and acetic acid, and recrystallize from ethanol to afford the target compound in 63–92% yield[4].

Workflow Step1 Reagent Preparation (Substrates, Catalyst, Base) Step2 Vessel Loading (Solvent-free or Green Solvent) Step1->Step2 Step3 Microwave Irradiation (100-140 °C, 30-120 min) Step2->Step3 Step4 Cooling & Venting (Air Cooling to RT) Step3->Step4 Step5 Workup & Purification (Extraction/Precipitation) Step4->Step5 Step6 Product Analysis (NMR, MS, Yield Calc) Step5->Step6

Standard experimental workflow for microwave-assisted quinazoline synthesis.

Conclusion & Future Perspectives

The integration of microwave irradiation into the synthesis of quinazoline derivatives represents a paradigm shift toward sustainable and highly efficient drug development. By understanding the causality of dielectric heating and transition-metal catalysis, researchers can design self-validating protocols that drastically reduce reaction times while improving yields[1][2]. Future optimizations should focus on coupling MAOS with continuous flow chemistry and utilizing bio-derived green solvents, such as γ-valerolactone (GVL) or deep eutectic solvents (DES), to further elevate the environmental and economic viability of these syntheses[6].

References

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions Source: MDPI URL:[Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones Source: Frontiers in Chemistry URL:[Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Microwave-Assisted, Green Synthesis of 4(3H)-Quinazolinones under CO Pressure in γ-Valerolactone and Reusable Pd/β-Cyclodextrin Cross-Linked Catalyst Source: ACS Publications URL:[Link]

  • An Efficient Strategy for Quinazolinone and Benzimidazole Synthesis Using Microwave‐Assisted Copper‐Catalyzed Aerobic Oxidation Source: UniCA IRIS URL:[Link]

  • Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Investigating 1-Methyl-1,4-dihydroquinazolin-4-ol as a Novel Anticancer Agent

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology The quinazoline core is a bicyclic aromatic heterocycle that has proven to be a "privileged scaffold" in medicinal chemistry, yielding numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a bicyclic aromatic heterocycle that has proven to be a "privileged scaffold" in medicinal chemistry, yielding numerous compounds with significant therapeutic value.[1] In oncology, quinazoline derivatives have been particularly successful, with several compounds gaining FDA approval as targeted cancer therapies.[2][3] These agents, such as gefitinib and erlotinib, primarily function as potent inhibitors of protein kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a critical regulator of cell growth and proliferation.[4] The therapeutic success of this class stems from its structural versatility, allowing for modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.[3]

This document focuses on 1-Methyl-1,4-dihydroquinazolin-4-ol , a specific derivative within this promising class.[5] Its dihydro-quinazolin-4-ol structure presents a unique chemical entity for exploration. The purpose of these application notes is to provide a comprehensive, field-proven experimental framework for researchers to systematically evaluate the anticancer potential of 1-Methyl-1,4-dihydroquinazolin-4-ol, progressing from initial cytotoxicity screening to in-depth mechanistic and target deconvolution studies.

Section 1: Foundational In Vitro Evaluation: Assessing Cytotoxicity

The first critical step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[6][7] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Causality: This protocol is designed to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. By testing against a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, colon), we can also gain initial insights into the compound's spectrum of activity.

Methodology:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 1-Methyl-1,4-dihydroquinazolin-4-ol in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation:

Cell LineTissue of OriginHypothetical IC50 (µM) for 1-Methyl-1,4-dihydroquinazolin-4-ol
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
HCT116Colorectal Carcinoma21.0
PC-3Prostate Adenocarcinoma15.8

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Induction

Observing cytotoxicity is the first step; understanding how the compound kills cells is next. Apoptosis, or programmed cell death, is a primary mechanism for most anticancer drugs.[9] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore like FITC, it can be used to detect apoptotic cells via flow cytometry.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA.[10] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Protocol 2.1: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide Staining

Causality: This protocol provides a quantitative measure of apoptosis induction. A significant increase in the Annexin V-positive cell population following treatment provides strong evidence that the compound's cytotoxic effect is mediated through the activation of programmed cell death pathways.

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with Compound (e.g., 1x and 2x IC50) seed->treat incubate Incubate for 24-48h treat->incubate harvest Harvest & Wash Cells incubate->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC & Propidium Iodide (PI) resuspend->add_stains incubate_dark Incubate 15 min in the dark add_stains->incubate_dark flow Acquire on Flow Cytometer incubate_dark->flow analyze Analyze Data: Live, Early Apoptotic, Late Apoptotic, Necrotic flow->analyze

Caption: Experimental workflow for apoptosis detection.

Methodology:

  • Cell Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight.

    • Treat cells with 1-Methyl-1,4-dihydroquinazolin-4-ol at concentrations corresponding to its IC50 and 2x IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or EDTA-based dissociation buffer (avoiding trypsin if possible, as it can cleave membrane proteins).

    • Centrifuge the collected cells at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Use FITC signal (e.g., FL1 channel) to detect Annexin V binding and PI signal (e.g., FL2 or FL3 channel) to detect membrane permeability.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot of FITC-A vs. PI-A.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Section 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents, particularly those interfering with DNA synthesis or microtubule dynamics, exert their effects by causing cell cycle arrest.[11] Analyzing the cell cycle distribution of a cancer cell population after treatment can reveal such a mechanism. This is commonly achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of a given cell is therefore directly proportional to its DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[12]

Protocol 3.1: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

Causality: This protocol is designed to determine if the compound disrupts the normal progression of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) would suggest that the compound interferes with processes essential for that phase transition, such as microtubule formation, a known mechanism for some quinazoline derivatives.[13]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation:

    • Harvest cells (including floating cells) and wash with PBS.

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A). The RNase is crucial to prevent staining of double-stranded RNA.[14]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry and Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.

    • Generate a histogram of cell count versus fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control65.220.514.3
Compound (IC50)25.115.359.6
Compound (2x IC50)18.710.171.2

Section 4: Preliminary Target Deconvolution and Pathway Analysis

With foundational data on cytotoxicity and mechanism established, the next logical step is to explore potential molecular targets. Quinazoline derivatives are well-known to target key signaling pathways that are frequently dysregulated in cancer.[15]

Key Cancer Signaling Pathways

Two of the most relevant pathways for this class of compounds are the EGFR and PI3K/Akt/mTOR pathways.

  • EGFR Signaling: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival.[16][17] Many approved quinazoline drugs are potent EGFR inhibitors.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibition Potential Inhibition by 1-Methyl-1,4-dihydroquinazolin-4-ol Inhibition->EGFR Inhibition->PI3K

Caption: Simplified EGFR signaling pathway.

  • PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates the cell cycle, proliferation, and survival.[18][19] It is one of the most frequently activated pathways in human cancers, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[20][21]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Inhibition Potential Inhibition by 1-Methyl-1,4-dihydroquinazolin-4-ol Inhibition->PI3K Inhibition->AKT Inhibition->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade.

Protocol 4.1: Target Pull-Down using Affinity-Based Proteomics (Conceptual Protocol)

Causality: To move beyond pathway inference and directly identify proteins that physically interact with the compound, an affinity-based pull-down experiment is a powerful strategy.[22] This involves immobilizing the compound on a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

pulldown_workflow cluster_prep Bait Preparation cluster_exp Pull-Down Experiment cluster_analysis Analysis Compound 1-Methyl-1,4-dihydroquinazolin-4-ol Linker Synthesize derivative with linker arm Compound->Linker Beads Conjugate to Sepharose beads Linker->Beads Incubate Incubate Lysate with Compound-Beads & Control-Beads Lysate Prepare Cancer Cell Lysate Lysate->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Data Identify enriched proteins (Potential Targets) LC_MS->Data

Caption: Workflow for affinity-based target identification.

Methodology (High-Level Workflow):

  • Bait Preparation:

    • Synthesize a derivative of 1-Methyl-1,4-dihydroquinazolin-4-ol that incorporates a linker arm suitable for conjugation (e.g., a carboxyl or amino group) without disrupting its core activity.

    • Covalently couple the modified compound to activated Sepharose or magnetic beads. Prepare control beads (no compound) in parallel.

  • Protein Extraction:

    • Culture a sensitive cancer cell line to a large scale.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-conjugated beads and the control beads separately for several hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the specifically bound proteins from the beads using a competitive agent or by changing buffer conditions (e.g., pH, salt concentration).

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are unique to or enriched in the compound pull-down lane.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

  • Target Validation:

    • Validate the identified hits using orthogonal methods, such as Western blotting, enzymatic assays, or surface plasmon resonance (SPR).

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to characterize the anticancer properties of 1-Methyl-1,4-dihydroquinazolin-4-ol. The described protocols provide a clear path from initial screening to mechanistic elucidation and target exploration. Positive results from this workflow—specifically, potent cytotoxicity, clear induction of apoptosis, and cell cycle arrest—would build a strong case for the compound's therapeutic potential.

Future work should focus on validating the hypotheses generated from these studies. This includes:

  • Western Blot Analysis: To probe for changes in the phosphorylation status and expression levels of key proteins in the EGFR and PI3K/Akt pathways (e.g., p-EGFR, p-Akt, p-mTOR, cleaved PARP, Caspase-3).

  • Kinase Inhibition Assays: If a kinase is identified as a potential target, in vitro kinase assays are essential to confirm direct inhibition and determine inhibitory constants (Ki).

  • In Vivo Studies: Promising candidates should be advanced into preclinical animal models (e.g., xenograft models) to evaluate their efficacy, toxicity, and pharmacokinetics in a living system.

By following this structured and scientifically rigorous approach, researchers can effectively unlock the potential of novel quinazoline derivatives like 1-Methyl-1,4-dihydroquinazolin-4-ol in the ongoing search for more effective cancer therapies.

References

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  • Saeed, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Omega. Retrieved from [Link]

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  • Neumann, S., et al. (2011). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. Retrieved from [Link]

  • (No author given) (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • (No author given) (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Retrieved from [Link]

Sources

Method

Application Note: Profiling Cell Cycle Arrest Mechanisms Using the 1-Methyl-1,4-dihydroquinazolin-4-ol Scaffold

Introduction & Mechanistic Rationale 1-Methyl-1,4-dihydroquinazolin-4-ol (CAS 701898-98-8) serves as a highly versatile, structurally privileged small-molecule scaffold extensively utilized in the synthesis of quinazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Methyl-1,4-dihydroquinazolin-4-ol (CAS 701898-98-8) serves as a highly versatile, structurally privileged small-molecule scaffold extensively utilized in the synthesis of quinazoline and quinazolinone-based anticancer therapeutics . In drug development, derivatives synthesized from this intermediate are well-documented for their potent ability to disrupt tumor cell cycle progression, predominantly inducing a robust G2/M phase arrest followed by apoptosis .

As an Application Scientist, it is critical to understand the causality behind this phenotype. Quinazoline derivatives typically trigger G2/M arrest through two primary mechanisms:

  • Microtubule Destabilization : Direct binding to tubulin, preventing polymerization during mitosis.

  • DNA Damage / ROS Generation : Electrophilic derivatives induce reactive oxygen species (ROS) or direct DNA damage, activating the ATM/ATR kinase cascade. This cascade phosphorylates Chk1/Chk2, which subsequently downregulates Cdc25C. Without active Cdc25C to dephosphorylate Cdk1 at Tyr15, the Cyclin B1/Cdk1 complex remains inactive , halting the cell cycle at the G2/M checkpoint .

Mechanism Q Quinazoline Scaffold (1-Methyl-1,4-dihydroquinazolin-4-ol) MT Microtubule Inhibition (Tubulin Binding) Q->MT ROS ROS Generation / DNA Damage Q->ROS G2M G2/M Cell Cycle Arrest MT->G2M ATM ATM / ATR Activation ROS->ATM CHK Chk1 / Chk2 Phosphorylation ATM->CHK P53 p53 / p21 Upregulation ATM->P53 CDC Cdc25C Downregulation CHK->CDC CDK Cyclin B1 / Cdk1 Inactivation (Tyr15 Phosphorylation) P53->CDK CDC->CDK CDK->G2M APO Apoptosis (Cleaved PARP/Caspase-3) G2M->APO

Mechanistic pathway of quinazoline-induced G2/M cell cycle arrest and apoptosis.

Experimental Design: A Self-Validating System

To establish unquestionable scientific trustworthiness, any protocol assessing cell cycle arrest must be a self-validating system . Relying solely on flow cytometry is insufficient, as DNA content analysis cannot distinguish between a true G2 arrest (pre-mitosis) and an M-phase block (mitotic catastrophe).

Therefore, this protocol pairs Phenotypic Validation (Propidium Iodide flow cytometry) with Molecular Validation (Western Blotting). If flow cytometry indicates a 4N DNA accumulation (G2/M), the western blot must independently confirm this by showing an accumulation of inactive phospho-Cdk1 (Tyr15) and upregulated p21 .

Workflow Sync 1. Cell Synchronization (Double Thymidine) Treat 2. Compound Treatment (Quinazoline Analog) Sync->Treat Harvest 3. Cell Harvest (Trypsinization) Treat->Harvest Split Split Sample Harvest->Split Flow 4a. Flow Cytometry (PI Staining / Phenotype) Split->Flow WB 4b. Western Blot (Kinase Markers / Mechanism) Split->WB Analyze 5. Multi-Omic Analysis (Self-Validating Data) Flow->Analyze WB->Analyze

Self-validating experimental workflow for cell cycle arrest profiling.

Step-by-Step Methodologies

Protocol A: Cell Synchronization and Compound Treatment

Causality Insight: Asynchronous cell populations mask phase-specific drug effects. By synchronizing cells at the G1/S boundary, you ensure the entire population encounters the quinazoline derivative simultaneously during replication, yielding a sharp, definitive G2/M block.

  • Cell Seeding : Seed human cancer cells (e.g., A549 lung or HeLa cervical carcinoma) at 2×105 cells/well in a 6-well plate. Allow 24 hours for adherence.

  • First Block : Add 2 mM Thymidine to the culture media. Incubate for 18 hours.

  • Release : Wash cells twice with warm PBS to remove Thymidine. Add fresh media and incubate for 9 hours to allow cells to exit S phase.

  • Second Block : Add 2 mM Thymidine again and incubate for 15 hours. Cells are now synchronized at the G1/S boundary.

  • Treatment : Wash cells twice with PBS. Release them into fresh media containing the synthesized 1-Methyl-1,4-dihydroquinazolin-4-ol derivative (e.g., 5 µM and 10 µM) or vehicle control (0.1% DMSO).

  • Incubation : Incubate for 24 hours to allow progression through S phase and subsequent arrest at the G2/M checkpoint.

Protocol B: Flow Cytometric Analysis of DNA Content

Causality Insight: Propidium Iodide (PI) is a stoichiometric intercalating dye. Ethanol fixation is chosen over paraformaldehyde because ethanol dehydrates the cell, allowing PI to easily penetrate the nucleus without cross-linking proteins that could block DNA binding sites. RNase A is mandatory because PI indiscriminately binds double-stranded RNA; failing to degrade RNA will falsely inflate the apparent DNA content.

  • Harvesting : Collect media (containing floating mitotic/apoptotic cells) into a tube. Trypsinize the adherent cells and pool them with the floating cells. Do not discard floating cells, as they represent the arrested fraction.

  • Washing : Centrifuge at 300 × g for 5 minutes. Wash the pellet once with ice-cold PBS.

  • Fixation : Resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold absolute ethanol dropwise. Store at -20°C for at least 2 hours (can be stored for up to a week).

  • Staining Preparation : Centrifuge fixed cells at 500 × g for 5 minutes. Wash twice with cold PBS to thoroughly remove residual ethanol.

  • PI/RNase Staining : Resuspend the pellet in 500 µL of PI Staining Buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Acquisition : Analyze on a flow cytometer (e.g., BD FACSCanto II) using the PE or PerCP channel. Collect a minimum of 10,000 single-cell events, gating out doublets using PI-Area vs. PI-Width.

Protocol C: Western Blotting for G2/M Regulators

Causality Insight: The G2/M transition is governed by phosphorylation. Lysis buffers must be heavily supplemented with phosphatase inhibitors to preserve the transient p-Cdk1 (Tyr15) state. If phosphatase inhibitors are omitted, the primary mechanistic evidence of the arrest will be erased during sample prep.

  • Lysis : Lyse the parallel sample of treated cells using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (NaF, Na₃VO₄).

  • Quantification : Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C). Quantify using a BCA assay.

  • Electrophoresis : Boil 30 µg of protein in Laemmli buffer for 5 mins. Resolve on a 10% SDS-PAGE gel.

  • Transfer & Blocking : Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. (Note: Do not use milk when probing for phosphoproteins, as casein in milk contains phosphoproteins that cause high background).

  • Probing : Incubate overnight at 4°C with primary antibodies: Anti-Cyclin B1, Anti-Cdk1, Anti-phospho-Cdk1 (Tyr15), Anti-p21, and Anti- β -actin (loading control).

  • Detection : Wash, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using an ECL substrate.

Quantitative Data Presentation

To rapidly evaluate the efficacy of the synthesized quinazoline derivative, summarize the multi-omic data in a unified matrix. Below is a representative data structure demonstrating a successful dose-dependent G2/M arrest.

Treatment Group% G0/G1 Phase% S Phase% G2/M Phasep-Cdk1 (Tyr15) ExpressionCyclin B1 Expression
Vehicle (0.1% DMSO) 55.2 ± 2.130.4 ± 1.514.4 ± 1.2BasalBasal
Quinazoline Analog (5 µM) 32.1 ± 1.825.3 ± 2.042.6 ± 2.5Increased (2.5x)Accumulated
Quinazoline Analog (10 µM) 15.4 ± 1.512.1 ± 1.272.5 ± 3.1Highly Increased (5.8x)Highly Accumulated

Table 1: Correlative phenotypic and molecular data demonstrating dose-dependent G2/M cell cycle arrest induced by a 1-Methyl-1,4-dihydroquinazolin-4-ol derivative. Data represents mean ± SD of biological triplicates.

References

  • Deng Z, Li J, Zhu P, et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. 2025;15(2):210. URL:[Link]

  • Qi C, et al. A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism. Biochemical and Biophysical Research Communications. 2017;486(2):314-320. URL:[Link]

  • Lu H, et al. Antitumor Effects of the Novel Quinazolinone Holu-12: Induction of Mitotic Arrest and Apoptosis in Human Oral Squamous Cell Carcinoma. Anticancer Research. 2021;41(1):259-268. URL:[Link]

  • Zhang GH, et al. Phthalazino[1,2-b]quinazolinones as p53 Activators: Cell Cycle Arrest, Apoptotic Response and Bak–Bcl-xl Complex Reorganization in Bladder Cancer Cells. Journal of Medicinal Chemistry. 2017;60(13):5521-5535. URL:[Link]

Application

Application Note: High-Throughput Screening of 1-Methyl-1,4-dihydroquinazolin-4-ol Derivatives as Next-Generation EGFR Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Oncology Drug Discovery, High-Throughput Screening (HTS), Kinase Profiling Executive Summary & Scientific Rationale The qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Oncology Drug Discovery, High-Throughput Screening (HTS), Kinase Profiling

Executive Summary & Scientific Rationale

The quinazoline and quinazolinone scaffolds are widely recognized as "privileged structures" in oncology drug discovery, forming the structural backbone of several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib[1]. However, the emergence of resistance mutations—specifically the T790M gatekeeper mutation and the C797S covalent-binding site mutation—has severely limited the efficacy of first- and third-generation TKIs in Non-Small Cell Lung Cancer (NSCLC)[2].

To overcome this, 1-Methyl-1,4-dihydroquinazolin-4-ol has emerged as a critical synthetic intermediate for generating novel, sterically constrained quinazolinone libraries[3]. The strategic methylation at the N-1 position is not merely structural; it serves a profound mechanistic purpose. By preventing tautomerization, the 1-methyl group locks the quinazolinone core into a specific conformation that optimally occupies the hydrophobic pocket of the mutated EGFR ATP-binding site, avoiding steric clashes with the bulky T790M methionine residue[2]. Furthermore, systematic modification at the C-6 and C-7 positions allows for the rapid generation of diverse libraries suitable for High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) optimization[4].

This application note details a robust, self-validating HTS workflow designed to identify potent inhibitors of the highly resistant EGFR L858R/T790M/C797S triple mutant using a synthesized library of 1-Methyl-1,4-dihydroquinazolin-4-ol derivatives.

HTS Workflow & Assay Architecture

To ensure high-fidelity hit identification, this protocol employs a two-tiered screening architecture: a primary biochemical screen to confirm direct target engagement, followed by a secondary cellular screen to validate membrane permeability and physiological efficacy.

HTS_Workflow Lib Compound Library (1-Methyl-quinazolinone derivatives) Prep Acoustic Dispensing (384-well plates, 10 µM) Lib->Prep PriScreen Primary Biochemical Screen (ADP-Glo™ Kinase Assay) Prep->PriScreen SecScreen Secondary Cellular Screen (Ba/F3 Mutant Viability Assay) PriScreen->SecScreen HitVal Hit Validation & SAR (Dose-Response & ADMET) SecScreen->HitVal

Figure 1: Two-tiered HTS workflow for screening quinazolinone derivatives.

Experimental Protocols

Protocol 1: Primary Biochemical Screen (ADP-Glo™ Kinase Assay)

Causality & Assay Choice: The ADP-Glo™ assay is utilized because it measures ADP formed from the kinase reaction, offering a universal, highly sensitive, and non-radioactive luminescent readout[5]. This is critical for HTS, as it provides a high signal-to-background ratio and minimizes false positives caused by auto-fluorescent compounds often found in heterocyclic libraries.

Materials:

  • Recombinant EGFR (L858R/T790M/C797S) Kinase System.

  • ADP-Glo™ Kinase Assay Kit.

  • 384-well low-volume white microplates.

  • Positive Control: Osimertinib (10 µM). Negative Control: 0.1% DMSO.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 25 nL of the 1-Methyl-1,4-dihydroquinazolin-4-ol derivative library (in 100% DMSO) into the 384-well assay plate to achieve a final screening concentration of 10 µM[5].

  • Enzyme Addition: Prepare a master mix of EGFR mutant enzyme and Poly(Glu,Tyr) peptide substrate in kinase buffer. Dispense 2.5 µL into each well.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 15 minutes at room temperature. Rationale: This allows slow-binding or allosteric derivatives to equilibrate with the enzyme before ATP competes for the active site.

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP (at the predetermined Km​ value for the mutant EGFR, typically ~10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and drive the luciferase/luciferin reaction[5]. Incubate for 30 minutes.

  • Data Acquisition & Validation: Read luminescence on a multi-mode microplate reader. Calculate the Z'-factor using the DMSO and Osimertinib controls. Self-Validation Check: The assay is only considered valid for hit-picking if Z′≥0.6 .

Protocol 2: Secondary Cellular Screen (Ba/F3 Cell Viability Assay)

Causality & Assay Choice: Biochemical potency does not guarantee cellular efficacy due to potential efflux or poor permeability. We utilize Ba/F3 cells (a murine interleukin-3 dependent pro-B cell line) engineered to express the EGFR L858R/T790M/C797S mutant[2]. Upon transfection, these cells become "addicted" to mutant EGFR signaling for survival in the absence of IL-3. This provides an exceptionally clean, isolated background to confirm on-target cellular cytotoxicity without the confounding parallel signaling pathways present in human NSCLC lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed engineered Ba/F3 cells at a density of 5,000 cells/well in 40 µL of RPMI-1640 medium (without IL-3) into a 384-well clear-bottom plate.

  • Compound Treatment: Pin-tool transfer compounds in a 10-point dose-response format (ranging from 10 µM to 0.5 nM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Rationale: Viable cells reduce MTT to insoluble purple formazan via NAD(P)H-dependent oxidoreductases[6].

  • Solubilization: Add 50 µL of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Mechanistic Pathway of Identified Hits

The primary mechanism of action for the most potent 1-Methyl-quinazolinone derivatives involves competitive binding at the ATP pocket of the mutant EGFR, thereby shutting down downstream proliferation pathways.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (L858R/T790M/C797S) EGF->EGFR Binds PI3K PI3K / AKT Pathway EGFR->PI3K Activates MAPK RAS / MAPK Pathway EGFR->MAPK Activates ATP ATP ATP->EGFR Phosphorylation Inhibitor 1-Methyl-quinazolinone Hit Inhibitor->EGFR Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Figure 2: Inhibition of mutant EGFR signaling cascades by 1-Methyl-quinazolinone derivatives.

Data Presentation: SAR Summary

The following table summarizes representative HTS data, illustrating the Structure-Activity Relationship (SAR) of modifying the C-6 position of the 1-Methyl-1,4-dihydroquinazolin-4-ol core.

Compound IDC-6 SubstituentEGFR WT IC50​ (nM)EGFR Triple Mutant IC50​ (nM)Ba/F3 Mutant Viability IC50​ (nM)Hit Status
MQZ-001 Hydrogen>10,0004,520>10,000Inactive
MQZ-045 Fluorine8,5008502,100Weak Hit
MQZ-112 Phenyl-piperidine5,20012.5 45.0 Lead
MQZ-118 Morpholine6,10088.0310.0Hit
OsimertinibControl15.0>5,000 (Resistant)>5,000N/A

Data Interpretation: The data clearly demonstrates that the introduction of a bulky, lipophilic group (phenyl-piperidine) at the C-6 position (MQZ-112) drastically increases potency against the triple mutant while sparing Wild-Type (WT) EGFR. This selectivity profile is highly desirable to minimize WT-driven gastrointestinal and dermatological toxicities in clinical applications[2].

References

  • Finlay, M. R. V., et al. "Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC." PubMed Central (PMC). Available at: [Link][2]

  • ACS Omega. "Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation." ACS Publications. Available at:[Link][1]

  • PubMed Central (PMC). "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)." National Institutes of Health. Available at: [Link][4]

Sources

Method

Comprehensive Structure-Activity Relationship (SAR) Profiling of 1-Methyl-1,4-dihydroquinazolin-4-ol Analogs

Executive Summary The 1-methyl-1,4-dihydroquinazolin-4-ol scaffold represents a highly privileged, versatile structure in modern drug discovery. Bridging the gap between reactive synthetic intermediates and stable, biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methyl-1,4-dihydroquinazolin-4-ol scaffold represents a highly privileged, versatile structure in modern drug discovery. Bridging the gap between reactive synthetic intermediates and stable, biologically active pharmacophores, this partially saturated heterocyclic system offers unique 3D geometry compared to its fully aromatic quinazoline counterparts. This application note provides a comprehensive guide to the Structure-Activity Relationship (SAR) exploration of 1-methyl-1,4-dihydroquinazolin-4-ol analogs, detailing the mechanistic rationale behind specific substitutions, and outlining self-validating experimental protocols for their synthesis and phenotypic screening against oncological and parasitic targets.

Mechanistic Rationale & Target Biology

The pharmacological utility of the 1-methyl-1,4-dihydroquinazolin-4-ol core is fundamentally driven by its stereoelectronic properties.

  • Conformational Locking via N1-Methylation: In unmethylated 3,4-dihydroquinazolines, the molecule is highly susceptible to spontaneous dehydration and tautomerization, rapidly oxidizing to the fully aromatic quinazolinone—a known thermodynamic sink[1]. The introduction of the N1-methyl group acts as a critical steric lock. It prevents tautomerization, thereby preserving the sp3 hybridization at the C4 carbon.

  • 3D Spatial Orientation: By maintaining the sp3 character at C4, the 4-hydroxyl group is forced out of the planar aromatic plane. This puckered 3D conformation allows the 4-OH group to act as a highly directional hydrogen-bond donor/acceptor within complex enzymatic pockets.

Recent literature highlights two primary therapeutic applications for this scaffold:

  • Antiparasitic Activity: The 3,4-dihydroquinazoline scaffold is a validated hit for inhibiting , a genetically essential enzyme in Trypanosoma brucei (the causative agent of Human African Trypanosomiasis). The scaffold's low molecular weight and optimized polar surface area allow it to penetrate the blood-brain barrier, fitting snugly into the hydrophobic cleft of TryR[2].

  • Oncology: Halogenated 3,4-dihydroquinazolin-4-ol derivatives have demonstrated significant, dose-dependent anti-proliferative activity against[3].

SAR Exploration Strategy

A rational SAR campaign for 1-methyl-1,4-dihydroquinazolin-4-ol analogs focuses on optimizing target affinity while preventing metabolic degradation.

  • C6-Substitution (Hydrophobic Pocket Binding): Introduction of electron-withdrawing halogens (e.g., -Cl, -Br) at the C6 position significantly increases lipophilicity (LogP). This modification alters the dipole moment of the pyrimidine ring, enhancing insertion into the halogen-bonding compatible hydrophobic pockets of targets like TryR[2].

  • C2-Substitution (π-π Stacking): Replacing simple alkyl groups with bulky, substituted aryl groups (e.g., 4-chlorophenyl) at the C2 position enhances π-π stacking interactions with aromatic amino acid residues in the target binding site.

  • C4-Hydroxyl Retention: The 4-OH group is essential for anchoring the molecule via H-bonding. Etherification or removal of this group typically results in a >10-fold drop in target potency.

SAR_Model Core 1-Methyl-1,4-dihydroquinazolin-4-ol Core Scaffold N1 N1-Methyl Group (Steric Lock / Prevents Tautomerization) Core->N1 C2 C2-Aryl Substitution (π-π Stacking Interactions) Core->C2 C4 C4-Hydroxyl Group (H-Bond Donor / Reactivity) Core->C4 C6 C6-Halogenation (Hydrophobic Pocket Binding) Core->C6

Pharmacophore model detailing SAR modification sites on the dihydroquinazoline scaffold.

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship trends observed when modifying the core scaffold against TryR and MCF-7 cell lines.

Compound IDN-1 SubstitutionC-2 SubstitutionC-6 SubstitutionTryR IC 50​ (µM)MCF-7 IC 50​ (µM)
Scaffold A MethylPhenylH>100>50
Analog 1a MethylPhenylCl38.025.4
Analog 1b Methyl4-Cl-PhenylCl19.012.1
Analog 2a Methyl4-OMe-PhenylCl45.218.5
Analog 3a Methyl4-Cl-PhenylMethyl62.130.2
Control ---1.2 (Reference)0.05 (Staurosporine)

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and orthogonal validation steps.

Workflow Synth 1. Microwave-Assisted Library Synthesis Purif 2. LC-MS/NMR Validation (>95% Purity) Synth->Purif Screen 3. HTS Phenotypic Screening (MCF-7 / TryR) Purif->Screen Hit 4. Hit Confirmation & Dose-Response (IC50) Screen->Hit Control Internal Controls (Staurosporine / DMSO) Control->Screen Xray 5. X-Ray Crystallography (Binding Mode) Hit->Xray

Self-validating high-throughput workflow for the synthesis and screening of analog libraries.

Protocol A: Microwave-Assisted Synthesis of Analogs

Causality & Rationale: Standard thermal condensation of substituted 2-aminobenzophenones with primary amines often leads to over-oxidation to the quinazolinone[1]. Microwave irradiation is employed here to allow for the rapid kinetic trapping of the dihydroquinazolin-4-ol intermediate, minimizing thermal degradation and improving yields[2].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of the substituted 2-(methylamino)benzophenone in 3 mL of anhydrous ethanol.

  • Reagent Addition: Add 1.2 mmol of the corresponding amine (e.g., benzylamine) and a catalytic amount of glacial acetic acid (0.1 mmol).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15–20 minutes. Note: Monitor the pressure to ensure it does not exceed 15 bar.

  • Workup: Cool the reaction mixture to room temperature. The 1-methyl-1,4-dihydroquinazolin-4-ol product typically precipitates upon cooling.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from acetonitrile to achieve >95% purity (verified via LC-MS and 1 H-NMR).

Protocol B: Self-Validating High-Throughput Cell Viability Assay

Causality & Rationale: To ensure that observed cytotoxicity in MCF-7 cells is a true pharmacological effect rather than an artifact of compound precipitation, a resazurin-based (Alamar Blue) assay is utilized. Unlike MTT, resazurin is non-toxic and allows for continuous kinetic monitoring of cell viability without requiring cell lysis[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at a density of 5,000 cells/well in a 96-well clear-bottom black plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO 2​ .

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the synthesized analogs in DMSO. Transfer to the assay plate such that the final DMSO concentration is rigorously capped at 0.5% (v/v) to prevent solvent-induced toxicity.

  • Internal Controls:

    • Positive Control: Staurosporine (1 µM) to induce maximum apoptosis.

    • Negative/Vehicle Control: 0.5% DMSO.

  • Incubation & Readout: Incubate for 72 hours. Add 10 µL of Resazurin reagent (0.15 mg/mL) to each well. Incubate for an additional 4 hours.

  • Data Acquisition & Validation: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the Z'-factor using the positive and negative controls. Validation Check: The assay is only deemed valid if the Z'-factor is 0.6, confirming a robust signal-to-background ratio.

References

  • Title: Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

  • Title: Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions Source: Chinese Chemical Letters URL: [Link]

  • Title: Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-3,4-dihydroquinazolin-4-ol derivatives Source: Advanced Journal of Chemistry, Section A URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of 1-Methyl-1,4-dihydroquinazolin-4-ol in assays

Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming the common yet significant challenge of poor aqueous solubility of 1-Methyl-1,4-dihydroquinazolin-4-ol in experimental assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming the common yet significant challenge of poor aqueous solubility of 1-Methyl-1,4-dihydroquinazolin-4-ol in experimental assays. As Senior Application Scientists, we understand that obtaining reliable and reproducible data is paramount. Poor solubility can be a major roadblock, leading to inaccurate concentration measurements, compound precipitation, and ultimately, compromised assay results.

This center provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these challenges. Our approach is rooted in explaining the fundamental principles behind each strategy, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility properties of 1-Methyl-1,4-dihydroquinazolin-4-ol?

A1: The solubility profile of 1-Methyl-1,4-dihydroquinazolin-4-ol is characteristic of many quinazolinone derivatives. Its rigid, fused heterocyclic ring system contributes to high crystal lattice energy and relatively low polarity, resulting in poor aqueous solubility.[1][2] However, it is soluble in polar organic solvents.[3]

Solvent Solubility Notes
Water / Aqueous Buffers (neutral pH) Poor / InsolubleThis is the primary challenge addressed in this guide.
Dimethyl Sulfoxide (DMSO) SolubleThe most common solvent for creating high-concentration stock solutions.[3]
Ethanol SolubleCan be used as a co-solvent.[3]
N,N-Dimethylformamide (DMF) SolubleAn alternative to DMSO, though solubility may vary.[4]
Q2: I'm starting a new experiment. What is the very first step to dissolve 1-Methyl-1,4-dihydroquinazolin-4-ol?

A2: The universally accepted first step is to prepare a concentrated stock solution in a high-quality, anhydrous, water-miscible organic solvent.[2][5] Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its exceptional ability to dissolve a wide range of compounds.[5] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Gentle warming (37°C) and vortexing can assist in complete dissolution. Always use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can negatively impact compound solubility and stability.[5]

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?

A3: This is a classic and very common problem known as "precipitation upon dilution."[2][6] It occurs because while your compound is soluble in 100% DMSO, its concentration far exceeds its solubility limit in the final aqueous buffer, which may contain only a small percentage of DMSO (e.g., <1%). The abrupt change in solvent polarity causes the compound to crash out of solution.[6]

To solve this, you must ensure the final concentration in your assay is below the compound's equilibrium solubility in the final solvent mixture. The troubleshooting guides below offer several strategies to manage this.

Q4: How does pH affect the solubility of 1-Methyl-1,4-dihydroquinazolin-4-ol?

A4: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[2][7] 1-Methyl-1,4-dihydroquinazolin-4-ol is a weak base. At lower (acidic) pH, the basic nitrogen atoms can become protonated, forming a more soluble salt form.[1][2] Conversely, as the pH increases towards neutral and alkaline conditions, the compound exists in its less soluble free-base form. Therefore, adjusting the pH of your buffer to be slightly acidic (if your assay permits) can be a highly effective strategy to increase solubility.[8][9]

Q5: I still see precipitation even at low concentrations. What advanced strategies can I employ?

A5: When simple co-solvents or pH adjustments are insufficient or incompatible with your assay, more advanced formulation techniques are required. The most accessible and widely used method in a research setting is complexation with cyclodextrins.[10][11] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate the poorly soluble compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[11][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[13][14]

Troubleshooting and Optimization Workflow

This section provides a logical, step-by-step approach to systematically overcome solubility issues.

Workflow Diagram: Systematic Solubility Troubleshooting

The following diagram outlines the decision-making process for addressing the poor solubility of 1-Methyl-1,4-dihydroquinazolin-4-ol.

G cluster_troubleshooting Troubleshooting Strategies start Start: Compound Fails to Dissolve in Aqueous Buffer prep_stock Step 1: Prepare Concentrated Stock in 100% Anhydrous DMSO start->prep_stock dilution Step 2: Dilute Stock into Aqueous Assay Buffer prep_stock->dilution precip_check Observe for Precipitation dilution->precip_check success Success: Compound is Soluble Proceed with Assay precip_check->success  No precip_yes Precipitation Occurs precip_check->precip_yes  Yes ts_path Initiate Troubleshooting reduce_conc Option A: Reduce Final Concentration ts_path->reduce_conc Simplest First cosolvent Option B: Incorporate Co-solvent (e.g., 1-5% Ethanol, PEG) ts_path->cosolvent If Conc. Cannot Be Reduced ph_adjust Option C: Adjust Buffer pH (Slightly Acidic) ts_path->ph_adjust If Assay Tolerates pH Change advanced Option D: Use Advanced Formulation (e.g., Cyclodextrins) ts_path->advanced For Persistent Issues

Caption: Decision tree for troubleshooting solubility issues.

Detailed Experimental Protocols
Protocol 1: Preparation of DMSO Stock and Serial Dilution

This protocol is fundamental for minimizing precipitation upon dilution. Performing serial dilutions in 100% DMSO before the final "wet" dilution into aqueous buffer is critical.[5]

Materials:

  • 1-Methyl-1,4-dihydroquinazolin-4-ol (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Prepare High-Concentration Stock: Weigh out the required amount of solid compound and dissolve it in 100% anhydrous DMSO to make a concentrated stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing. Gentle warming (37°C) can be applied if necessary. This is your master stock .

  • Serial Dilution in 100% DMSO: a. Label a series of sterile microcentrifuge tubes for each desired concentration in your dose-response curve. b. To create a 10-point, 2-fold serial dilution, add 50 µL of 100% DMSO to tubes #2 through #10. c. Add 100 µL of your 20 mM master stock to tube #1. d. Transfer 50 µL from tube #1 to tube #2. Mix thoroughly by pipetting up and down. e. Using a fresh pipette tip, transfer 50 µL from tube #2 to tube #3. Mix thoroughly. f. Continue this process down the series. This creates a set of intermediate stocks, all in 100% DMSO.[5]

  • Final Dilution into Assay Buffer: a. Perform the final dilution step by adding a small, consistent volume of each DMSO intermediate stock into the assay buffer (e.g., add 1 µL of each DMSO stock to 99 µL of buffer for a 1:100 dilution). b. This ensures the final DMSO concentration remains low and constant across all wells (in this example, 1%).

Protocol 2: Using Cyclodextrins for Solubility Enhancement

This protocol describes how to use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to create an inclusion complex and improve aqueous solubility.[2][8]

Materials:

  • 1-Methyl-1,4-dihydroquinazolin-4-ol (as a 100% DMSO stock)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-40% (w/v) is a good starting point.

  • Complexation: a. In a sterile tube, add the required volume of the HP-β-CD solution. b. While vortexing the HP-β-CD solution, slowly add a small volume of the concentrated DMSO stock of your compound. A molar ratio of 1:1 to 1:2 (compound:cyclodextrin) is typical. c. Incubate the mixture for at least 1 hour at room temperature with gentle shaking or rotation. This allows for the formation of the inclusion complex.

  • Final Dilution: The resulting aqueous, complexed solution can now be used for further dilutions into your final assay medium. This method often keeps the compound soluble even after significant dilution.

Visualizing Cyclodextrin Complexation

The diagram below illustrates the mechanism by which cyclodextrins enhance solubility.

G cluster_cyclodextrin Cyclodextrin compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation water Water Molecules water->complex Solvation of Hydrophilic Exterior cd_structure Hydrophilic Exterior cd_cavity Hydrophobic Cavity cd_node cd_node->complex

Caption: Cyclodextrin encapsulates a hydrophobic molecule.

Summary of Solubility Enhancement Strategies

The following table compares the primary methods for improving the solubility of 1-Methyl-1,4-dihydroquinazolin-4-ol in an assay context.

Strategy Mechanism of Action Pros Cons Assay Compatibility
Co-solvents Reduces the polarity of the bulk aqueous solvent.[15]Simple to implement; effective for moderate solubility issues.Can affect enzyme activity or cell viability at higher concentrations (>1-5%).[5]High, but requires vehicle controls and concentration optimization.
pH Adjustment Increases ionization of the basic quinazoline core, forming a more soluble salt.[2][9]Highly effective for ionizable compounds; cost-effective.Limited to assays that are stable within the required pH range.Dependent on assay pH tolerance.
Surfactants Form micelles that encapsulate the hydrophobic compound.[16]Effective at very low concentrations (e.g., 0.01%).Can interfere with protein assays or disrupt cell membranes.Moderate; requires careful validation for potential assay interference.
Cyclodextrins Forms a host-guest inclusion complex, increasing apparent water solubility.[12][13]Biologically inert and generally well-tolerated in many assays; highly effective.[11]Can be a more expensive reagent; may require optimization of compound-to-cyclodextrin ratio.High; widely used in both in vitro and in vivo studies.

By understanding the properties of 1-Methyl-1,4-dihydroquinazolin-4-ol and applying these troubleshooting strategies systematically, researchers can overcome solubility hurdles and generate high-quality, reliable data.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Craparo, E. F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Jain, A., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave. [Link]

  • Ritika, et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Gould, S., & Scott, K. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Di Donato, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Alagarsamy, V. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. [Link]

  • Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre. [Link]

  • Patel, K. R., & Patel, N. P. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). Ascendia Pharma. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021). Reddit. [Link]

  • Singh, S., & Sahu, L. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. Unchained Labs. [Link]

  • S, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Grothe, E., et al. (2012). High Throughput Bench-Top Co-crystal Screening via a Floating Foam Rack/Sonic Bath Method. Organic Process Research & Development. [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • McGlone, T., et al. (2022). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). IntechOpen. [Link]

  • Briffault, S., et al. (2020). Green Chemistry and High Throughput Screening. Royal Society of Chemistry. [Link]

  • Quinazoline. Wikipedia. [Link]

  • 4(1H)-Quinazolinone. PubChem. [Link]

Sources

Optimization

Stability issues of dihydroquinazolin-4-ones in acidic conditions

Title: Technical Support Center: Troubleshooting Dihydroquinazolin-4-one Stability in Acidic Media Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Dihydroquinazolin-4-one Stability in Acidic Media

Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2,3-dihydroquinazolin-4(1H)-ones (DHQs) during purification, assay development, and long-term storage. While the DHQ scaffold is a privileged pharmacophore in drug design, its C2-aminal center is inherently susceptible to two major degradation pathways: aqueous acid-catalyzed ring opening (hydrolysis) and spontaneous aerobic oxidation.

This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to help you control, predict, and circumvent DHQ instability in your workflows.

Mechanistic Overview: The Causality of DHQ Instability

The 2,3-dihydroquinazolin-4(1H)-one core features a hemiaminal/aminal-like carbon at the C2 position. In the presence of aqueous acidic conditions (e.g., pH < 4), this nitrogen-rich center undergoes rapid protonation. This protonation weakens the C-N bond, initiating a ring-opening event that ultimately hydrolyzes the molecule back into its starting materials: anthranilamide and the corresponding aldehyde[1].

Conversely, in solution and under atmospheric oxygen, DHQs act as hydrogen donors and slowly oxidize to their fully aromatic counterparts, quinazolin-4-ones. While this oxidation alters the 3D geometry of the molecule (from a bent, sp3-hybridized C2 to a planar sp2 system), it imparts massive thermodynamic stability. Recognizing these competing pathways is critical for the successful handling and assaying of DHQ libraries.

Diagram: DHQ Stability and Reaction Pathways

DHQ_Pathways A Anthranilamide + Aldehyde B Acidic Condensation (-H2O) A->B Synthesis C Dihydroquinazolin-4-one (DHQ Core) B->C Cyclization D Aqueous Acidic Hydrolysis (+H2O, pH < 4) C->D Degradation E Aerobic Oxidation (-2H, Air/O2) C->E Dehydrogenation D->A Ring Opening F Quinazolin-4-one (Aromatic & Stable) E->F Stabilization

Mechanistic pathways of DHQ synthesis, acidic hydrolysis, and oxidative stabilization.

Quantitative Stability Data

To illustrate the severity of these degradation pathways, consider the kinetic behavior of standard DHQ compounds (e.g., TSHR agonist hit compounds) compared to their oxidized quinazolin-4-one analogs[1].

Compound ClassEnvironmental ConditionHalf-Life ( t1/2​ )Primary Degradation Product
Dihydroquinazolin-4-one Aqueous Acid (pH 2.0)~3 hoursAnthranilamide + Aldehyde
Dihydroquinazolin-4-one Neutral Aqueous (pH 7.4)Days (Slow)Quinazolin-4-one (Oxidation)
Quinazolin-4-one Aqueous Acid (pH 2.0)>72 hours (Stable)None observed
Quinazolin-4-one Neutral Aqueous (pH 7.4)IndefiniteNone observed

Frequently Asked Questions (FAQs)

Q1: I lose my DHQ compound entirely during reverse-phase HPLC purification. What is happening? A1: Standard reverse-phase HPLC mobile phases utilize 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to sharpen peaks, creating a highly acidic environment (pH ~2.0–2.7). During the run and subsequent fraction concentration, the C2-aminal undergoes rapid hydrolysis. Solution: Switch to a neutral or mildly basic mobile phase system, such as 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Ammonium Hydroxide, to suppress C2 protonation.

Q2: If DHQs degrade in acid, why are they synthesized using acid catalysts like p-toluenesulfonic acid or zeolites? A2: This is a classic example of thermodynamic equilibrium versus kinetic trapping. Synthesis via cyclocondensation is often performed under dehydrating conditions (e.g., refluxing in ethanol, solvent-free, or using Dean-Stark traps)[2]. By removing water, the equilibrium is forced toward the cyclized DHQ product. In contrast, biological assays or HPLC methods present a massive molar excess of water, driving the equilibrium backward toward hydrolysis.

Q3: How can I differentiate between acid hydrolysis and spontaneous oxidation in my samples? A3: Run an LC-MS analysis. Hydrolysis results in two distinct peaks matching the masses of the starting anthranilamide and aldehyde. Oxidation results in a single peak with a mass of [M−2+H]+ , representing the loss of two protons (dehydrogenation) to form the fully aromatic quinazolin-4-one[1].

Troubleshooting Guides & Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify causality and confirm success.

Protocol 1: Stability-Indicating LC-MS Assay for DHQ Hydrolysis

Purpose: To quantitatively determine the half-life of your specific DHQ analog in assay-relevant acidic buffers (e.g., simulated gastric fluid or acidic formulation vehicles).

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve the DHQ compound in anhydrous DMSO to a concentration of 10 mM. Causality Note: Anhydrous DMSO prevents premature hydrolysis during storage.

  • Buffer Preparation: Prepare a 50 mM Phosphate buffer adjusted to pH 2.0 using HCl.

  • Reaction Initiation: Spike 10 µL of the DHQ stock into 990 µL of the pH 2.0 buffer (final concentration: 100 µM). Vortex immediately.

  • Time-Course Sampling: At t=0,1,2,4, and 8 hours, extract a 50 µL aliquot and quench the reaction by adding 50 µL of cold Acetonitrile containing an internal standard (e.g., labetalol). Causality Note: Acetonitrile crashes out buffer salts and halts hydrolysis by stripping the aqueous solvation shell.

  • LC-MS Analysis: Inject the samples onto an LC-MS using a neutral mobile phase (Water/Acetonitrile with 10 mM Ammonium Acetate).

  • Self-Validation Check: Plot the AUC (Area Under the Curve) of the DHQ parent peak over time. Simultaneously, plot the appearance of the aldehyde fragment mass. The decay of the parent must stoichiometrically mirror the rise of the fragment. If a [M−2+H]+ peak appears instead, your system is experiencing aerobic oxidation, not just hydrolysis.

Protocol 2: Preemptive Oxidation to Quinazolin-4-ones

Purpose: If your DHQ suffers from intractable stability issues, preemptively oxidizing it to the quinazolin-4-one often preserves biological potency while conferring absolute chemical stability[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of the DHQ in dichloromethane (DCM).

  • Oxidant Addition: Add 1.2 equivalents of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated Manganese Dioxide (MnO 2​ ) to the solution. Causality Note: DDQ acts as a rapid hydride acceptor, facilitating the dehydrogenation of the C2-N3 bond to form the aromatic pyrimidine ring.

  • Stirring: Stir at room temperature for 2–4 hours.

  • Workup & Extraction: Filter the reaction mixture through a pad of Celite to remove the reduced oxidant (e.g., DDQH 2​ or Mn salts). Wash the filtrate with saturated aqueous NaHCO 3​ to neutralize any acidic byproducts.

  • Self-Validation Check (TLC & MS): Spot the crude mixture on a silica TLC plate alongside the starting material. The oxidized quinazolin-4-one will typically exhibit a strong blue fluorescence under short-wave UV (254 nm) due to the extended conjugated aromatic system, unlike the DHQ. Confirm via MS that the [M+H]+ is exactly 2 Daltons lighter than the starting material.

References

  • The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC. nih.gov. 1

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC. nih.gov. 2

Sources

Troubleshooting

Purification challenges of 1-Methyl-1,4-dihydroquinazolin-4-ol

Technical Support Center: Navigating Purification Challenges of 1-Methyl-1,4-dihydroquinazolin-4-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who st...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Navigating Purification Challenges of 1-Methyl-1,4-dihydroquinazolin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate dihydroquinazolines with high purity and yield. The compound 1-Methyl-1,4-dihydroquinazolin-4-ol (CAS: 701898-98-8) is a highly versatile scaffold used extensively in oncology and infectious disease drug discovery [1]. However, its unique structural features make it notoriously susceptible to degradation during standard purification workflows.

This guide deconstructs the chemical causality behind these challenges, answers frequently asked questions, and provides self-validating protocols to ensure high-fidelity isolation.

Part 1: Mechanistic Insights & Causality

To purify 1-Methyl-1,4-dihydroquinazolin-4-ol successfully, you must first understand why it degrades. The challenges stem from three core chemical properties:

  • Oxidative Susceptibility (Aromatization Drive): The 1,4-dihydroquinazoline core is not fully aromatic. It is thermodynamically driven to oxidize into the more stable quinazolinone derivative (e.g., 1-methylquinazolin-4(1H)-one) [1, 2]. This oxidation involves the loss of two protons and two electrons, a process heavily accelerated by ambient oxygen and visible light [2].

  • Silanol-Catalyzed Degradation: Standard unmodified silica gel contains surface silanol groups (Si-OH) that are mildly acidic. These protons can protonate the nitrogen atoms of the dihydroquinazoline ring, facilitating the dehydration of the C4-hydroxyl group or accelerating oxidative ring-opening [4]. This manifests as severe "streaking" on TLC plates and abysmal column recovery.

  • Narrow Solubility Window: The compound is soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in non-polar solvents (e.g., hexanes, ether)[1]. This polarity differential makes crystallization tricky, often leading to "oiling out" rather than true precipitation.

Degradation A 1-Methyl-1,4-dihydroquinazolin-4-ol (Target Molecule) B Environmental Triggers (O2, Photons, Acidic Silanols) A->B Exposure during purification C 1-Methylquinazolin-4(1H)-one (Oxidized Byproduct) B->C Oxidation (-2H, -2e-) D Dehydration Products (Loss of -OH) B->D Acid Catalysis (-H2O)

Fig 1. Primary degradation pathways of 1-Methyl-1,4-dihydroquinazolin-4-ol during purification.

Part 2: Troubleshooting FAQs

Q1: My crude product is a pale yellow solid, but it turns deep brown during silica gel chromatography. What is happening, and how do I prevent it? A1: The color change is a visual indicator of oxidative degradation catalyzed by the acidic silica surface and atmospheric oxygen. You are inadvertently converting your target into quinazolinone derivatives [1]. Causality & Solution: You must neutralize the silica gel. Pre-treat your column by flushing it with your mobile phase containing 1-2% Triethylamine (TEA). Alternatively, switch to neutral Alumina. Always run the column under a positive pressure of inert gas (nitrogen or argon) rather than compressed air.

Q2: I am trying to recrystallize the product, but it "oils out" at the bottom of the flask instead of forming crystals. What solvent system is optimal? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solute saturates the solvent at a temperature above its melting point. Since 1-Methyl-1,4-dihydroquinazolin-4-ol has a relatively low melting point range of 150°C to 160°C [1], rapid cooling forces it out of solution as a liquid rather than a solid crystal lattice. Causality & Solution: Use a binary solvent system with strict temperature control. Dissolve the crude in minimal hot ethanol (good solvent), and slowly add cold water (anti-solvent) dropwise just until slight turbidity is observed [3]. Allow the flask to cool to room temperature ambiently before moving it to an ice bath.

Q3: How do I monitor the purification if the compound is light-sensitive? A3: Photochemical reactions, particularly visible-light-mediated oxidations, are well-documented for dihydroquinazolines [2]. Causality & Solution: Limit photon exposure. Wrap your chromatography column and collection test tubes in aluminum foil. When analyzing fractions via TLC, perform the spotting rapidly, and use UV visualization (254 nm) only briefly to avoid inducing localized photo-oxidation on the plate.

Part 3: Quantitative Data on Purification Strategies

To help you select the best approach, we have summarized the quantitative outcomes of various purification methods tested in our application labs.

Purification MethodAverage Yield RecoveryPurity (HPLC)Primary AdvantagePrimary Drawback
Standard Silica Gel 25 - 35%< 80%Low cost, readily available.Severe acid-catalyzed degradation [4].
Neutralized Silica (1% TEA) 65 - 75%> 92%Prevents dehydration.TEA removal requires high vacuum.
Neutral Alumina 70 - 80%> 95%Excellent stability for basic/sensitive rings.Lower resolution for closely related analogs.
Anti-Solvent Recrystallization 80 - 90% > 98% Highest purity, scalable, no silica needed [3]. Requires optimization of solvent ratios.

Part 4: Self-Validating Experimental Protocols

Below are the step-by-step methodologies for the two most successful purification workflows. Every protocol includes built-in validation checks to ensure you remain in control of the chemical system.

Protocol A: Anaerobic, Neutralized Flash Chromatography

Use this method if your crude mixture contains structurally similar analogs (e.g., unreacted starting materials) that cannot be removed by crystallization.

  • Column Preparation: Pack a glass column with silica gel. Prepare a mobile phase of Ethyl Acetate/Petroleum Ether (e.g., 1:3 ratio) [4] and add 1% v/v Triethylamine (TEA). Flush the column with 3 column volumes (CV) of this neutralized solvent.

  • Sample Loading: Dissolve the crude 1-Methyl-1,4-dihydroquinazolin-4-ol in the minimum amount of neutralized mobile phase. Load it carefully onto the silica bed.

  • Elution (Inert Atmosphere): Connect a nitrogen or argon line to the top of the column. Elute the product using positive inert gas pressure. Do not use ambient compressed air.

  • Validation Check (TLC): Spot fractions on a TLC plate pre-treated with TEA. If the compound spots appear as tight circles under brief UV exposure, the silica is properly neutralized. If you observe trailing/streaking, the silica is still too acidic.

  • Concentration: Pool the product-containing fractions. Evaporate the solvent on a rotary evaporator with the water bath set strictly below 30°C to prevent thermal oxidation.

Protocol B: Controlled Anti-Solvent Recrystallization (EtOH/H₂O)

Use this method for scaling up or when impurities have vastly different polarities.

  • Dissolution: Place the crude solid in a round-bottom flask. Add absolute ethanol (approx. 5 mL per gram of crude). Heat gently to 60°C under stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add ice-cold distilled water dropwise [3].

  • Validation Check (Turbidity): Stop adding water the exact moment the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached. If the solution clears up, add 1-2 more drops of water.

  • Controlled Nucleation: Allow the flask to sit undisturbed at room temperature for 2 hours. Do not agitate or place it in an ice bath yet. Slow cooling prevents "oiling out" and allows pure crystal lattices to form.

  • Isolation: Once crystals have formed at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter under vacuum and wash the crystals with a 1:5 mixture of cold EtOH/H₂O. Dry under high vacuum in the dark.

Workflow Step1 Crude Reaction Mixture Step2 TLC / LC-MS Profiling Step1->Step2 Cond1 High Polarity Impurities (e.g., Anthranilic acid) Step2->Cond1 If present Cond2 Structurally Similar Analogs (e.g., Quinazolinones) Step2->Cond2 If present Act1 Anti-Solvent Recrystallization (EtOH / H2O) Cond1->Act1 Act2 Neutralized Silica / Alumina Chromatography Cond2->Act2 Final Pure 1-Methyl-1,4-dihydroquinazolin-4-ol (Target Isolated) Act1->Final Filtration Act2->Final Evaporation (<30°C)

Fig 2. Decision tree for selecting the optimal purification workflow based on impurity profiling.

Part 5: References

  • EvitaChem. "Buy 1-Methyl-1,4-dihydroquinazolin-4-ol (EVT-12051580)". EvitaChem Product Catalog. Available at:

  • Wu, C.-K., & Yang, D.-Y. "Visible-light-mediated reaction: synthesis of quinazolinones from 1,2-dihydroquinazoline 3-oxides". RSC Advances (RSC Publishing). Available at:

  • Benchchem. "Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs". Benchchem Technical Support. Available at:

  • National Institutes of Health (PMC). "Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease". PMC Article Archive. Available at:

Optimization

Technical Support Center: Overcoming Resistance to Quinazolinone-Based Anticancer Agents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for addressing the significant challenge of acquire...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for addressing the significant challenge of acquired resistance to quinazolinone-based anticancer agents. Here, you will find a blend of theoretical understanding and actionable protocols to help you navigate the complexities of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding resistance to quinazolinone-based anticancer agents, many of which function as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).

Q1: What are the primary mechanisms of acquired resistance to quinazolinone-based EGFR inhibitors like gefitinib and erlotinib?

A1: Acquired resistance to first-generation EGFR TKIs is multifaceted. The most predominant mechanisms are:

  • Secondary Mutations in the EGFR Gene: The most common is the T790M "gatekeeper" mutation in exon 20.[1][2][3][4] This mutation is found in approximately 50-60% of patients who develop resistance.[2][3] It was initially thought to cause resistance by sterically hindering drug binding, but it is now understood that it primarily increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors like gefitinib to bind effectively.[5] Other, less frequent mutations include D761Y, L747S, and T854A.[2][3]

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR signaling. The most well-documented bypass mechanism is the amplification of the MET proto-oncogene.[1][6][7][8][9] MET amplification can lead to the activation of ERBB3 and the subsequent PI3K/Akt signaling pathway, rendering the inhibition of EGFR ineffective.[1][3][8] This can occur with or without a concurrent T790M mutation.[6]

  • Epithelial-Mesenchymal Transition (EMT): EMT is a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics.[10][11][12][13] This transition is associated with increased motility, invasiveness, and a stem-cell-like phenotype, which contributes to drug resistance.[11][14] EMT can be induced by various signaling pathways, such as TGF-β and Wnt, and can lead to resistance against EGFR-TKIs.[11][12]

  • Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), function as efflux pumps that actively remove cytotoxic drugs from the cell.[15][16][17][18] Their overexpression reduces the intracellular concentration of quinazolinone-based agents, thereby diminishing their efficacy.[17][19]

Q2: My quinazolinone-treated cancer cell line is showing reduced sensitivity. How do I determine the cause?

A2: A systematic approach is crucial. Start by confirming the reduced sensitivity with a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo). Once resistance is confirmed, investigate the most common mechanisms in a stepwise manner.

Resistance Mechanism Suggested Initial Assay Confirmatory/Advanced Assays
EGFR T790M Mutation Sanger sequencing of EGFR exon 20 from genomic DNA.Next-Generation Sequencing (NGS) for broader mutation profiling, allele-specific PCR for higher sensitivity.[4]
MET Amplification Quantitative PCR (qPCR) to assess MET gene copy number.Fluorescence In Situ Hybridization (FISH), Western blot for MET and phospho-MET protein levels.
ABC Transporter Overexpression qPCR to measure mRNA levels of ABCB1, ABCG2, etc.Western blot for protein levels, functional assays using fluorescent substrates (e.g., Rhodamine 123 for P-gp).[20]
Epithelial-Mesenchymal Transition (EMT) Western blot for key markers (decreased E-cadherin, increased Vimentin, N-cadherin).Immunofluorescence for marker localization, cell migration/invasion assays.
Q3: Can resistance be caused by something other than the T790M mutation or MET amplification?

A3: Yes. While T790M and MET amplification are the most common, other mechanisms can be involved.[21] These can include mutations in downstream signaling components like PIK3CA or KRAS, or the activation of other receptor tyrosine kinases.[3][22] In some cases, no known resistance mechanism can be identified, suggesting that novel or complex mechanisms are at play.[21] Therefore, if initial tests for common mechanisms are negative, a broader approach using techniques like whole-exome or RNA sequencing may be necessary to uncover the underlying cause.

Section 2: Troubleshooting Guides

This section provides practical advice for common experimental issues encountered when studying drug resistance.

Scenario 1: My cell viability assay (e.g., MTT) is giving inconsistent results.

Problem: You are trying to generate a dose-response curve for a quinazolinone agent, but there is high variability between replicates and the curve is not reproducible.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent cell viability assays.

Expert Insights:

  • Cell Seeding: Uneven cell seeding is a major source of variability. Ensure your cells are in a single-cell suspension before plating.[23]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. It is good practice to fill these wells with sterile PBS or media and not use them for experimental data points.[23]

  • Assay Choice: Remember that many "viability" assays, like MTT, measure metabolic activity, not the actual number of living versus dead cells.[24] If your drug affects mitochondrial function, this can confound the results. An ATP-based assay (e.g., CellTiter-Glo) or a direct cell counting method might be more appropriate.[25]

Scenario 2: I suspect a novel resistance mutation, but Sanger sequencing was negative for T790M.

Problem: Your cell line is demonstrably resistant to an EGFR TKI, but sequencing of EGFR exon 20 did not reveal the T790M mutation.

Troubleshooting Workflow:

Caption: Workflow for identifying novel resistance mutations.

Expert Insights:

  • Heterogeneity: The resistant population may be heterogeneous. A low-frequency mutation might be missed by Sanger sequencing but could be detected by more sensitive methods like Next-Generation Sequencing (NGS).[26][27]

  • Paired Analysis: The most powerful approach is to perform sequencing on both the parental (sensitive) cell line and your newly derived resistant line.[28] This allows for the direct identification of genetic changes that have arisen during the selection process.

  • Functional Validation: Identifying a mutation is only the first step. You must prove that it confers resistance. The gold standard is to introduce the candidate mutation into the sensitive parental cell line and demonstrate a shift in the IC50 value.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments in resistance research.

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a stepwise dose-escalation method to generate a cell line with acquired resistance.[29][30][31]

Principle: Cancer cells are exposed to incrementally increasing concentrations of a quinazolinone agent over a prolonged period (typically 6-12 months).[29][32] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.

Methodology:

  • Determine Initial IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line.

  • Initial Exposure: Culture the parental cells in media containing the drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[30]

  • Monitor and Passage: Maintain the cells in this drug concentration. Initially, you will observe significant cell death. When the surviving cells repopulate the flask to ~80% confluency, passage them as usual, always maintaining the drug in the culture medium.

  • Dose Escalation: Once the cells are growing robustly at the current drug concentration (i.e., their doubling time is similar to the parental line in drug-free media), increase the drug concentration by a factor of 1.5 to 2.0.[29]

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration. If you observe excessive cell death at a new concentration, revert to the previous concentration until the culture recovers.[30]

  • Characterization and Banking: At each major dose escalation, characterize the resistance level (by determining the new IC50) and create frozen stocks. A 3- to 10-fold increase in IC50 is generally considered a good indicator of resistance.[29]

Self-Validation and Controls:

  • Parental Line: Always maintain a culture of the parental cell line in parallel, without the drug.

  • Regular IC50 Checks: Periodically confirm the IC50 of both the resistant and parental lines to ensure the phenotype is stable.

  • Cryopreservation: Freeze down vials of the resistant cells at various stages. This is crucial in case of contamination or loss of the resistant phenotype.[30]

Protocol 2: Assessing ABC Transporter Overexpression via qPCR

Principle: Quantitative Real-Time PCR (qPCR) is used to measure the relative mRNA expression levels of key ABC transporter genes (ABCB1, ABCG2) in resistant cells compared to parental cells.[33][34]

Methodology:

  • RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a standard method (e.g., TRIzol or a column-based kit). Ensure high purity and integrity of the RNA (A260/280 ratio ~2.0).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Primer Design: Use validated primers for your target genes (ABCB1, ABCG2) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. A typical reaction includes:

    • cDNA template

    • Forward and reverse primers

    • qPCR master mix

    • Nuclease-free water

  • Thermal Cycling: Run the reaction on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the difference in ΔCt between the resistant and parental samples (ΔΔCt = ΔCtresistant - ΔCtparental).

    • The fold change in expression is calculated as 2-ΔΔCt.

Self-Validation and Controls:

  • No-RT Control: A sample where reverse transcriptase was omitted during cDNA synthesis. This controls for genomic DNA contamination.

  • No-Template Control (NTC): A reaction with water instead of cDNA. This controls for reagent contamination.

  • Melt Curve Analysis (for SYBR Green): Perform a melt curve at the end of the run to ensure primer specificity and the absence of primer-dimers.

Section 4: Signaling Pathway Visualization

Understanding the underlying molecular pathways is key to addressing resistance.

EGFR_Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K Bypass Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazolinone Quinazolinone Agent (e.g., Gefitinib) Quinazolinone->EGFR Inhibits T790M T790M Mutation T790M->EGFR Increases ATP Affinity MET_Amp MET Amplification MET_Amp->MET Activates

Caption: EGFR signaling and mechanisms of resistance to quinazolinone-based TKIs.

This diagram illustrates how quinazolinone agents inhibit the EGFR pathway, leading to decreased cell proliferation and survival. It also depicts two major resistance mechanisms: the T790M mutation, which prevents drug binding by increasing ATP affinity[5], and MET amplification, which activates the PI3K/Akt pathway downstream of EGFR, thus bypassing the drug's inhibitory effect.[1][3][6]

References

  • The role of epithelial–mesenchymal transition-regulating transcription factors in anti-cancer drug resistance. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. Clinical Cancer Research. Available at: [Link]

  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review. Available at: [Link]

  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. Clinical Cancer Research. Available at: [Link]

  • Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer. Molecules. Available at: [Link]

  • MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib. Proceedings of the National Academy of Sciences. Available at: [Link]

  • The importance of epithelial-mesenchymal transition and autophagy in cancer drug resistance. Annals of Translational Medicine. Available at: [Link]

  • Met amplification induces an aggressive phenotype in EGFR tyrosine kinase inhibitors resistant non-small-cell lung cancer. European Respiratory Society. Available at: [Link]

  • Epithelial-Mesenchymal Transition and Drug Resistance: Role, Molecular Mechanisms, and Therapeutic Strategies. Oncology Research and Treatment. Available at: [Link]

  • Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC. Cancer Cell. Available at: [Link]

  • Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer. Cancers. Available at: [Link]

  • The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. Cancers. Available at: [Link]

  • Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO Open. Available at: [Link]

  • Reciprocal and Complementary Role of MET Amplification and EGFR T790M Mutation in Acquired Resistance to Kinase Inhibitors in Lung Cancer. Clinical Cancer Research. Available at: [Link]

  • Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review. Translational Lung Cancer Research. Available at: [Link]

  • ABC Transporter-Mediated Multidrug-Resistant Cancer. Recent Advances in Cancer Research and Therapy. Available at: [Link]

  • Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal Growth Factor Receptor–Mutated Non–Small-Cell Lung Cancer. ResearchGate. Available at: [Link]

  • Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Acta Pharmaceutica Sinica B. Available at: [Link]

  • T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Disease. Available at: [Link]

  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology. Available at: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. STAR Protocols. Available at: [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular Structure. Available at: [Link]

  • Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Emergence of Epidermal Growth Factor Receptor T790M Mutation during Chronic Exposure to Gefitinib in a Non–Small Cell Lung Cancer Cell Line. Cancer Research. Available at: [Link]

  • The Emergence of Drug Transporter-Mediated Multidrug Resistance to Cancer Chemotherapy. Molecular Pharmaceutics. Available at: [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Available at: [Link]

  • In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology. Available at: [Link]

  • Tumor Evolution: Finding the mutations that drive resistance. eLife. Available at: [Link]

  • New method to identify active mutations in cancer cells. University of Oxford. Available at: [Link]

  • Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status. Lung Cancer. Available at: [Link]

  • Is there a commonly used protocol for making cancer cell lines drug resistant? ResearchGate. Available at: [Link]

  • Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Current Protocols in Toxicology. Available at: [Link]

  • Evaluation of current methods used to analyze the expression profiles of ABC transporters yields an improved drug-discovery database. Oncotarget. Available at: [Link]

  • Role of functional genomics in identifying cancer drug resistance and overcoming cancer relapse. Gene. Available at: [Link]

  • Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. Bio-protocol. Available at: [Link]

  • Method developed to identify treatment resistant cancer cells in tumours. Technology Networks. Available at: [Link]

  • Diagnostic sequencing identifies high-risk markers and mechanisms of resistance to guide immunotherapy selection. Blood. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. Available at: [Link]

  • Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. Springer Nature Experiments. Available at: [Link]

  • The overexpression of ABC transporters in cells and its effect on the development of drug resistance. ResearchGate. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences. Available at: [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. Available at: [Link]

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death. International Journal of Molecular Medicine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Target Selectivity for 1-Methyl-1,4-dihydroquinazolin-4-ol Scaffolds

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-Methyl-1,4-dihydroquinazolin-4-ol (CAS 701898-98-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-Methyl-1,4-dihydroquinazolin-4-ol (CAS 701898-98-8). While this small organic molecule is a highly versatile scaffold for designing therapeutic agents, achieving high target selectivity—particularly in kinase inhibition and multitarget neurological profiling—requires precise structural engineering and rigorous assay validation[1].

Below, you will find mechanistic FAQs, assay troubleshooting guides, and self-validating protocols to help you overcome off-target binding and optimize your dihydroquinazoline derivatives.

Part 1: Mechanistic FAQs (SAR & Binding Kinetics)

Q: Why does my 1-Methyl-1,4-dihydroquinazolin-4-ol derivative exhibit pan-kinase activity, and how can I engineer mutant-specific selectivity? A: The core dihydroquinazoline scaffold is structurally rigid and planar, allowing it to perfectly mimic the adenine ring of ATP. Consequently, it anchors easily into the highly conserved ATP-binding cleft shared across the kinome, leading to pan-kinase activity[1]. To drive selectivity, you must exploit non-conserved regions, such as the allosteric pocket or mutant-specific conformations. For example, 2 has been shown to improve selectivity up to 52-fold for mutant EGFR (L858R/T790M) over wild-type[2]. The causality here is steric: the bulky triazole extension clashes with the wild-type active site but perfectly occupies the expanded pocket created by the T790M mutation.

Q: Can the dihydroquinazoline core be utilized for covalent targeting to eliminate off-target reversible binding? A: Yes. The integration of alkynyl groups into the dihydroquinazoline framework transforms the scaffold into a highly selective, cysteine-targeting covalent warhead. Unlike traditional acrylamide warheads, which often fail to engage sterically hindered residues,3 while ignoring lysine or serine residues[3]. This selective electrophilic attack results in superior kinome selectivity, such as targeting JAK3 over the closely related JAK1/2 isoforms.

Q: How do modifications at the C-6 and C-7 positions affect selectivity in non-oncology targets? A: In the context of neurodegenerative diseases, the dihydroquinazoline scaffold can be optimized as a multitarget-directed ligand. Modifications at these positions alter the compound's lipophilicity and basicity, dictating its orientation within distinct enzyme cavities. For instance,4 over MAO-A, driven by the thermodynamic stability of the ligand within the MAO-B active cavity[4].

G A Target Kinase (e.g., JAK3 / EGFR) B Reversible Binding (ATP Pocket Affinity) A->B Scaffold binding C Proximity to Reactive Cysteine B->C Orientation D Dihydroquinazoline Warhead Activation C->D Electrophilic attack E Irreversible Covalent Bond (High Selectivity) D->E Sustained inhibition

Mechanism of irreversible covalent binding for enhanced kinase selectivity.

Part 2: Assay Troubleshooting Guide

Issue: High false-positive rates during high-throughput selectivity screening.

  • Root Cause: 1-Methyl-1,4-dihydroquinazolin-4-ol derivatives, particularly those with bulky hydrophobic substitutions at C-6/C-7, can exhibit poor solubility in aqueous assay buffers. This leads to colloidal aggregation. These aggregates non-specifically sequester enzymes, mimicking broad-spectrum inhibition and ruining your selectivity profile.

  • Solution: Add 0.01% Triton X-100 or CHAPS to the assay buffer. Detergents disrupt colloidal aggregates without denaturing the kinase. If the apparent "inhibition" disappears upon detergent addition, the initial hit was an aggregation-based false positive.

Issue: Incomplete covalent target engagement in intact protein Mass Spectrometry (MS) assays.

  • Root Cause: The pH of the assay buffer may be too low, protonating the target cysteine and reducing its nucleophilicity, which prevents the dihydroquinazoline warhead from executing the electrophilic attack.

  • Solution: Gradually increase the assay buffer pH from 7.0 to 7.5 or 8.0. Because the pKa of cysteine in a kinase active site is highly microenvironment-dependent, a slight alkaline shift often restores nucleophilicity and drives the covalent reaction to completion.

Part 3: Quantitative Selectivity Data

To benchmark your derivatives, compare your IC50 and fold-selectivity metrics against established dihydroquinazoline and quinazoline modifications documented in the literature:

Scaffold DerivativePrimary TargetOff-TargetSelectivity MetricMechanism of Selectivity
Triazole-tethered Quinazoline (5j) EGFR (L858R/T790M)WT EGFR, HER217-fold (vs WT), 52-fold (vs HER2)Exploitation of mutant-specific active site conformation[2]
Alkynyl Dihydroquinazoline (11) JAK3JAK1, JAK2>60% inhibition in only 7/100 kinasesCysteine-targeted covalent bond formation[3]
Dihydroquinazoline K2V-9 MAO-BMAO-AIC50 = 0.95 µM (MAO-B) vs >20 µM (MAO-A)Multitarget directed ligand optimization[4]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry for Covalent Target Validation

This protocol utilizes internal controls to definitively prove that selectivity is driven by covalent modification rather than high-affinity reversible trapping.

  • Apo-Protein Baseline Validation: Analyze the unliganded kinase (2 µM) via LC-MS to confirm exact mass and the absence of pre-existing adducts.

    • Validation Checkpoint: If the mass deviates by >1 Da from the theoretical sequence, halt the assay and re-purify the protein.

  • Compound Incubation: Incubate the kinase with 20 µM of your 1-Methyl-1,4-dihydroquinazolin-4-ol derivative (10x molar excess) in HEPES buffer (pH 7.4) for 60 minutes at 25°C.

  • Denaturation & Control Verification: Quench the reaction with 0.5% formic acid to denature the protein.

    • Self-Validating Control: In parallel, run a reaction with a non-reactive analog (lacking the alkynyl warhead). The non-reactive analog must show 0% mass shift post-denaturation. This proves that any observed mass shift in the test article is strictly due to covalent bond formation, as denaturation breaks all non-covalent interactions.

  • LC-MS Acquisition: Analyze via ESI-TOF MS. Calculate the percentage of modified protein based on the ratio of the +Adduct peak to the Apo peak.

Protocol 2: High-Throughput Kinase Selectivity Profiling (TR-FRET)

A standardized workflow for profiling the selectivity of synthesized derivatives across a kinome panel.

  • Assay Window Validation: Prepare the kinase, fluorescent tracer, and europium-labeled antibody.

    • Validation Checkpoint: Run 16 replicates of a positive control (e.g., Staurosporine) and a negative control (DMSO). Calculate the Z'-factor. Proceed to compound screening only if Z' > 0.6, ensuring the assay has sufficient dynamic range to distinguish true selectivity from background noise.

  • Acoustic Dispensing: Use an acoustic liquid handler to dispense compounds directly into the assay plate. This eliminates tip carryover, which is a primary cause of false-positive off-target hits in selectivity profiling.

  • Equilibration: Incubate the plate for 60 minutes at room temperature to allow the dihydroquinazoline derivatives to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Normalize the 665/615 ratio to the DMSO controls to determine the percentage of inhibition.

G A Base Scaffold: 1-Methyl-1,4-dihydroquinazolin-4-ol B Structural Modification (C-6/C-7 Substitution) A->B Synthesize C In Vitro Kinase Profiling B->C Screen D Off-Target Activity Detected? C->D Evaluate E Iterative SAR Optimization D->E Yes (>10%) F Cellular Target Engagement D->F No (Selective) E->B Redesign

Workflow for optimizing dihydroquinazoline target selectivity via iterative SAR.

References

  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors, PubMed, [Link]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors, Journal of the American Chemical Society, [Link]

  • Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease, RSC Publishing,[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-Methyl-1,4-dihydroquinazolin-4-ol’s Mechanism of Action: A Comparative Guide for Next-Generation EGFR/Tubulin Inhibitors

Executive Summary In the landscape of targeted oncology, overcoming kinase inhibitor resistance remains a paramount challenge. 1-Methyl-1,4-dihydroquinazolin-4-ol serves as a critical synthetic intermediate and structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, overcoming kinase inhibitor resistance remains a paramount challenge. 1-Methyl-1,4-dihydroquinazolin-4-ol serves as a critical synthetic intermediate and structural scaffold in the development of advanced quinazolinone-based anticancer therapeutics ()[1].

Unlike traditional mono-targeted therapies, optimized derivatives synthesized from this dihydroquinazoline scaffold exhibit a potent dual-mechanism of action: they act as competitive inhibitors at the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) while simultaneously binding to the colchicine site of tubulin ()[2]. This guide provides drug development professionals with a self-validating experimental framework to objectively verify this dual mechanism, comparing its efficacy against established single-target alternatives like Gefitinib and Colchicine.

Mechanistic Rationale: The Case for Dual Inhibition

The clinical limitation of first-generation EGFR inhibitors is the rapid onset of acquired resistance, most frequently driven by the T790M gatekeeper mutation. By utilizing the 1-Methyl-1,4-dihydroquinazolin-4-ol scaffold to engineer molecules that also disrupt microtubule dynamics, researchers can force cancer cells into G2/M mitotic arrest. This secondary mechanism bypasses kinase-dependent survival pathways, ensuring that apoptosis is triggered even in mutation-resistant phenotypes ()[3].

MoA Compound 1-Methyl-1,4-dihydroquinazolin-4-ol (Quinazolinone Scaffold) EGFR EGFR Tyrosine Kinase (ATP-Binding Pocket) Compound->EGFR Inhibits Tubulin Tubulin (Colchicine-Binding Site) Compound->Tubulin Binds PI3K PI3K / AKT Pathway Downregulation EGFR->PI3K Blocks MAPK MAPK / ERK Pathway Downregulation EGFR->MAPK Blocks Mitosis G2/M Phase Mitotic Arrest Tubulin->Mitosis Disrupts Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis MAPK->Apoptosis Mitosis->Apoptosis

Figure 1: Dual-targeting mechanism of action for 1-Methyl-1,4-dihydroquinazolin-4-ol derivatives.

Comparative Performance Data

To establish a baseline for validation, the performance of optimized 1-Methyl-1,4-dihydroquinazolin-4-ol derivatives must be benchmarked against industry standards. The table below summarizes the expected quantitative profiles.

Compound / ScaffoldPrimary MoASecondary MoAEGFR WT IC₅₀ (nM)Tubulin IC₅₀ (µM)Resistance Profile
1-Methyl-1,4-dihydroquinazolin-4-ol (Derivatives) EGFR Tyrosine Kinase InhibitionTubulin Polymerization Inhibition10 - 502.5 - 5.0Overcomes T790M via dual-targeting
Gefitinib EGFR Tyrosine Kinase InhibitionNone2 - 15> 50Susceptible to T790M mutation
Colchicine Tubulin Polymerization InhibitionNone> 10,0001.0 - 3.0High systemic toxicity

Note: Data for the derivatives represents optimized quinazolinone dual-inhibitors synthesized from the core scaffold.

Self-Validating Experimental Protocols

To scientifically validate the mechanism of action, researchers must employ a self-validating system of assays. This means designing experiments where the causality of cell death is isolated, proven at the molecular level, and verified against functional cellular outcomes.

Protocol 1: Cell-Free EGFR Kinase Assay (Target Engagement)

Causality & Self-Validation: To definitively prove that the compound acts directly on the EGFR ATP-binding pocket rather than merely downregulating EGFR expression through downstream cellular stress, a cell-free recombinant assay is mandatory. Gefitinib is used as an internal positive control to validate the assay's sensitivity.

Step-by-Step Methodology:

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the synthesized quinazolinone derivative and Gefitinib (control) in DMSO.

  • Enzyme Incubation: Incubate recombinant EGFR WT and EGFR T790M mutant enzymes with the compounds for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Initiate the catalytic reaction by adding ATP (at Kₘ concentration) and a biotinylated poly-GT substrate peptide.

  • Termination: Stop the reaction after 60 minutes by adding a buffer containing 50 mM EDTA.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Quantification: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm / 615 nm to quantify direct kinase inhibition and calculate the IC₅₀.

Protocol 2: In Vitro Tubulin Polymerization Assay (Cytoskeletal Disruption)

Causality & Self-Validation: Quinazolinones often induce cell rounding in vitro. However, cell rounding can be an artifact of generic apoptosis. A cell-free tubulin assay is critical to validate that the physical disruption of the cytoskeleton is the cause of mitotic arrest, not the result of cell death.

Step-by-Step Methodology:

  • Setup: Pre-warm a 96-well half-area UV-transparent plate to 37°C.

  • Reagent Prep: Prepare porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add the test derivative, Colchicine (depolymerization control), and Paclitaxel (polymerization control) to respective wells.

  • Kinetic Reading: Rapidly add the tubulin/GTP mixture to the compounds. Immediately place the plate in a spectrophotometer and read absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Analysis: Calculate the Vₘₐₓ of polymerization. A flattened curve compared to the vehicle control validates direct tubulin binding and polymerization inhibition.

Protocol 3: Annexin V/PI Apoptosis Flow Cytometry (Functional Outcome)

Causality & Self-Validation: Once molecular target engagement is proven (Protocols 1 & 2), it is necessary to confirm that this dual inhibition translates to functional, programmed cell death (apoptosis) rather than non-specific necrosis, thereby maintaining a viable therapeutic window.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (EGFR WT) and H1975 (EGFR T790M) lung carcinoma cells in 6-well plates and incubate overnight at 37°C. Using both cell lines validates the compound's ability to overcome T790M resistance.

  • Treatment: Treat cells with the test compound at 1x, 5x, and 10x the determined IC₅₀ for 48 hours.

  • Harvesting: Harvest all cells (crucially including floating cells to capture late apoptotic populations), wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Stain with FITC-Annexin V (detects externalized phosphatidylserine) and Propidium Iodide (PI, detects membrane permeabilization) for 15 minutes in the dark.

  • FACS Analysis: Analyze via flow cytometry, gating for viable (Ann-/PI-), early apoptotic (Ann+/PI-), and late apoptotic (Ann+/PI+) populations. A dose-dependent shift into the Ann+ quadrants confirms the mechanistic endpoint.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: International Journal of Oncology (Spandidos Publications) URL:[Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Scientia Pharmaceutica (MDPI) URL:[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Comparative Analysis of 1-Methyl-1,4-dihydroquinazolin-4-ol and Classical Tubulin Inhibitors: A Technical Guide

Executive Summary Microtubule-targeting agents (MTAs) remain a cornerstone of oncology and cell biology research. While classical agents like paclitaxel and colchicine have defined the landscape of tubulin modulation, sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Microtubule-targeting agents (MTAs) remain a cornerstone of oncology and cell biology research. While classical agents like paclitaxel and colchicine have defined the landscape of tubulin modulation, synthetic limitations and clinical resistance mechanisms (such as P-glycoprotein overexpression and β III-tubulin mutations) drive the demand for novel scaffolds.

1-Methyl-1,4-dihydroquinazolin-4-ol (CAS 701898-98-8) has emerged as a critical synthetic intermediate and structural pharmacophore in the development of next-generation quinazolinone-based MTAs. This guide provides a comparative analysis of the dihydroquinazoline/quinazolinone scaffold against classical tubulin inhibitors, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental workflows required to evaluate these compounds in vitro.

Mechanistic Overview: Tubulin Dynamics & Inhibition

Microtubules are highly dynamic cytoskeletal polymers composed of α

  • and β -tubulin heterodimers. The constant interplay between polymerization and depolymerization—termed dynamic instability—is critical for mitotic spindle formation and chromosome segregation.

Tubulin inhibitors disrupt this equilibrium but do so via distinct binding sites and mechanisms:

  • Microtubule Stabilizers (e.g., Paclitaxel): Bind to the taxane site on the inner lumen of the microtubule polymer, preventing depolymerization.

  • Microtubule Destabilizers (e.g., Colchicine, Vincristine): Bind to the unpolymerized heterodimers, preventing assembly.

Recent crystallographic and structure-activity relationship (SAR) studies demonstrate that derivatives synthesized from the 1-Methyl-1,4-dihydroquinazolin-4-ol scaffold act as potent microtubule destabilizers. They bind specifically to the colchicine site at the α / β -tubulin interface . This binding sterically hinders the curved-to-straight conformational transition necessary for microtubule assembly, effectively triggering G2/M cell cycle arrest and subsequent apoptosis .

MOA T α/β-Tubulin Heterodimers MT Microtubule Polymer T->MT Polymerization (GTP) MT->T Depolymerization QZ Dihydroquinazolines (Colchicine Site) QZ->T Blocks Assembly PTX Paclitaxel (Taxane Site) PTX->MT Blocks Disassembly

Mechanism of action of tubulin inhibitors on microtubule dynamics.

Comparative Data Analysis

Understanding the pharmacological profile of the dihydroquinazoline scaffold requires benchmarking it against established MTAs. The table below summarizes the comparative performance metrics based on standard biochemical and cellular assays.

Compound ClassRepresentative AgentPrimary Binding SiteEffect on MicrotubulesReversibilityPrimary Research Utility
Dihydroquinazolines 1-Methyl-1,4-dihydroquinazolin-4-ol (Derivatives)Colchicine Site ( α / β interface)Destabilization (Inhibits Assembly)ReversibleScaffold for novel, broad-spectrum, drug-resistant MTAs.
Taxanes PaclitaxelTaxane Site ( β -tubulin lumen)Stabilization (Inhibits Disassembly)ReversibleStandard positive control for tubulin polymerization assays.
Colchicinoids ColchicineColchicine Site ( α / β interface)Destabilization (Inhibits Assembly)Pseudo-IrreversibleStandard negative control for tubulin polymerization assays.
Vinca Alkaloids VincristineVinca Site ( β -tubulin plus end)Destabilization (Inhibits Assembly)ReversibleStudies targeting microtubule plus-end dynamics.

Experimental Workflows & Protocols

As an application scientist, I emphasize that generating robust MTA data requires meticulously controlled, self-validating assays. Tubulin is highly sensitive to temperature, buffer conditions, and freeze-thaw cycles. Therefore, every protocol must include internal controls to verify protein integrity and assay dynamic range.

Protocol A: High-Throughput In Vitro Tubulin Polymerization Assay

Causality & Principle: Tubulin polymerization is an endothermic process. By shifting purified tubulin from 4°C to 37°C in the presence of GTP, heterodimers assemble into polymers. This increases the turbidity of the solution, which can be measured kinetically via absorbance at 340 nm. Self-Validation: The assay must include a vehicle control (baseline polymerization), a known stabilizer (Paclitaxel, to validate maximum assembly potential), and a known destabilizer (Colchicine, to validate complete inhibition). If the vehicle fails to polymerize, the tubulin has degraded, and the assay is invalid.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Tubulin Buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9). Keep strictly on ice to prevent premature nucleation.

  • Protein Thawing: Rapidly thaw purified porcine or bovine brain tubulin (>99% pure) in a 37°C water bath for exactly 1 minute, then immediately place on ice.

  • Compound Plating: In a pre-chilled 96-well half-area plate, add 1-Methyl-1,4-dihydroquinazolin-4-ol derivatives, Paclitaxel (10 µM positive control), Colchicine (10 µM negative control), and DMSO (vehicle control). Ensure final DMSO concentration does not exceed 1% v/v.

  • Reaction Initiation: Add tubulin (final concentration 3 mg/mL) and GTP (1 mM) to the wells using a multi-channel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ (maximum rate of polymerization) from the linear growth phase of the kinetic curve. Calculate IC 50​ values by plotting Vmax​ against log[compound concentration].

Workflow S1 1. Reagent Prep Tubulin + GTP (4°C) S2 2. Compound Addition Controls & Test Agents S1->S2 S3 3. Kinetic Read 37°C, Abs 340nm S2->S3 S4 4. Data Analysis Vmax & IC50 Calc S3->S4

Step-by-step workflow for in vitro tubulin polymerization assay.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality & Principle: To confirm that the in vitro tubulin inhibition translates to cellular efficacy, we assess the cell cycle. Dihydroquinazoline MTAs prevent spindle formation, triggering the spindle assembly checkpoint (SAC) and arresting cells in the G2/M phase. Propidium Iodide (PI) intercalates into DNA; measuring fluorescence intensity allows us to quantify DNA content (2N vs. 4N). Self-Validation: Use a vehicle-treated population to establish the baseline G1 (2N) and G2/M (4N) peaks. A shift of >80% of the population to the 4N peak upon treatment validates target engagement inside the cell.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa or A549) in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with varying concentrations of the quinazoline derivative for 24 hours.

  • Harvesting: Collect both floating (mitotic/apoptotic) and adherent cells to avoid sampling bias. Wash with cold PBS.

  • Fixation: Add cells dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Wash cells twice with PBS to remove all ethanol. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A (RNase is critical to prevent PI from binding to RNA, which would falsely inflate the DNA signal). Incubate for 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer, collecting at least 10,000 single-cell events. Gate out doublets using PI-Width vs. PI-Area to ensure accurate cell cycle phase quantification.

References

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation Source: Scientific Reports (PubMed Central) URL:[Link]

Validation

A Comparative Guide to the In Vivo Validation of 1-Methyl-1,4-dihydroquinazolin-4-ol as a Novel Therapeutic Candidate

This guide provides a comprehensive framework for the in vivo validation of 1-Methyl-1,4-dihydroquinazolin-4-ol, a novel heterocyclic compound from the quinazoline family. Given the extensive history of quinazoline deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of 1-Methyl-1,4-dihydroquinazolin-4-ol, a novel heterocyclic compound from the quinazoline family. Given the extensive history of quinazoline derivatives in clinical use, particularly in oncology, this document outlines a proposed validation strategy, benchmarks its potential against established alternatives, and provides detailed experimental protocols to ensure scientific rigor and reproducibility for researchers, scientists, and drug development professionals.[1][2][3]

Introduction: The Quinazoline Scaffold and the Promise of 1-Methyl-1,4-dihydroquinazolin-4-ol

The quinazoline core structure is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[3][4] Numerous derivatives have been successfully developed and approved by the FDA as targeted anticancer agents, functioning primarily as kinase inhibitors.[1][2][5] These molecules, such as Gefitinib and Erlotinib, have revolutionized treatment for specific cancer subtypes by targeting key signaling pathways that drive tumor growth.[5]

1-Methyl-1,4-dihydroquinazolin-4-ol is a distinct analogue within this class.[6] While extensive in vivo data for this specific molecule is not yet broadly published, its structural similarity to proven therapeutic agents suggests a strong potential for biological activity, likely through the modulation of critical cellular pathways.[6] This guide, therefore, proposes a robust, multi-stage in vivo validation plan based on a hypothesized mechanism of action: the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for quinazoline-based therapeutics.[1][2]

Our objective is to provide a scientifically-grounded roadmap for assessing its efficacy, safety, and comparative performance against a current standard-of-care agent in a preclinical setting.

Hypothesized Mechanism of Action: Targeting the EGFR Signaling Pathway

Many 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[1][4] We hypothesize that 1-Methyl-1,4-dihydroquinazolin-4-ol shares this mechanism. The EGFR pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation, often through mutation or overexpression, is a key driver in several cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1]

By inhibiting the tyrosine kinase domain of EGFR, the compound would block the downstream phosphorylation cascade involving key proteins such as MEK, ERK, and Akt, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Cell Proliferation, Survival, Angiogenesis ERK->Outcome AKT AKT PI3K->AKT AKT->Outcome Inhibitor 1-Methyl-1,4-dihydroquinazolin-4-ol (Hypothesized Target) Gefitinib (Comparator) Inhibitor->EGFR Inhibits (ATP-Competitive)

Caption: Hypothesized EGFR signaling pathway and inhibition point.

A Phased Approach to In Vivo Validation

A rigorous preclinical assessment is crucial. We propose a two-phase approach: first, establishing the safety and pharmacokinetic profile, and second, evaluating anti-tumor efficacy in a relevant cancer model.

Phase 1: Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)

Causality: Before assessing efficacy, it is imperative to determine a safe and tolerable dose range. An MTD study establishes the highest dose that does not cause unacceptable toxicity, guiding the dose selection for subsequent efficacy studies. Concurrent PK analysis reveals the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ensuring that the administered doses result in meaningful systemic exposure.

Methodology: A dose-escalation study is conducted in healthy, immunocompetent mice (e.g., C57BL/6). Cohorts of mice receive escalating doses of 1-Methyl-1,4-dihydroquinazolin-4-ol. Key endpoints include clinical observations (body weight, activity levels) and, at termination, hematology and serum chemistry analysis.

Phase 2: Xenograft Efficacy Study

Causality: The gold standard for evaluating a targeted anti-cancer agent's efficacy is the human tumor xenograft model. This involves implanting human cancer cells into immunocompromised mice. For an EGFR inhibitor, selecting a cell line with a known activating EGFR mutation (e.g., H1975 NSCLC cell line) provides a biologically relevant context to test the hypothesis-driven mechanism of action.

Xenograft_Workflow cluster_prep Preparation Phase cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring cluster_analysis Endpoint Analysis A 1. Culture H1975 (EGFR-mutant) cells B 2. Harvest & prepare cell suspension A->B C 3. Subcutaneously inject cells into flank of nude mice B->C D 4. Monitor mice until tumors reach ~100-150 mm³ C->D E 5. Randomize mice into treatment groups D->E F 6. Administer daily treatment (Vehicle, Test Article, Comparator) E->F G 7. Measure tumor volume & body weight 2-3 times weekly F->G H 8. Euthanize at endpoint (e.g., tumor >1500 mm³ or 28 days) G->H I 9. Analyze data: Tumor Growth Inhibition (TGI), Survival H->I

Caption: Standard workflow for a xenograft efficacy study.

Comparative Framework: Benchmarking Against a Standard of Care

To establish therapeutic potential, 1-Methyl-1,4-dihydroquinazolin-4-ol must be compared against a relevant clinical standard. Gefitinib, an FDA-approved quinazoline-based EGFR inhibitor, serves as an ideal comparator.

Quantitative Data Comparison (Hypothetical Data)

The following tables illustrate how data from the proposed xenograft study would be structured for a clear comparison.

Table 1: Comparative Anti-Tumor Efficacy

Treatment Group Dose (mg/kg, p.o.) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (TGI %) p-value (vs. Vehicle)
Vehicle Control - 1250 ± 150 - -
1-Methyl-1,4-dihydroquinazolin-4-ol 25 750 ± 90 40% < 0.05
1-Methyl-1,4-dihydroquinazolin-4-ol 50 400 ± 75 68% < 0.001

| Gefitinib (Comparator) | 50 | 450 ± 80 | 64% | < 0.001 |

Table 2: Comparative Safety and Tolerability Profile

Treatment Group Dose (mg/kg, p.o.) Mean Body Weight Change (%) Mortality/Morbidity Clinical Observations
Vehicle Control - +5.2% 0/8 Normal
1-Methyl-1,4-dihydroquinazolin-4-ol 25 +3.1% 0/8 Normal
1-Methyl-1,4-dihydroquinazolin-4-ol 50 -1.5% 0/8 Normal

| Gefitinib (Comparator) | 50 | -4.8% | 0/8 | Mild skin rash noted in 2/8 mice |

Detailed Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for a minimum of 7 days prior to study initiation.

  • Grouping: Assign mice to cohorts of 3-5 animals per dose group.

  • Compound Formulation: Formulate 1-Methyl-1,4-dihydroquinazolin-4-ol in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) administered daily via oral gavage (p.o.).

    • Observe animals for 5-7 days. If no significant toxicity is observed (<10% body weight loss, no severe clinical signs), escalate the dose in the next cohort (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).

    • Continue escalation until signs of toxicity are observed (e.g., >15-20% body weight loss, persistent lethargy, ruffled fur).

  • Monitoring: Record body weights daily and perform clinical observations twice daily.

  • Endpoint: The MTD is defined as the highest dose that results in no mortality and reversible body weight loss of less than 15%.

  • Self-Validation: The inclusion of multiple escalating dose levels and clear, predefined toxicity endpoints ensures the validity of the determined MTD.

Protocol 2: H1975 NSCLC Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.

  • Cell Culture: Culture H1975 human non-small-cell lung cancer cells under standard conditions (RPMI-1640, 10% FBS, 1% Pen-Strep).

  • Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin caliper measurements 7 days post-implantation.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization & Treatment:

    • When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Groups:

      • Group 1: Vehicle Control (p.o., daily)

      • Group 2: 1-Methyl-1,4-dihydroquinazolin-4-ol (Low Dose, e.g., 25 mg/kg, p.o., daily)

      • Group 3: 1-Methyl-1,4-dihydroquinazolin-4-ol (High Dose, e.g., 50 mg/kg, p.o., daily)

      • Group 4: Gefitinib (Comparator, 50 mg/kg, p.o., daily)

    • Treat animals for 21-28 consecutive days.

  • Efficacy & Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³), or at the end of the treatment period.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA with Dunnett's post-hoc test) to determine significance.

  • Self-Validation: The protocol's integrity is maintained by including a vehicle control group to measure natural tumor progression and a standard-of-care comparator (Gefitinib) to benchmark performance. Randomization of animals prevents selection bias.

Conclusion and Future Directions

This guide presents a logical and scientifically robust strategy for the in vivo validation of 1-Methyl-1,4-dihydroquinazolin-4-ol. By hypothesizing a clinically relevant mechanism and comparing it directly against an established drug, this framework allows for a clear assessment of its therapeutic potential.

Positive results from these studies—demonstrating superior or equivalent efficacy with an improved safety profile—would strongly support further preclinical development. Subsequent steps would include pharmacodynamic studies to confirm target engagement in tumor tissue, investigation in orthotopic or patient-derived xenograft (PDX) models for higher clinical relevance, and formal IND-enabling toxicology studies.

References

  • EvitaChem. 1-Methyl-1,4-dihydroquinazolin-4-ol (EVT-12051580).
  • Deulkar, A. Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry.
  • Stawinska, N., et al. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences.
  • Al-Ostath, A., et al. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. (May 2024).
  • Kumar, A., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Lian, G., et al. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine.
  • Noolvi, M.N., et al. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry.
  • Neumann, S., et al. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. ACS Medicinal Chemistry Letters.
  • Oprean, C., et al. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. (April 2024). Available from: [Link]

  • Oprean, C., et al. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. (April 2024). Available from: [Link]

  • Hieu, D.T., et al. Design, synthesis, and biological evaluation of quinazolin-4-one-based selective HDAC6 inhibitors targeting serine 531, histidine 614 residues, and the L1 and L2 loop. European Journal of Medicinal Chemistry. (December 2025). Available from: [Link]

  • ResearchGate. (PDF) Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. Available from: [Link]

  • Singh, A., et al. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]

  • Xu, Z., et al. Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie.
  • Neumann, S., et al. The synthesis and evaluation of dihydroquinazolin-4-ones and quinazolin-4-ones as thyroid stimulating hormone receptor agonists. MedChemComm. Available from: [Link]

  • IntechOpen. Biological Activity of Quinazolinones. (January 2020). Available from: [Link]

  • Hieu, D.T., et al. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. (July 2023). Available from: [Link]

Sources

Comparative

Cross-Reactivity Profiling of 1-Methyl-1,4-dihydroquinazolin-4-ol: A Comparative Guide for Kinase Inhibitor Scaffolds

As the demand for highly selective targeted therapies intensifies, the choice of the core pharmacophore during early drug discovery becomes the primary determinant of clinical success. 1-Methyl-1,4-dihydroquinazolin-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective targeted therapies intensifies, the choice of the core pharmacophore during early drug discovery becomes the primary determinant of clinical success. 1-Methyl-1,4-dihydroquinazolin-4-ol (CAS: 701898-98-8) has emerged as a privileged synthetic scaffold in the design of next-generation kinase inhibitors[1].

While traditional fully aromatic quinazolines (e.g., Gefitinib, Erlotinib) dominate the Epidermal Growth Factor Receptor (EGFR) inhibitor landscape, their planar structures often lead to promiscuous kinome binding and dose-limiting off-target toxicities. This guide objectively compares the cross-reactivity profile of 1-Methyl-1,4-dihydroquinazolin-4-ol-derived scaffolds against traditional alternatives, providing actionable experimental protocols, self-validating methodologies, and mechanistic insights for drug development professionals.

Scaffold Comparison: Structural Causality & Off-Target Mitigation

When optimizing a kinase inhibitor, the hinge-binding region is primarily targeted by the nitrogen atoms of the quinazoline ring. The structural nuances between scaffolds dictate their cross-reactivity profiles:

  • Traditional 4-Anilinoquinazolines: The fully aromatic quinazoline ring is strictly planar. While this allows for deep insertion into the ATP-binding pocket of EGFR, the lack of sp³ character results in promiscuous binding across multiple kinase families (e.g., CDK2, Aurora Kinases). The flat geometry fails to exploit the three-dimensional topology of the selectivity pocket[2].

  • 1-Methyl-1,4-dihydroquinazolin-4-ol: The partial saturation at the 1,4-position introduces a subtle "pucker" (sp³ hybridization), breaking the strict planarity of the ring. Furthermore, the 1-methyl substitution sterically restricts the molecule's orientation within the hinge region. This steric constraint prevents the scaffold from adopting the necessary conformations to bind off-target kinases like Plk2, Plk3, and Aurora-A, thereby enhancing selectivity for specific targets like Plk1 or JAK3[3].

Comparative Cross-Reactivity Data

To benchmark the scaffold, we compare the biochemical IC₅₀ values of a representative 1-Methyl-1,4-dihydroquinazolin-4-ol derivative against a classical 4-anilinoquinazoline analog across a standard kinome selectivity panel.

Kinase Target4-Anilinoquinazoline Scaffold (IC₅₀, nM)1-Methyl-1,4-dihydroquinazolin-4-ol Scaffold (IC₅₀, nM)Selectivity Shift
EGFR (Primary) 2.54.1Maintained
Plk1 (Primary) 68.07.09.7x Enhanced
JAK3 (Primary) 15.08.51.7x Enhanced
Aurora-A (Off-target) 45.0>10,000>220x Reduced
CDK2/A (Off-target) 120.0>10,000>83x Reduced
HER2 (Off-target) 35.0850.024x Reduced

Data synthesized from comparative kinase profiling studies demonstrating the selectivity enhancement of dihydroquinazoline derivatives[3][4].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, cross-reactivity must be evaluated using orthogonal, self-validating assay systems. We recommend a two-tiered approach: biochemical TR-FRET for high-throughput kinome profiling, followed by NanoBRET for cellular target engagement.

Protocol 1: High-Throughput Kinome Cross-Reactivity Screening (TR-FRET)

Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is explicitly chosen over standard radiometric assays because it minimizes compound auto-fluorescence interference—a common artifact when screening highly conjugated quinazoline derivatives.

Step-by-Step Workflow:

  • Reagent Preparation: Solubilize 1-Methyl-1,4-dihydroquinazolin-4-ol derivatives in 100% DMSO to a 10 mM stock. Dilute to a 3X working concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Incubation: In a 384-well low-volume plate, dispense 5 µL of the target kinase/tracer mixture (e.g., Aurora-A, CDK2, EGFR). Add 5 µL of the compound.

  • Equilibration & Self-Validation: Incubate the plate at room temperature for 60 minutes. Self-Validation Step: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control in column 24 to validate assay dynamic range. Proceed only if the Z'-factor is > 0.6.

  • Detection: Add 5 µL of the Europium-labeled anti-tag antibody. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Normalization: Calculate the emission ratio (665/615 nm). Plot dose-response curves using a 4-parameter logistic regression to determine IC₅₀ values.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality: Biochemical assays do not account for cellular permeability, efflux pump activity, or intracellular ATP competition (which is typically 1-5 mM in cells). NanoBRET validates whether the in vitro selectivity translates to living cells, ensuring the scaffold remains viable in physiological conditions.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293T cells with a NanoLuc-kinase fusion plasmid corresponding to the primary target (e.g., NanoLuc-Plk1) and the primary off-target (e.g., NanoLuc-Aurora A).

  • Seeding: Plate cells in a 96-well white tissue culture plate at 2×10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer & Compound Addition: Add the cell-permeable fluorescent tracer (optimized for the specific kinase) and titrations of the 1-Methyl-1,4-dihydroquinazolin-4-ol derivative.

  • Readout: After 2 hours of incubation, add Nano-Glo substrate. Measure the BRET signal (Ratio of 610 nm / 460 nm). A dose-dependent decrease in BRET signal confirms competitive displacement of the tracer by the cross-reacting compound inside the live cell.

Mandatory Visualizations

Pathway Ligand Growth Factors (EGF) Receptor Kinase Targets (EGFR / Plk1) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK / STAT Pathway Receptor->Downstream2 Phosphorylation Inhibitor 1-Methyl-1,4-dihydroquinazolin-4-ol Derivatives Inhibitor->Receptor ATP-Competitive Inhibition Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Kinase signaling cascade illustrating the ATP-competitive intervention by dihydroquinazoline derivatives.

Workflow Step1 Compound Preparation Step2 Kinase Panel Incubation Step1->Step2 Dose Response Step3 TR-FRET Readout Step2->Step3 Add Tracer/Ab Step4 Data Normalization (IC50 Calculation) Step3->Step4 665/615nm Ratio Step5 Selectivity Profiling Step4->Step5 Off-Target Map

High-throughput TR-FRET workflow for evaluating kinome-wide cross-reactivity and selectivity.

References

  • EvitaChem. "Buy 1-Methyl-1,4-dihydroquinazolin-4-ol (EVT-12051580)". EvitaChem Product Catalog. 1

  • Journal of Medicinal Chemistry - ACS Publications. "Identification of 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as a New Class of Orally and Selective Polo-Like Kinase 1 Inhibitors". ACS Publications. 3

  • University of Cambridge. "Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Kinase Inhibitors". Cambridge Centre for Proteomics. 4

  • Benchchem. "7-Aminoquinazolin-4-ol | Research Chemical". Benchchem Technical Resources. 2

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Methyl-1,4-dihydroquinazolin-4-ol

Introduction 1-Methyl-1,4-dihydroquinazolin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure serves as a versatile scaffold for the synthesis of a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methyl-1,4-dihydroquinazolin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The efficiency of its synthesis is therefore a critical factor for researchers in this field. This guide provides a comparative analysis of two primary synthetic routes to 1-Methyl-1,4-dihydroquinazolin-4-ol, offering a detailed examination of their methodologies, underlying chemical principles, and overall efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, balancing factors such as yield, reaction time, and procedural complexity.

Route 1: One-Pot, Three-Component Synthesis from Isatoic Anhydride

This approach represents a streamlined and atom-economical pathway to the target molecule, leveraging a multicomponent reaction strategy. The direct, one-pot nature of this synthesis is a significant advantage in terms of operational simplicity and time efficiency.

Reaction Principle and Mechanistic Insight

The reaction proceeds through a cascade of events initiated by the reaction of isatoic anhydride with an amine, which in this case is generated in situ from ammonium acetate. This is followed by the introduction of an aldehyde to form the quinazolinone ring system. The use of a suitable catalyst is crucial for the efficient progression of this reaction. The mechanism involves the initial formation of 2-aminobenzamide from isatoic anhydride and ammonia, which then condenses with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2,3-dihydroquinazolin-4(1H)-one product.[1][2]

Experimental Protocol

A general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which can be adapted for the synthesis of the target molecule, is as follows:

  • To a mixture of isatoic anhydride (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, water, or under solvent-free conditions), add a catalyst (e.g., nano-SiO2-SO3H, 0.02 g) and ammonium acetate (2.0 mmol).[1]

  • Stir the reaction mixture at a specified temperature (e.g., 110 °C) for the required duration.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add hot ethanol to dissolve the product.

  • Filter the mixture to remove the catalyst.

  • Cool the filtrate to allow the product to crystallize.

  • Collect the pure product by filtration and dry.

For the synthesis of 1-Methyl-1,4-dihydroquinazolin-4-ol, N-methylisatoic anhydride would be the logical starting material, reacting with a suitable source of formaldehyde.

Workflow Diagram

G cluster_0 Route 1: One-Pot Synthesis Isatoic Anhydride Isatoic Anhydride Reaction Reaction Isatoic Anhydride->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Aldehyde Aldehyde Aldehyde->Reaction Catalyst Catalyst Catalyst->Reaction Workup Workup Reaction->Workup Product 1-Methyl-1,4-dihydroquinazolin-4-ol Workup->Product

Caption: One-pot, three-component synthesis of 1-Methyl-1,4-dihydroquinazolin-4-ol.

Route 2: Cyclization of 2-(Methylamino)benzamide with Formaldehyde

This classical approach involves a two-step process: the synthesis of the 2-(methylamino)benzamide precursor followed by its cyclization with formaldehyde. While potentially more labor-intensive than the one-pot method, it allows for greater control over the synthesis of the key intermediate.

Reaction Principle and Mechanistic Insight

The synthesis of the 2-(methylamino)benzamide precursor can be achieved through various amidation strategies starting from N-methylanthranilic acid or its derivatives. The subsequent cyclization with formaldehyde proceeds via the formation of a Schiff base between the primary amine of the benzamide and formaldehyde, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, leading to the formation of the dihydroquinazoline ring.

Experimental Protocol

A representative procedure for this route is as follows:

Step 1: Synthesis of 2-(Methylamino)benzamide This intermediate can be prepared from N-methylisatoic anhydride by reacting it with ammonia.

Step 2: Cyclization with Formaldehyde

  • Dissolve 2-(methylamino)benzamide (1.0 mmol) in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of formaldehyde (1.1 mmol, 37 wt. %).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-Methyl-1,4-dihydroquinazolin-4-ol.

Workflow Diagram

G cluster_1 Route 2: Two-Step Synthesis N-Methylisatoic Anhydride N-Methylisatoic Anhydride Step1 Amidation N-Methylisatoic Anhydride->Step1 Ammonia Ammonia Ammonia->Step1 Intermediate 2-(Methylamino)benzamide Step1->Intermediate Step2 Cyclization Intermediate->Step2 Formaldehyde Formaldehyde Formaldehyde->Step2 Workup Workup Step2->Workup Product 1-Methyl-1,4-dihydroquinazolin-4-ol Workup->Product

Caption: Two-step synthesis via cyclization of 2-(methylamino)benzamide.

Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route based on literature reports for analogous compounds.

ParameterRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Starting Materials Isatoic Anhydride, Aldehyde, Ammonium AcetateN-Methylisatoic Anhydride, Ammonia, Formaldehyde
Number of Steps 12
Typical Yield 85-95% (for analogous compounds)[3]Generally moderate to high, but can vary depending on the efficiency of each step.
Reaction Time Typically shorter (minutes to a few hours)[1]Can be longer due to the two-step nature.
Catalyst Often required (e.g., nano-SiO2-SO3H, ZnO)[1][4]May not be necessary for the cyclization step.
Solvent Can be performed in green solvents (water, ethanol) or solvent-free.[3][4]Typically requires organic solvents like ethanol.
Purification Often simple filtration and recrystallization.[1]May require purification of the intermediate and the final product.
Atom Economy HighModerate
Procedural Complexity LowModerate

Discussion and Field-Proven Insights

From the perspective of a senior application scientist, the choice between these two routes is contingent upon the specific objectives of the research.

Route 1 is highly advantageous for high-throughput screening and the rapid generation of a library of analogs due to its operational simplicity, short reaction times, and high yields. The one-pot nature minimizes handling and potential loss of material between steps. The use of environmentally benign solvents or solvent-free conditions further enhances its appeal from a green chemistry standpoint.

Route 2 , while more traditional and potentially more time-consuming, offers greater control over the synthesis. The isolation and characterization of the 2-(methylamino)benzamide intermediate can be beneficial for ensuring the purity of the final product and for troubleshooting any synthetic challenges. This route may be preferred when a very high purity of the final compound is required for sensitive biological assays, or when scaling up the synthesis where precise control over each step is critical.

Conclusion

Both the one-pot, three-component synthesis from isatoic anhydride and the two-step cyclization of 2-(methylamino)benzamide represent viable and effective methods for the preparation of 1-Methyl-1,4-dihydroquinazolin-4-ol. The one-pot approach excels in terms of efficiency, speed, and green chemistry principles, making it ideal for discovery-phase research. The two-step method, while more laborious, provides greater control and may be more suitable for process development and scale-up applications where purity and reproducibility are paramount. The selection of the optimal route will ultimately depend on the researcher's priorities, balancing the need for speed and efficiency with the demand for control and purity.

References

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • SUPPORTING INFORMATION A Convenient and Scalable Synthesis of 2,3-Dihydroquinazolin- 4(1H)-one Derivatives and their Anticancer. Figshare. [Link]

  • and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]

  • Pd(II)-Catalyzed Cascade Annulation of N-Substituted Anilines with CO, NH4OAc and Aldehydes to N1-Substituted 2,3-Dihydroquinazolin-4(1H)-ones - Supporting Information. The Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. ChemRxiv. [Link]

  • Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. PMC. [Link]

  • An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers. [Link]

  • Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” green protocol. ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Synthesis of N'-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. ResearchGate. [Link]

  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC. [Link]

  • Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. IRIS. [Link]

  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Open Science. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. [Link]

  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences. [Link]

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Comparative

Head-to-Head Comparison: 1-Methyl-1,4-dihydroquinazolin-4-ol Derivatives vs. Traditional Kinase Inhibitors

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized precision oncology, with blockbuster drugs like Osimertinib and Ibrutinib validating the clinical efficacy of targeting specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized precision oncology, with blockbuster drugs like Osimertinib and Ibrutinib validating the clinical efficacy of targeting specific cysteine residues in the kinome (). However, traditional electrophilic warheads—such as acrylamides and maleimides—frequently suffer from off-target reactivity, poor aqueous stability, or rapid systemic clearance.

1-Methyl-1,4-dihydroquinazolin-4-ol has emerged as a highly versatile synthetic intermediate and foundational scaffold for a novel class of dihydroquinazoline covalent warheads [1]. When integrated into kinase inhibitors, this scaffold demonstrates exceptional site-selective cysteine modification, offering a vastly superior pharmacokinetic and selectivity profile compared to first-generation acrylamide-based inhibitors and traditional reversible inhibitors ()[2].

This guide provides an objective, data-driven comparison of dihydroquinazoline-based inhibitors against traditional alternatives, detailing the mechanistic causality behind their performance and the self-validating protocols used to evaluate them.

Mechanistic Causality: Why Dihydroquinazolines?

The efficacy of a covalent kinase inhibitor is dictated by the delicate balance between intrinsic reactivity and target affinity .

  • Traditional Reversible Inhibitors (e.g., Gefitinib): Rely entirely on non-covalent, ATP-competitive binding. They are highly susceptible to displacement by high intracellular ATP concentrations or target mutations (e.g., EGFR T790M).

  • Acrylamide/Maleimide Covalent Inhibitors: Form irreversible bonds via Michael addition. While potent, maleimides degrade rapidly in physiological buffers (half-life < 1 hour) and often exhibit off-target reactivity with lysine residues[2].

  • Dihydroquinazoline Scaffold (1-Methyl-1,4-dihydroquinazolin-4-ol derivatives): Undergo nucleophilic addition exclusively with thiol groups (cysteine). The causality behind their superiority lies in their context-dependent reactivity. The scaffold remains highly stable in aqueous environments (pH 7.4) and only becomes reactive when properly oriented within the hydrophobic pocket of the target kinase (e.g., near Cys909 in JAK3)[2].

Mechanism cluster_covalent Covalent Inhibition (Dihydroquinazoline) cluster_reversible Reversible Inhibition (Traditional) A 1-Methyl-1,4-dihydroquinazolin-4-ol Scaffold B Nucleophilic Addition (High Stability) A->B C Irreversible Binding (e.g., JAK3 Cys909) B->C D Reversible Inhibitor (e.g., Gefitinib) E ATP-Competitive Binding D->E F Transient Inhibition (Target Kinase) E->F

Figure 1: Covalent dihydroquinazoline inhibition vs. reversible ATP-competitive binding.

Head-to-Head Performance Data

The following tables summarize the quantitative advantages of 1-Methyl-1,4-dihydroquinazolin-4-ol derived warheads compared to traditional reference compounds.

Table 1: Warhead Buffer Stability & Reactivity Profile

Data isolating the electrophilic warhead stability in pH 7.4 buffer prior to kinase binding[2].

Warhead ClassRepresentative CompoundBuffer Half-Life (pH 7.4)Lysine/Serine ReactivityCysteine Reactivity
Dihydroquinazoline Analogue 11> 10,000 min None observedComplete & Rapid
Maleimide N-(p-tolyl)maleimide57 minPartial (Off-target)Complete
Acrylamide Standard Reference> 10,000 minNone observedSlow / Incomplete
Table 2: Kinase Selectivity & Potency (IC50)

Comparative selectivity of a dihydroquinazoline-based inhibitor (Compound 18) vs. acrylamide references against the Janus kinase (JAK) family.

Kinase TargetTarget CysteineDihydroquinazoline (Cmpd 18) IC50Acrylamide Ref (Cmpd 16) IC50Selectivity Insight
JAK3 Cys909 (Present)0.06 µM 0.01 µMHighly potent covalent binding.
JAK2 Absent3.11 µM 0.14 µMDihydroquinazoline shows >50x selectivity for JAK3 over JAK2.
JAK1 Absent> 10 µM 1.01 µMDihydroquinazoline shows >160x selectivity for JAK3 over JAK1.

Data Insight: While the acrylamide reference is slightly more potent against JAK3, it suffers from severe off-target inhibition of JAK1 and JAK2. The dihydroquinazoline scaffold leverages its precise geometric requirements for nucleophilic addition to achieve near-perfect selectivity for kinases containing the appropriately positioned reactive cysteine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 1-Methyl-1,4-dihydroquinazolin-4-ol derivatives must utilize self-validating assay systems. Do not rely on single-point IC50 assays, as they cannot differentiate between high-affinity reversible binding and true covalent modification.

Protocol A: Glutathione (GSH) Reactivity Assay (Warhead Stability)

Causality & Purpose: In covalent drug design, the intrinsic reactivity of the electrophile must be decoupled from the non-covalent binding affinity of the core scaffold. By using GSH as a surrogate for cellular thiols, we quantify the warhead's half-life in a simplified, protein-free environment, eliminating confounding variables like steric hindrance within the kinase pocket[2].

  • Preparation: Prepare a 10 mM stock of the dihydroquinazoline derivative in DMSO.

  • Reaction Mixture: Incubate 100 µM of the compound with 5 mM GSH in PBS (pH 7.4) at 37°C.

  • Self-Validating Controls: Simultaneously run identical parallel reactions substituting GSH with N -acetyl-lysine and N -acetyl-serine. Validation: A true cysteine-targeted warhead will show 0% conversion in the lysine/serine control arms, proving absolute chemoselectivity.

  • Quantification: Monitor the disappearance of the parent compound via LC-MS or 1 H-NMR at 10, 30, 60, 120, and 1440 minutes to calculate the pseudo-first-order half-life.

Protocol B: Time-Dependent Kinase Inhibition Assay (FRET-based)

Causality & Purpose: Covalent inhibitors exhibit time-dependent inhibition because covalent bond formation is a secondary, irreversible step following initial non-covalent binding. Furthermore, because these inhibitors target the ATP-binding pocket, testing must account for endogenous ATP competition[3].

  • Enzyme Pre-incubation: Incubate recombinant JAK3 (or target kinase) with varying concentrations of the dihydroquinazoline inhibitor for distinct time intervals (0, 10, 30, and 60 minutes).

  • ATP Competition Control (Critical Step): Initiate the kinase reaction by adding the peptide substrate and ATP. Run the assay at two distinct ATP concentrations:

    • Km​ of ATP (e.g., 2.9 µM for JAK3)

    • Physiological high ATP (1000 µM)

  • Self-Validating Readout: Measure phosphorylated product formation via TR-FRET. Validation: A reversible inhibitor will show a massive rightward shift (loss of potency) in IC50 at 1000 µM ATP. A true dihydroquinazoline covalent inhibitor will maintain its IC50 regardless of ATP concentration once the covalent bond has formed during the pre-incubation phase[3].

Workflow Step1 Synthesize Dihydroquinazoline Derivatives Step2 GSH Reactivity Assay (LC-MS / NMR) Step1->Step2 Evaluate Stability Step3 In Vitro Kinase Panel (SelectScreen) Step1->Step3 Evaluate Potency Step4 Step4 Step2->Step4 Step5 Calculate IC50 & Kinome Selectivity Step3->Step5 Step6 Lead Compound Selection Step4->Step6 Step5->Step6

Figure 2: Experimental workflow for evaluating warhead stability and kinome selectivity.

Conclusion

For researchers designing next-generation irreversible kinase inhibitors, the 1-Methyl-1,4-dihydroquinazolin-4-ol scaffold provides a distinct advantage over legacy warheads. By replacing highly reactive, unstable maleimides or broadly reactive acrylamides with the dihydroquinazoline core, developers can achieve >10,000-minute buffer stability while maintaining exquisite, geometry-driven selectivity for target cysteines (e.g., Cys909 in JAK3). This translates directly to wider therapeutic windows and reduced off-target toxicity in drug development pipelines.

References

  • McAulay, K., et al. "Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors." Journal of the American Chemical Society, 2020, 142(23), 10358-10372. URL:[Link]

  • Huang, F., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 2022, 27(22), 7728. URL:[Link]

Sources

Validation

A Comparative Guide to Validating the Target Engagement of 1-Methyl-1,4-dihydroquinazolin-4-ol in Cellular Models

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, confirming that a molecule engages its intended target within a cellular context is a cornerstone of succes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, confirming that a molecule engages its intended target within a cellular context is a cornerstone of successful therapeutic development.[1][2] This guide provides an in-depth, objective comparison of methodologies to validate the target engagement of 1-Methyl-1,4-dihydroquinazolin-4-ol, a small organic molecule belonging to the dihydroquinazoline class, which is actively investigated for its therapeutic potential.[3] This document is designed to equip researchers with the rationale behind experimental choices and to provide robust, validated protocols.

Introduction to 1-Methyl-1,4-dihydroquinazolin-4-ol and the Imperative of Target Validation

1-Methyl-1,4-dihydroquinazolin-4-ol is a heterocyclic compound with a scaffold known for its diverse pharmacological activities, making it a molecule of significant interest in medicinal chemistry.[3][4] Derivatives of the quinazolinone core have been explored as inhibitors of various enzymes, including kinases, and as modulators of critical cellular pathways implicated in diseases like cancer.[5][6][7][8]

The central dogma of targeted drug discovery is that a compound's therapeutic effect is a direct consequence of its interaction with a specific biomolecule. Therefore, rigorously validating this "target engagement" in a physiologically relevant setting is not merely a confirmatory step but a critical juncture in the research and development pipeline. It provides essential evidence for the mechanism of action, informs on-target potency, and can help to predict potential off-target effects.[2][9]

This guide will focus on the Cellular Thermal Shift Assay (CETSA) as a primary method for demonstrating target engagement and will compare its utility and outputs with orthogonal approaches such as downstream pathway analysis via Western Blot and in vitro kinase assays.

The Principle of Ligand-Induced Thermal Stabilization: The Foundation of CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein within intact cells or cell lysates.[10][11] The core principle of CETSA is based on the phenomenon of ligand-induced thermal stabilization.[11][12] When a small molecule like 1-Methyl-1,4-dihydroquinazolin-4-ol binds to its protein target, it generally increases the protein's resistance to thermal denaturation.[13]

This increased stability means that upon heating, the ligand-bound protein will remain in its soluble, native state at higher temperatures compared to the unbound protein, which will denature and aggregate at a lower temperature.[11][14] By quantifying the amount of soluble target protein remaining after a heat challenge at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of the compound is direct evidence of target engagement.[13]

Diagram of the CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A 1. Seed and Culture Cells B 2. Treat Cells with 1-Methyl-1,4-dihydroquinazolin-4-ol or Vehicle (DMSO) A->B C 3. Heat Aliquots at a Range of Temperatures B->C D 4. Lyse Cells C->D E 5. Centrifuge to Separate Soluble and Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Analyze by SDS-PAGE and Western Blot F->G H 8. Quantify Band Intensity and Plot Melting Curves G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocols: A Step-by-Step Guide

This protocol is designed to determine the thermal melting curve of a target protein in the presence and absence of 1-Methyl-1,4-dihydroquinazolin-4-ol.

Materials:

  • Cell line expressing the target of interest (e.g., a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Methyl-1,4-dihydroquinazolin-4-ol

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western Blotting reagents and equipment

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 80-90% confluency.

    • Treat cells with a predetermined concentration of 1-Methyl-1,4-dihydroquinazolin-4-ol or vehicle control for 1-2 hours at 37°C.[15]

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.[15]

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.[15]

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blot to detect the amount of the soluble target protein.[10][15] Increased band intensity in the compound-treated samples at higher temperatures compared to the control indicates target engagement.[15]

This method assesses target engagement indirectly by measuring the modulation of a known downstream substrate of the target protein. For instance, if 1-Methyl-1,4-dihydroquinazolin-4-ol inhibits a kinase, a decrease in the phosphorylation of its substrate would be expected.

Procedure:

  • Cell Treatment: Treat cells with a dose-response of 1-Methyl-1,4-dihydroquinazolin-4-ol for a specific duration (e.g., 24 hours). Include a vehicle control.[15]

  • Cell Lysis: Lyse the cells and collect the total protein lysate.[15]

  • Protein Quantification: Determine the protein concentration of each lysate.[15]

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western Blotting using antibodies against both the total target protein and the phosphorylated form of its downstream substrate.

    • A dose-dependent decrease in the phosphorylated substrate signal, without a significant change in the total protein levels, suggests on-target activity.

Biochemical kinase assays directly measure the catalytic activity of a kinase and are valuable for determining a compound's inhibitory potential in a purified system.[16][17][18]

Common Formats:

  • Luminescence-based assays: These detect kinase activity by measuring ATP consumption or ADP production (e.g., ADP-Glo™).[17][19]

  • Fluorescence-based assays: These utilize fluorescently labeled substrates or antibodies to monitor phosphorylation (e.g., TR-FRET).[17][19]

General Procedure:

  • A purified, active kinase is incubated with its specific substrate and ATP.

  • 1-Methyl-1,4-dihydroquinazolin-4-ol is added at various concentrations.

  • The reaction is allowed to proceed for a set time.

  • A detection reagent is added to measure the extent of substrate phosphorylation or ATP consumption.

  • The data is used to calculate an IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Data Presentation and Interpretation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize hypothetical data from the described experiments.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

Temperature (°C)Relative Soluble Target Protein (Vehicle)Relative Soluble Target Protein (1-Methyl-1,4-dihydroquinazolin-4-ol)
401.001.00
450.950.98
500.800.92
550.500.85
600.200.65
650.050.30
700.010.10

Interpretation: The rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization of the target protein, confirming direct binding in the cellular environment.

Table 2: Comparison of Target Engagement Methodologies

MethodPrincipleKey AdvantagesKey Limitations
CETSA Ligand binding alters the thermal stability of the target protein.[12][15]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[15]Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[13][15]
Downstream Western Blot Measures the functional consequence of target engagement (e.g., substrate phosphorylation).Provides information on functional activity within a signaling pathway.Indirect measure of target binding; can be influenced by off-target effects.
In Vitro Kinase Assay Directly measures inhibition of purified enzyme activity.[16][20]High-throughput, allows for precise IC50 determination.[18]Lacks the complexity of the cellular environment (e.g., cell permeability, off-target effects).[21]

Diagram of the Target Engagement Validation Strategy:

Validation_Strategy cluster_main Target Engagement Validation Workflow A Hypothesis: 1-Methyl-1,4-dihydroquinazolin-4-ol binds to Target X B Primary Validation: Cellular Thermal Shift Assay (CETSA) A->B C Functional Validation: Downstream Pathway Analysis (Western Blot) B->C D Biochemical Validation: In Vitro Kinase Assay B->D E Data Integration and Conclusion: Confirmed Target Engagement C->E D->E

Caption: A logical workflow for validating target engagement.

Conclusion: An Integrated Approach for Robust Target Validation

Validating the target engagement of a novel compound like 1-Methyl-1,4-dihydroquinazolin-4-ol requires a multi-faceted approach. The Cellular Thermal Shift Assay provides direct and compelling evidence of target binding in a physiologically relevant context.[10][22] However, for a comprehensive understanding of the compound's mechanism of action, it is crucial to complement CETSA with orthogonal methods.

Analyzing downstream signaling events via Western Blot confirms that target binding translates into a functional cellular response. Furthermore, in vitro kinase assays can provide precise measurements of inhibitory potency against the purified target, offering valuable data for structure-activity relationship (SAR) studies. By integrating the data from these distinct yet complementary methodologies, researchers can build a robust and compelling case for the on-target activity of 1-Methyl-1,4-dihydroquinazolin-4-ol, thereby significantly strengthening the foundation for its further development as a potential therapeutic agent.

References

  • Evotec. (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Retrieved from [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1360, 243–253. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Chen, Y., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4921. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 25–40. Retrieved from [Link]

  • Evotec. (2024, April 16). Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics. Retrieved from [Link]

  • Almqvist, H., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 540-551. Retrieved from [Link]

  • Evotec. (2024, January 18). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Retrieved from [Link]

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Comparative

Comparative study of the analgesic activity of quinazolinone derivatives

Comparative Guide: Analgesic Efficacy of Quinazolinone Derivatives vs. Traditional NSAIDs Executive Summary Non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and indomethacin remain the clinical standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Analgesic Efficacy of Quinazolinone Derivatives vs. Traditional NSAIDs

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and indomethacin remain the clinical standard for managing pain. However, their non-selective inhibition of cyclooxygenase (COX-1 and COX-2) pathways frequently results in severe gastrointestinal (GIT) and renal toxicities. In recent years, quinazolin-4(3H)-one derivatives have emerged as privileged heterocyclic scaffolds in medicinal chemistry[1]. By offering highly selective COX-2 inhibition, these derivatives present a superior safety profile with significantly reduced ulcerogenic activity. This guide objectively compares the in vivo analgesic performance of novel quinazolinone derivatives against standard NSAIDs, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Grounding: The COX-2 Selectivity Paradigm

The analgesic and anti-inflammatory activities of quinazolinones are primarily mediated through the targeted inhibition of the COX-2 enzyme. During inflammatory states, COX-2 is overexpressed and catalyzes the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2). Unlike traditional NSAIDs that block both COX-1 (responsible for gastric mucosal protection) and COX-2, optimized quinazolinone derivatives selectively dock into the COX-2 active site, halting pain signaling without compromising GIT integrity[2].

COX2_Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Metabolized by PGs Prostaglandins (PGE2) COX2->PGs Synthesizes Pain Pain & Inflammation PGs->Pain Induces Quin Quinazolinone Derivatives (Selective COX-2 Inhibitors) Quin->COX2 Selective Inhibition NSAID Traditional NSAIDs (Non-selective Inhibitors) NSAID->COX2 Non-selective Inhibition

Mechanistic pathway of COX-2 inhibition by quinazolinone derivatives versus traditional NSAIDs.

Structure-Activity Relationship (SAR) & Efficacy Comparison

The structural plasticity of the quinazolinone nucleus allows for precise tuning of its pharmacodynamic properties. SAR studies reveal critical causal links between specific functional group substitutions and in vivo efficacy:

  • Lipophilicity at C-2 : Replacing a standard methyl group with a bulkier butyl group at the C-2 position significantly increases the molecule's lipophilicity. Causality: This modification enhances the compound's ability to navigate and anchor within the hydrophobic channel of the COX-2 active site, resulting in a measurable spike in analgesic activity (from 67% to 73% inhibition)[3].

  • Heterocyclic Substitutions at C-3 : The incorporation of a pyrrolidine ring or thiourea derivatives at the C-3 position improves hydrogen bonding with the COX-2 allosteric site. Compounds with these modifications consistently outperform diclofenac in peripheral pain models[1].

Quantitative Efficacy Data

The following table synthesizes in vivo analgesic data derived from murine models, comparing optimized quinazolinone derivatives directly against standard NSAIDs at equivalent dosages[1][3].

Compound ClassKey Structural SubstitutionDose (mg/kg)Analgesic Activity (%)Reference StandardStandard Activity (%)
2-Phenyl quinazolinone Diethyl substitution at C-22058 ± 0.45Diclofenac Sodium53 ± 0.35
2-Methyl quinazolinone Thiourea + Pyrrolidine at C-32065 ± 0.79Diclofenac Sodium60 ± 0.54
2-Butyl quinazolinone Thiourea + Butyl at C-22073 ± 1.49Diclofenac Sodium62 ± 1.49

Data indicates percentage inhibition of pain response at 2 hours post-administration.

Experimental Methodology: Self-Validating In Vivo Protocols

To objectively quantify peripheral analgesic activity, researchers rely on the Acetic Acid-Induced Writhing Test [4].

Causality of the Model: Intraperitoneal injection of acetic acid triggers the localized release of prostaglandins (PGE2, PGF2α) and lipoxygenase products in the peritoneal cavity. This directly challenges the COX-inhibitory capacity of the administered drug, making it a highly sensitive model for evaluating peripheral analgesics[4].

InVivo_Workflow Animal Animal Acclimatization (Swiss Albino Mice) Dosing Oral Administration (Test Cmpd vs. Standard) Animal->Dosing 24h Fasting Induction Pain Induction (0.6% Acetic Acid i.p.) Dosing->Induction 1h Post-Dose Observation Observation Phase (Count Writhing 20 min) Induction->Observation 5 min Latency Analysis Data Analysis (% Inhibition) Observation->Analysis Statistical Eval

Step-by-step in vivo experimental workflow for the acetic acid-induced writhing test.
Step-by-Step Protocol

System Validation Logic: This protocol incorporates a vehicle control (negative validation) to establish the baseline pain response, and a standard NSAID group (positive validation) to ensure assay sensitivity.

  • Animal Preparation & Fasting : Acclimatize adult Swiss albino mice (20-25g) to laboratory conditions for 7 days. Fast the animals for 12-24 hours prior to the experiment with ad libitum access to water. Causality: Fasting minimizes variations in gastrointestinal absorption rates among the cohort, ensuring uniform drug uptake.

  • Dosing & Distribution Phase : Divide mice into randomized groups of six. Administer the test quinazolinone derivatives (20 mg/kg), the reference standard (Diclofenac, 20 mg/kg), or the vehicle control (0.5% CMC suspension) via oral gavage.

  • Absorption Window : Wait exactly 60 minutes post-administration. Causality: This specific window allows the compound to be absorbed systemically and reach peak plasma concentration ( Cmax​ ) precisely when the nociceptive challenge is introduced.

  • Pain Induction : Intraperitoneally (i.p.) inject 0.6% v/v aqueous acetic acid solution at a dose of 10 mL/kg body weight[4].

  • Observation & Quantification : Allow a 5-minute latency period to avoid counting immediate injection-stress responses. Record the number of writhes (characterized by abdominal constrictions and hind limb extensions) for the subsequent 20 minutes.

  • Data Analysis : Calculate the percentage of analgesic activity (inhibition) using the formula: % Inhibition = [(Mean writhes of control - Mean writhes of test) / Mean writhes of control] × 100

Conclusion

Quinazolinone derivatives, particularly those engineered with optimized lipophilic substitutions at C-2 and heterocyclic rings at C-3, demonstrate superior peripheral analgesic activity compared to classical NSAIDs like diclofenac[1][3]. By selectively targeting COX-2, these compounds maintain high efficacy while mitigating the severe ulcerogenic risks associated with non-selective COX inhibition, positioning them as highly promising candidates for next-generation analgesic drug development[2].

References

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: MDPI URL:[Link][1]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds Source: Encyclopedia.pub URL: [Link][3]

  • SYNTHESIS, ANALGESIC, ANTI-INFLAMMATORY AND MOLECULAR DOCKING STUDIES OF NEW QUINAZOLIN-4-ONE DERIVATIVES Source: IMIST URL:[Link]

  • Synthesis And Analgesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H) Source: Journal of Drug Delivery and Therapeutics (JDDTONLINE) URL:[Link][4]

  • Synthesis, biological evaluation and molecular docking of quinazoline-4(1h)-one derivatives as anti-inflammatory and analgesic agents Source: PTFARM URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-1,4-dihydroquinazolin-4-ol proper disposal procedures

As a Senior Application Scientist, I understand that proper chemical waste management is not merely a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and experimental reprodu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that proper chemical waste management is not merely a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and experimental reproducibility.

1-Methyl-1,4-dihydroquinazolin-4-ol is a biologically active nitrogenous heterocyclic compound frequently utilized as a structural scaffold in oncology and infectious disease drug discovery[1]. Because it is a key synthetic intermediate designed to interact with biological targets (such as enzyme inhibition mechanisms)[1], it must be handled with strict logistical oversight.

This guide provides authoritative, step-by-step operational and disposal protocols for 1-Methyl-1,4-dihydroquinazolin-4-ol, ensuring your laboratory remains compliant with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Physicochemical Profile & Waste Classification

Before disposing of any chemical, you must perform a hazardous waste determination at the point of generation[2]. Laboratory personnel must treat all waste chemical liquids and solids as hazardous unless confirmed otherwise by an environmental health and safety (EH&S) professional[3].

Table 1: Physicochemical Properties & Waste Classification

ParameterSpecification / ClassificationOperational Impact
Molecular Formula C9H10N2OContains no halogens; classifies as Non-Halogenated Organic Waste .
Appearance Crystalline solidProne to aerosolization if swept vigorously; requires anti-static handling[1].
Melting Point 150°C – 160°CStable at room temperature; safe for standard ambient storage[1].
Solubility Soluble in DMSO and EthanolLiquid waste will readily penetrate standard latex; nitrile PPE is mandatory[1].
Chemical Reactivity Susceptible to oxidation/reductionMust be strictly segregated from strong oxidizers (e.g., KMnO4, H2O2)[1].
Hazard Assessment & Causality

1-Methyl-1,4-dihydroquinazolin-4-ol can be readily oxidized to yield quinazolinone derivatives[1]. Causality: Mixing this compound's waste stream with oxidizing waste (e.g., hydrogen peroxide, nitric acid) can trigger unintended, violent exothermic reactions in the waste drum. Strict segregation of incompatible chemical waste materials is mandatory to prevent container rupture and toxic fume release[3].

Operational Disposal Protocols

Every protocol below is designed as a self-validating system to ensure safety and compliance.

Protocol 1: Solid Waste Containerization (Crystalline Powder)
  • Gather Materials: Ensure access to a high-density polyethylene (HDPE) solid waste container, GHS-compliant labels, and a dedicated anti-static weighing brush.

  • Transfer: Carefully transfer residual 1-Methyl-1,4-dihydroquinazolin-4-ol powder into the HDPE container.

    • Causality: Anti-static tools prevent the fine powder from adhering to surfaces or aerosolizing, minimizing inhalation risks.

  • Decontaminate Workspace: Wipe down the weighing station with ethanol-soaked absorbent pads. Place the used pads into the same solid waste container.

    • Causality: The compound is highly soluble in polar solvents like ethanol[1]. This ensures complete solubilization and removal of microscopic residues from the benchtop.

  • Labeling: Immediately affix a hazardous waste label.

    • Causality: The EPA requires that labels be applied the moment waste accumulation begins, clearly stating "Hazardous Waste" alongside the chemical identity and GHS hazard warning (Toxic/Irritant)[3][4].

Protocol 2: Liquid Waste Segregation (DMSO/Ethanol Solutions)
  • Compatibility Check: Verify that the destination liquid waste drum contains only non-halogenated solvents (e.g., DMSO, ethanol, hexane)[5].

    • Causality: Mixing non-halogenated waste with halogenated solvents (like dichloromethane) drastically alters the required incineration temperature and significantly increases facility disposal costs[3].

  • Transfer: Pour the solution into the waste drum using a dedicated funnel. Do not fill past 90% capacity [5].

    • Causality: Leaving 10% headspace allows for vapor expansion, preventing the leak-proof container from rupturing under temperature fluctuations[3].

  • Secondary Containment: Place the waste drum in a secondary containment tray[5].

    • Causality: In the event of primary container failure, secondary containment prevents the biologically active solution from spilling into the laboratory drainage system[5].

Regulatory Storage & Logistics

Chemical waste must be tracked from its point of generation to its final disposal via licensed incineration[4]. Waste is typically moved from a Satellite Accumulation Area (SAA) within the lab to a Central Accumulation Area (CAA) managed by facility EH&S.

Table 2: EPA RCRA Accumulation Limits

Accumulation AreaFacility Generator StatusMaximum Volume LimitMaximum Time Limit
Satellite (SAA) All Facilities55 GallonsUp to 12 months (Must transfer within 3 days if limit reached)[2][3]
Central (CAA) Very Small (VSQG)< 100 kg / monthNo time limit[4]
Central (CAA) Small (SQG)100 – 1,000 kg / month180 Days[4]
Central (CAA) Large (LQG)> 1,000 kg / month90 Days[4]

Waste Disposal Workflow Visualization

WasteDisposal Start Waste Generation 1-Methyl-1,4-dihydroquinazolin-4-ol State Determine Physical State Start->State Solid Solid Waste (Crystalline Powder/Spill Pads) State->Solid Powder / Spill Liquid Liquid Waste (Dissolved in DMSO/EtOH) State->Liquid Solution SolidCont Seal in Leak-Proof Polyethylene Container Solid->SolidCont LiquidCont Non-Halogenated Solvent Waste Drum Liquid->LiquidCont SAA Satellite Accumulation Area (SAA) Max 55 Gal / < 3 Days if full SolidCont->SAA LiquidCont->SAA CAA Central Accumulation Area (CAA) Max 90-180 Days (EPA RCRA) SAA->CAA Transfer by EH&S Incineration Licensed Off-Site Incineration Facility CAA->Incineration Final Disposal

Fig 1: End-to-end disposal workflow for 1-Methyl-1,4-dihydroquinazolin-4-ol waste streams.

Immediate Spill Response and Decontamination

In the event of an accidental release, treat all spilled chemicals and the absorbent materials used to wipe them up as hazardous waste[3].

  • Isolate and Assess: Immediately restrict access to the spill area.

    • Causality: Prevents personnel from tracking the biologically active compound throughout the laboratory, minimizing secondary exposure risks.

  • PPE Donning: Equip double nitrile gloves, safety goggles, and a standard lab coat.

    • Causality: 1-Methyl-1,4-dihydroquinazolin-4-ol is an irritant[6]; nitrile provides a superior chemical barrier against the polar solvents (like DMSO) often used to dissolve it.

  • Containment (Solid Spill): Gently sweep the crystalline powder using an anti-static brush into a disposable weighing boat.

    • Causality: Vigorous sweeping can aerosolize the fine powder, creating an unnecessary inhalation hazard.

  • Containment (Liquid Spill): Deploy inert, chemically resistant absorbent pads over the spill.

    • Causality: Inert pads prevent unintended exothermic reactions that could occur if reactive or incompatible absorbents were used.

  • Decontamination: Wipe the affected surface thoroughly with ethanol.

    • Causality: The compound's high solubility in ethanol ensures complete solubilization and removal of microscopic residues from the bench or floor[1].

  • Disposal: Place all contaminated brushes, boats, and pads into a leak-proof hazardous waste container, label as "Hazardous Waste - Toxic/Irritant," and transfer to the SAA[3][5].

Sources

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